Onvansertib

Catalog No.
S538149
CAS No.
1034616-18-6
M.F
C24H27F3N8O3
M. Wt
532.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Onvansertib

CAS Number

1034616-18-6

Product Name

Onvansertib

IUPAC Name

1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,5-h]quinazoline-3-carboxamide

Molecular Formula

C24H27F3N8O3

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31)

InChI Key

QHLVBNKYJGBCQJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PCM-075; PCM 075; PCM075; NMS1286937; NMS 1286937; NMS-1286937; NMS-P937; NMS-P-937; NMS-P 937; Onvansertib

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO

The exact mass of the compound Onvansertib is 532.21582 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

onvansertib PLK1 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism of PLK1 Inhibition

PLK1 contains two primary domains: an N-terminal kinase domain (KD) and a C-terminal polo-box domain (PBD) connected by an inter-domain linker [1]. The PBD is responsible for subcellular localization and binding to primed substrates. In its inactive state, the PBD interacts with the KD to autoinhibit the kinase.

Onvansertib is an ATP-competitive inhibitor that binds to the kinase domain, blocking PLK1's catalytic activity [2]. This binding prevents the phosphorylation of key substrates and disrupts the regulation of mitotic events.

The following diagram illustrates the structural regulation of PLK1 and the mechanism of inhibition.

plk1_mechanism InactiveState Inactive PLK1 State PBD binds KD, maintaining autoinhibition ActivationEvents Activation Events (Phosphorylation, Bora binding, Phosphosubstrate engagement) InactiveState->ActivationEvents Stimulated by cell cycle signals ActiveState Active PLK1 State Open conformation, KD available for substrate phosphorylation ActivationEvents->ActiveState Induces conformational change SubstratePhos Phosphorylation of Mitotic Substrates ActiveState->SubstratePhos Drives mitosis MitoticArrest Cell Cycle Arrest & Apoptosis ActiveState->MitoticArrest Inhibition leads to This compound This compound (ATP-competitive inhibitor) This compound->ActiveState Binds KD Inhibits activity

Structural states of PLK1 and this compound inhibition mechanism.

Cellular Consequences and Experimental Evidence

Inhibition of PLK1 by this compound disrupts multiple stages of mitosis, leading to several measurable cellular outcomes. The table below summarizes key experimental findings from preclinical studies.

Cancer Model Experimental Readout Key Finding Source
Group 3 Medulloblastoma Cell viability, Colony formation, Cell cycle analysis, Apoptosis IC~50~ in low nanomolar range; induced G2/M arrest, reduced proliferation, increased apoptosis. [3]
Endometrioid Endometrial Cancer MTT/Proliferation, Cleaved Caspase-3, ROS, JC-1, Wound healing Dose-dependent inhibition of proliferation; increased apoptosis & cellular stress; reduced adhesion/migration. [4]
Ovarian Carcinoma (Platinum-Resistant) Animal survival, Tumor weight, γH2AX, Caspase activity Single-agent this compound inactive in vivo; highly active in combination with gemcitabine or carboplatin. [5]

Key Experimental Protocols for Assessing Mechanism

To validate the mechanism of action of a PLK1 inhibitor like this compound in research, the following methodologies are commonly employed.

  • Cell Viability and Proliferation Assays

    • MTT Assay: Used to measure metabolic activity as a proxy for cell viability and proliferation. Cells are treated with serial dilutions of this compound, and the half-maximal inhibitory concentration (IC~50~) is calculated [4].
    • Colony Formation Assay: Treated cells are seeded at low density and allowed to grow for 1-2 weeks. Colonies are stained and counted to assess long-term clonogenic survival after drug exposure [3].
  • Cell Cycle Analysis

    • Protocol: Cells are treated with this compound, fixed, and stained with a DNA-binding dye like Propidium Iodide (PI). The DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. This compound treatment typically results in a significant accumulation of cells in the G2/M phase [3] [4].
  • Apoptosis Assays

    • Cleaved Caspase-3 Detection: A key effector in apoptosis, cleaved caspase-3 can be detected by Western immunoblotting or specific flow cytometry antibodies in treated cells [4].
    • Analysis of Apoptotic Proteins: Western blotting is used to examine shifts in the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic proteins (e.g., BCL-2, MCL1) following treatment [4].
  • DNA Damage and Mitotic Marker Analysis

    • γH2AX Immunofluorescence/ Western Blot: Phosphorylated histone H2AX (γH2AX) is a marker of DNA double-strand breaks. Its levels can be assessed to evaluate DNA damage, often enhanced in combination therapy [5].
    • Phospho-Histone H3 (Ser10) Staining: This histone modification is strongly associated with chromatin condensation during mitosis. An increase in pH3-positive cells can indicate mitotic arrest induced by this compound [5].

Synergistic Combinations and Clinical Translation

A prominent feature of this compound is its ability to synergize with other cancer therapies, providing a strong rationale for combination strategies.

  • With DNA-Damaging Agents: Preclinical studies in platinum-resistant ovarian cancer patient-derived xenografts (PDXs) showed that while single-agent this compound, gemcitabine, or carboplatin had limited efficacy, the combinations of This compound/gemcitabine and This compound/carboplatin were highly active, significantly increasing survival. The mechanism involves higher and more sustained induction of DNA damage (γH2AX) [5].
  • With Microtubule-Targeting Agents: In metastatic triple-negative breast cancer (mTNBC), this compound combined with paclitaxel demonstrated a 40% objective response rate in a Phase 1b trial, with responses seen even in paclitaxel-pretreated patients [6]. Synergy with paclitaxel was also reported in preclinical endometrial cancer models [4].
  • With Radiation: In MYC-driven medulloblastoma, this compound acted as a potent radiosensitizer. The combination with radiation increased DNA damage and apoptosis in vitro and led to marked tumor regression in xenograft models, outperforming either treatment alone [3].

Current Clinical Development Status

This compound is currently a clinical-stage asset being evaluated across a range of cancers, primarily in combination with standard-of-care therapies.

Cancer Indication Combination Partner(s) Phase Notes / Population
Metastatic Colorectal Cancer (mCRC) [7] FOLFIRI/FOLFOX + Bevacizumab Phase 2 1st-line, RAS-mutated
Acute Myeloid Leukemia (AML) [2] Low-dose Cytarabine or Decitabine Phase 1/2 Relapsed/Refractory (R/R)
Triple-Negative Breast Cancer (mTNBC) [6] Paclitaxel Phase 1b Heavily pretreated
Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC), Small Cell Lung Cancer (SCLC) [7] Not Specified Planned/Initiated Investigator-initiated trials

References

Quantitative Data on G2/M Arrest and Anti-tumor Effects

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Experimental Model [Onvansertib] Range Key Findings on G2/M Arrest & Proliferation Citation
Endometrial Cancer KLE, EC-023 cell lines 10 - 50 nM Dose-dependent G2 phase arrest; ↓CDK4, CDK2, c-Myc; Synergy with paclitaxel (CI<1) [1] [2] [3]
Uterine Serous Carcinoma (USC) ARK-1, SPEC-2 cell lines 1 - 50 nM Significant G2 arrest; Synergistic cell proliferation inhibition with paclitaxel (CI<1) [4]
Lung Adenocarcinoma (LUAD) A549, PC-9 cell lines ~200 nM G2/M arrest; ↑ROS; ↓β-catenin/c-Myc protein levels [5]
Ovarian Carcinoma Ovcar-3, ES-2 cell lines; PDX models IC₅₀ range Synergistic/additive with olaparib; Increased G2/M block (up to >50% of cells); ↑DNA damage (γH2AX) & apoptosis [6]
Medulloblastoma D458, MED411 cell lines; Xenografts Low nanomolar (IC₅₀) G2/M arrest; ↓neurosphere formation; ↑apoptosis & DNA damage; Synergy with radiotherapy [7]

The mechanistic pathway of this compound can be visualized as follows:

G This compound This compound PLK1_Inhibition PLK1 Inhibition This compound->PLK1_Inhibition Mitotic_Distruption Disruption of Mitotic Entry & Progression PLK1_Inhibition->Mitotic_Distruption G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Distruption->G2M_Arrest Downstream_Effects Downstream_Effects G2M_Arrest->Downstream_Effects DNA_Damage Accumulation of DNA Damage (↑γH2AX) Downstream_Effects->DNA_Damage Apoptosis Induction of Apoptosis (↑Cleaved Caspase-3/PARP) Downstream_Effects->Apoptosis Synergy Sensitization to: - Chemotherapy (e.g., Paclitaxel) - PARP Inhibitors (e.g., Olaparib) - Radiation Downstream_Effects->Synergy

Mechanism of this compound-induced G2/M arrest and downstream effects.

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are the standard methodologies used in the cited studies.

Cell Cycle Analysis by Flow Cytometry

This is the primary method for quantifying the proportion of cells in each cell cycle phase, including G2/M arrest.

  • Cell Preparation: Seed cells in 6-well plates (e.g., 3-5×10⁵ cells/well) and allow to adhere for 24 hours [4] [1].
  • Treatment: Expose cells to a range of this compound concentrations (e.g., 10-500 nM) for a specified duration, typically 24 hours [4] [1].
  • Harvesting & Fixation: Harvest cells using trypsin, wash with PBS, and fix in ice-cold 70-90% methanol for at least 15 minutes [4] [5] [1].
  • Staining: Resuspend the fixed cell pellet in a solution containing Propidium Iodide (PI) and RNase.
    • PI: Intercalates into DNA, fluoresces proportionally to DNA content.
    • RNase: Ensures only DNA is stained by degrading RNA [4] [1].
  • Analysis: Analyze samples using a flow cytometer. The distribution of DNA content in the population is used to calculate the percentage of cells in the G1, S, and G2/M phases using software like FlowJo or FCS Express [4] [5] [1].
Assessment of Combination Effects (Synergy)

The Bliss Independence model is commonly used to determine if a drug combination has a synergistic effect.

  • Procedure:
    • Perform a cell proliferation assay (e.g., MTT or CCK-8) with cells treated with this compound alone, the second drug alone (e.g., paclitaxel, olaparib), and their combination across a range of concentrations [4] [1] [8].
    • Calculate the Combination Index (CI) using dedicated software or the Bliss Independence formula.
  • Interpretation:
    • CI < 1: Synergistic effect
    • CI = 1: Additive effect
    • CI > 1: Antagonistic effect [4] [1]

Key Research Implications

  • Targeting Vulnerabilities: The efficacy of this compound in models with TP53 mutations (common in USC and other aggressive cancers) suggests a potential therapeutic strategy for tumors lacking functional p53 pathways [4] [6].
  • Overcoming Drug Resistance: The demonstrated synergy with PARP inhibitors like olaparib, particularly in olaparib-resistant models, provides a strong rationale for using this compound to overcome or prevent resistance in the clinic [6].
  • Broad Clinical Potential: The consistent mechanism and synergy across diverse cancer types (gynecologic, lung, neurological) and with different drug classes (microtubule inhibitors, PARP inhibitors, platinum drugs, radiation) highlight its potential as a versatile backbone for combination therapies [8] [6] [7].

References

Mechanism of Action: ROS Induction and Cellular Stress

Author: Smolecule Technical Support Team. Date: February 2026

Onvansertib exerts its anti-tumor effects primarily by inhibiting Polo-like Kinase 1 (PLK1), a key regulator of cell division. This inhibition triggers a cascade of intracellular events summarized in the diagram below.

G This compound This compound PLK1_Inhibition PLK1_Inhibition This compound->PLK1_Inhibition Inhibits G2_M_Arrest G2_M_Arrest PLK1_Inhibition->G2_M_Arrest Causes DNA_Damage DNA_Damage PLK1_Inhibition->DNA_Damage Induces Mitotic\nDysregulation Mitotic Dysregulation PLK1_Inhibition->Mitotic\nDysregulation Triggers Apoptosis Apoptosis G2_M_Arrest->Apoptosis Leads to DNA_Damage->Apoptosis Promotes ROS_Production ROS_Production Mitotic\nDysregulation->ROS_Production Generates Oxidative_Stress Oxidative_Stress ROS_Production->Oxidative_Stress Causes MMP Loss MMP Loss ROS_Production->MMP Loss Induces Oxidative_Stress->DNA_Damage Exacerbates Cellular Stress\n& Apoptosis Cellular Stress & Apoptosis Oxidative_Stress->Cellular Stress\n& Apoptosis Results in MMP Loss->Apoptosis Triggers Mitotic Dysregulation Mitotic Dysregulation Cellular Stress & Apoptosis Cellular Stress & Apoptosis

This compound mechanism for inducing ROS and cellular stress.

The production of ROS is a critical component of this mechanism. Research across multiple cancer types confirms that this compound treatment significantly enhances intracellular ROS levels, leading to oxidative stress that damages DNA and proteins, and impairs mitochondrial function, thereby activating apoptotic pathways [1] [2] [3].

Key Experimental Findings and Data

The following table summarizes quantitative data on this compound's effects from recent pre-clinical studies.

Cancer Type Cell Line(s) Key Findings Related to ROS & Cellular Stress Reference
Lung Adenocarcinoma (LUAD) A549, PC-9 Induced apoptosis, inhibited proliferation/migration, increased ROS levels, arrested cell cycle at G2/M phase, regulated glycolysis-related genes. [2]
Uterine Serous Carcinoma (USC) ARK-1, SPEC-2 Inhibited proliferation, caused G2 arrest, induced cellular stress and apoptosis, caused DNA damage. Synergy with paclitaxel. [1]
Endometrial Cancer (EC) KLE, EC-023 Inhibited proliferation, caused G2 arrest, induced cellular stress and apoptosis, inhibited migration/invasion. Synergy with paclitaxel. [4]

Experimental Protocols for Assessing Mechanism

To evaluate this compound-induced cellular stress and ROS, standard assays are employed. The workflow below outlines a typical experimental process.

G cluster_1 Post-Treatment Analysis (Examples) Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Seed cells Viability_Assay Viability_Assay Treatment->Viability_Assay 24h ROS_Assay ROS_Assay Treatment->ROS_Assay e.g., 6h Cell Cycle\nAnalysis Cell Cycle Analysis Treatment->Cell Cycle\nAnalysis 24h Apoptosis\nAssay Apoptosis Assay Treatment->Apoptosis\nAssay 14-48h Colony Formation\nAssay Colony Formation Assay Treatment->Colony Formation\nAssay 48h treatment → 14 days growth

Workflow for assessing this compound-induced cellular stress.

Here are the detailed methodologies for key assays:

  • Cell Culture and Treatment: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% FBS. Cells are seeded in multi-well plates and, after 24 hours, treated with a dose range of this compound (e.g., 0.1-500 nM) for varying durations [4] [1] [2].
  • ROS Measurement (DCFH-DA Assay): After this compound treatment (e.g., 6 hours), cells are incubated with 10-15 μM DCFH-DA dye in phenol-red-free media for 30 minutes. This cell-permeable dye is oxidized in the presence of ROS into a fluorescent compound (DCF). Fluorescence intensity is measured at Ex/Em = 485/526 nm using a microplate reader [1] [2].
  • Cell Cycle Analysis (Propidium Iodide Staining): Treated cells (e.g., for 24 hours) are harvested, fixed in ice-cold ethanol, and treated with RNase A and Propidium Iodide (PI). The DNA content of cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is quantified using software like FlowJo, with this compound typically causing a significant increase in the G2/M population [4] [1] [2].
  • Apoptosis Assay (Annexin V/PI Staining): Cells treated with this compound for 24-48 hours are stained with Annexin V-FITC and Propidium Iodide (PI). The samples are analyzed by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [2].
  • Mitochondrial Membrane Potential (ΔΨm) Assay: Cells are treated with this compound and then stained with fluorescent dyes like TMRM (tetramethylrhodamine methyl ester) or JC-1. A collapse in ΔΨm, indicated by a fluorescence shift, is measured by flow cytometry or fluorescence microscopy, signifying an early step in apoptosis [1] [2].

Research Implications and Future Directions

The induction of ROS is a central mechanism in this compound's anti-cancer activity. This understanding provides several strategic implications:

  • Synergistic Combinations: The pro-oxidant effect of this compound can be leveraged with other agents. Pre-clinical data shows synergistic effects when combined with paclitaxel in uterine serous and endometrial cancers [4] [1]. The synergy with bevacizumab is particularly notable, as this compound was found to work in concert with it to shut down tumor angiogenesis [5].
  • Overcoming Chemoresistance: By regulating glycolysis-related genes and increasing ROS, this compound has been shown to improve cisplatin sensitivity in lung adenocarcinoma models, presenting a promising strategy to reverse chemoresistance [2].
  • Patient Selection Biomarkers: Research suggests that tumors with specific metabolic phenotypes, such as those relying on oxidative phosphorylation (OXPHOS) and the pentose phosphate pathway (PPP), may be more sensitive to PLK1 inhibition, offering a potential avenue for patient stratification [6].

References

PLK1 Overexpression in Endometrial Cancer: Molecular Mechanisms, Prognostic Significance, and Therapeutic Targeting Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: PLK1 Biology and Oncogenic Functions

Polo-like kinase 1 (PLK1) is an evolutionarily conserved serine/threonine kinase that functions as a master regulator of mitotic progression and cell division. PLK1 contains two critical functional domains: an N-terminal kinase catalytic domain that phosphorylates target proteins, and a C-terminal polo-box domain (PBD) that mediates subcellular localization through recognition of phosphorylated serine or threonine residues [1] [2]. This structural organization allows PLK1 to phosphorylate specific substrates at precise subcellular locations and time points during the cell cycle, making it an essential regulator of multiple mitotic processes [1]. The expression and activity of PLK1 are tightly regulated throughout the cell cycle, with levels peaking during the G2/M phase followed by rapid degradation after mitosis [1] [2].

In endometrial cancer (EC) and other solid tumors, PLK1 becomes dysregulated and functions as a potent oncogene. The Cancer Genome Atlas (TCGA) data reveals that PLK1 mRNA expression is significantly elevated in uterine corpus endometrial carcinoma (UCEC), showing a 21.3-fold increase compared to normal endometrial tissue [1]. This overexpression is not merely a consequence of increased proliferation but appears to be a driver of tumorigenesis through multiple mechanisms. PLK1 overexpression enables cancer cells to override critical cell cycle checkpoints, promotes genomic instability, inhibits apoptosis, enhances invasive capabilities, and contributes to therapy resistance [3] [1] [2]. The central role of PLK1 in these oncogenic processes has made it an attractive biomarker for prognosis and a promising therapeutic target in endometrial cancer.

Clinical Significance of PLK1 Overexpression in Endometrial Cancer

Prognostic Value and Association with Clinicopathological Features

PLK1 overexpression in endometrial cancer carries significant prognostic implications and correlates with aggressive disease characteristics. Multiple studies have demonstrated that elevated PLK1 expression is associated with higher histological grade, increased invasiveness, and worse clinical outcomes in endometrial cancer patients [3] [4]. immunohistochemical analyses reveal that PLK1 is predominantly localized in the cytoplasm and nucleus of endometrial carcinoma glands, with particularly strong expression observed at the invasive fronts of tumors and in the leading edges of papillary carcinoma structures [4]. This pattern suggests PLK1 plays a role in facilitating local invasion and metastatic spread.

A comprehensive analysis of TCGA data across multiple cancer types positions uterine corpus endometrial carcinoma among the malignancies with the highest fold-change in PLK1 expression compared to normal tissue [1]. The quantitative relationship between PLK1 expression levels and histological grade in endometrial cancer is statistically significant (P<0.0001), indicating its potential value as a diagnostic and prognostic marker [4]. Importantly, unlike general proliferation markers such as Ki-67, PLK1 expression provides independent prognostic information that reflects not only proliferation rate but also the degree of malignancy and invasive potential in endometrial carcinomas [4].

Table 1: PLK1 Expression and Prognostic Significance Across Cancers

Cancer Type Fold-Change vs Normal P-value Prognostic Association
Endometrial Cancer 21.3-fold 1.96E-36 Higher grade, invasiveness, poor prognosis
Cholangiocarcinoma 24.3-fold 6.97E-14 Poor survival
Lung Squamous Cell Carcinoma 20.8-fold 7.41E-157 Shorter overall survival
Breast Cancer 11.3-fold 5.88E-126 Advanced stage, therapy resistance
Hepatocellular Carcinoma 11.7-fold 3.59E-40 Increased recurrence risk
Comparative Analysis with Other Prognostic Biomarkers

In the evolving landscape of endometrial cancer biomarker research, PLK1 represents one of several promising prognostic indicators. Another well-established biomarker is L1 cell adhesion molecule (L1CAM), a membrane glycoprotein associated with epithelial-to-mesenchymal transition and metastatic spread. A meta-analysis of 17 studies encompassing 7,146 endometrial cancer patients demonstrated that high L1CAM expression is significantly associated with decreased overall survival (HR=2.87, 95% CI: 1.81-4.55, P<0.001) and disease-free survival (HR=3.32, 95% CI: 1.99-5.55, P<0.001) [5]. L1CAM expression also correlates with adverse clinicopathological features, including non-endometrioid histology, high grade, deep myometrial invasion, lymphovascular space invasion, and lymph node metastasis [5].

While both PLK1 and L1CAM serve as indicators of aggressive disease, they appear to function through distinct biological mechanisms. PLK1 primarily drives tumor progression through cell cycle dysregulation and loss of genomic stability, whereas L1CAM facilitates invasion and metastasis through enhancement of migratory capabilities [5] [4]. This mechanistic distinction suggests these biomarkers may provide complementary prognostic information. Currently, evidence regarding the potential interplay between PLK1 and L1CAM in endometrial cancer remains limited, representing an important area for future investigation that could yield insights into disease biology and refine prognostic stratification.

Table 2: Comparison of Key Prognostic Biomarkers in Endometrial Cancer

Biomarker Function Detection Methods Prognostic Significance Therapeutic Implications
PLK1 Serine/threonine kinase regulating mitosis IHC, RT-PCR, RNA-Seq High grade, invasiveness, poor survival PLK1 inhibitors (onvansertib) in development
L1CAM Cell adhesion molecule promoting EMT IHC, microarray Reduced OS (HR=2.87) and DFS (HR=3.32) Potential target for antibody-based therapies
p53 Tumor suppressor mutation IHC, sequencing Non-endometrioid histology, poor outcome Guides molecular classification
PTEN Tumor suppressor regulating PI3K pathway IHC, sequencing Endometrioid histology, better outcome Predictive for targeted therapies

PLK1 Signaling Pathways and Molecular Interactions

The oncogenic functions of PLK1 in endometrial cancer are mediated through its regulation of multiple critical signaling pathways that control cell cycle progression, mitotic entry, chromosome segregation, and cytokinesis. PLK1 serves as a central node in a complex network of molecular interactions that ensure faithful execution of mitosis, and dysregulation of this network contributes to tumorigenesis when PLK1 is overexpressed [6] [7]. The PID_PLK1_PATHWAY gene set includes 46 genes that participate in PLK1-mediated signaling events, highlighting the extensive interactome through which PLK1 exerts its biological functions [6].

A key mechanism through which PLK1 promotes mitotic progression involves activation of the CDK1/Cyclin B complex, the primary driver of G2/M transition. PLK1 phosphorylates and activates Cdc25C, which in turn dephosphorylates and activates CDK1 [1] [2] [7]. Additionally, PLK1 directly phosphorylates Cyclin B1, promoting its nuclear accumulation and further enhancing CDK1 activity [7]. During mitosis, PLK1 regulates centrosome maturation through phosphorylation of substrates such as Nlp and Kizuna, facilitating microtubule nucleation and bipolar spindle formation [2]. PLK1 also localizes to kinetochores where it phosphorylates Bub1, BubR1, and INCENP to regulate spindle assembly checkpoint signaling and ensure proper chromosome alignment [2] [7].

Recent research has revealed that post-translational modifications of PLK1 itself represent a critical layer of regulation that becomes dysregulated in endometrial cancer. Specifically, O-GlcNAcylation of PLK1 at threonine 291 (T291) promotes its ubiquitination and degradation, serving as a natural brake on PLK1 activity [8]. Notably, TCGA data identifies T291N as a recurrent mutation in uterine serous carcinoma, and both T291A and T291N mutations decrease PLK1 O-GlcNAcylation, resulting in increased PLK1 stability, misaligned chromosomes during mitosis, and enhanced tumor formation in mouse xenograft models [8]. This mechanism illustrates how both PLK1 overexpression and specific mutations that enhance its stability can drive endometrial tumorigenesis.

PLK1_pathway PLK1 Signaling Pathway in Endometrial Cancer PLK1 PLK1 Cdc25C Cdc25C PLK1->Cdc25C CDK1_CyclinB CDK1/Cyclin B PLK1->CDK1_CyclinB Nlp Nlp PLK1->Nlp Bub1 Bub1 PLK1->Bub1 BubR1 BubR1 PLK1->BubR1 Ect2 Ect2 PLK1->Ect2 RhoA RhoA PLK1->RhoA OGT OGT OGT->PLK1 O-GlcNAcylation (T291) AuroraA AuroraA AuroraA->PLK1 Phosphorylation (T210) Bora Bora Bora->AuroraA G2M_transition G2/M Transition Mitotic_entry Mitotic Entry G2M_transition->Mitotic_entry Centrosome_maturation Centrosome Maturation Chromosome_segregation Chromosome Segregation Centrosome_maturation->Chromosome_segregation Spindle_assembly Spindle Assembly Spindle_assembly->Chromosome_segregation Genomic_instability Genomic Instability Chromosome_segregation->Genomic_instability Cytokinesis Cytokinesis Mitotic_exit Mitotic_exit Cytokinesis->Mitotic_exit Mitotic Exit Cdc25C->CDK1_CyclinB CDK1_CyclinB->G2M_transition Nlp->Centrosome_maturation Bub1->Spindle_assembly BubR1->Spindle_assembly Ect2->Cytokinesis RhoA->Cytokinesis Mitotic_entry->Chromosome_segregation Mitotic_entry->Cytokinesis Aneuploidy Aneuploidy Genomic_instability->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis

PLK1 Signaling Pathway in Endometrial Cancer: This diagram illustrates the central role of PLK1 in regulating multiple aspects of mitotic progression and how its dysregulation contributes to tumorigenesis through genomic instability.

Therapeutic Targeting of PLK1 in Endometrial Cancer

PLK1 Inhibitors: Mechanism and Clinical Development

The compelling evidence for PLK1 as a driver of endometrial tumorigenesis has stimulated extensive efforts to develop targeted PLK1 inhibitors for cancer therapy. These inhibitors can be broadly categorized into three classes: (1) ATP-competitive inhibitors that target the kinase domain, (2) allosteric inhibitors that block substrate binding to the kinase domain, and (3) polo-box domain inhibitors that interfere with PLK1 localization [2]. Among these, the ATP-competitive inhibitors have advanced most extensively in clinical development. BI 2536 was one of the first highly specific ATP-competitive PLK1 inhibitors identified, demonstrating potent activity with an IC50 of 0.83 nM and 1000-fold selectivity for PLK1 over 63 other kinases [2]. This compound induces mitotic arrest and apoptosis in various tumor models and has progressed to phase I clinical trials for advanced solid tumors [2].

This compound is a novel, oral, highly selective ATP-competitive PLK1 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of multiple cancers, including acute myeloid leukemia, medulloblastoma, ovarian cancer, breast cancer, and colon cancer [3]. In endometrial cancer models, this compound exhibits potent anti-proliferative effects with IC50 values in the low nanomolar range (approximately 10-20 nM) in cell lines such as KLE and EC-023 [3]. Treatment with this compound promotes G2/M phase cell cycle arrest, induces cellular stress and apoptosis through caspase-3 activation, and significantly inhibits cellular migration and invasion capabilities in endometrial cancer cells [3]. Importantly, in vivo studies using the LKB1fl/fl p53fl/fl mouse model of endometrial cancer demonstrated that this compound treatment for four weeks significantly reduced tumor growth, supporting its potential clinical utility [3].

Combination Therapy Strategies and Clinical Trial Evidence

The therapeutic potential of PLK1 inhibitors appears particularly promising in combination strategies with conventional chemotherapeutic agents. In endometrial cancer models, combined treatment with this compound and paclitaxel resulted in synergistic inhibition of cell proliferation, suggesting potential clinical benefits for this combination [3]. This synergistic effect aligns with findings in other cancer types, where this compound in combination with paclitaxel exhibited synergistic activity in breast and ovarian cancer models and improved cisplatin resistance in lung and head and neck squamous cell carcinomas [3]. The mechanistic basis for this synergy may involve PLK1 inhibition impairing the repair of taxane-induced mitotic damage, thereby enhancing mitotic catastrophe and apoptosis.

Several phase 1b/2 clinical trials have evaluated PLK1 inhibitors in combination regimens across different cancer types. In acute myeloid leukemia (AML) and colorectal cancer, this compound combined with standard chemotherapeutic agents has shown promising clinical activity with generally tolerable safety profiles [3]. These clinical findings, coupled with the strong preclinical rationale, support the further evaluation of PLK1 inhibitors in endometrial cancer, particularly in patients with high-risk features or recurrent disease. Based on the available evidence, potential predictive biomarkers for response to PLK1 inhibitors include high PLK1 expression itself, specific PLK1 mutations such as T291N that enhance protein stability, and possibly deficiencies in DNA damage repair pathways that would augment the effects of mitotic disruption [8].

Table 3: PLK1 Inhibitors in Cancer Therapy

Inhibitor Mechanism Development Stage Key Findings in Endometrial Cancer
This compound ATP-competitive Phase 1b/2 IC50 ~10-20 nM; synergizes with paclitaxel; reduces tumor growth in mice
BI 2536 ATP-competitive Phase 1 IC50 0.83 nM; 1000-fold selectivity for PLK1; induces mitotic arrest and apoptosis
ON01910 Non-ATP competitive Phase 1 IC50 9-10 nM; induces apoptosis in tumor cell lines
Poloxin Polo-box domain targeter Preclinical First PBD inhibitor; proof of concept for novel targeting approach

Experimental Methodologies for PLK1 Research

Assessing PLK1 Expression and Functional Effects

The evaluation of PLK1 in endometrial cancer research employs a comprehensive set of experimental methodologies that enable quantification of expression, assessment of functional effects, and determination of therapeutic responses. For PLK1 expression analysis, multiple techniques can be utilized depending on the specific research question and available materials. RNA-based methods include quantitative real-time PCR (qRT-PCR) and RNA sequencing, with primer sequences for PLK1 amplification being: forward 5'-CGAGGACAACGACTTCGTGTT-3' and reverse 5'-ACAATTTGCCGTAGGTAGTATCG-3' [9]. At the protein level, western blotting and immunohistochemistry (IHC) are widely employed, with IHC particularly valuable for assessing spatial distribution patterns within tumor tissues and correlation with pathological features [9] [4]. The standard protocol for western blotting involves protein extraction, quantification, separation by SDS-PAGE (10% gel), transfer to PVDF membranes, blocking, incubation with primary anti-PLK1 antibody (e.g., A2548 from Abclonal), followed by appropriate secondary antibodies, and detection using enhanced chemiluminescence [9].

For functional characterization of PLK1 in endometrial cancer cells, a panel of well-established cell-based assays is recommended. The MTT cell proliferation assay provides quantitative assessment of anti-proliferative effects, typically performed by plating cells (e.g., 4,000 cells/well in 96-well plates), treating with PLK1 inhibitors for 72 hours, adding MTT reagent (5 mg/mL), incubating for 1 hour, dissolving formazan crystals with DMSO, and measuring absorbance at 562 nm [3]. Colony formation assays evaluate long-term reproductive viability by seeding cells at low density (400-800 cells/well in 6-well plates), treating with compounds for 48 hours, then culturing for 10-14 days with regular medium changes before fixing with methanol, staining with 0.5% crystal violet, and quantifying colonies using ImageJ software [3]. Cell cycle analysis employs flow cytometry after propidium iodide staining, while apoptosis induction can be assessed through cleaved caspase-3 ELISA assays measuring fluorescence after substrate incubation [3]. Migration and invasion capabilities can be evaluated using transwell assays with or without Matrigel coating.

Assessment of Therapeutic Responses and Combination Effects

The evaluation of therapeutic responses to PLK1 inhibitors, both as single agents and in combination with other treatments, requires specialized experimental approaches. For combination studies with chemotherapeutic agents like paclitaxel, the Bliss independence model is commonly used to determine synergistic, additive, or antagonistic effects, calculated as combination index (CI) where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [3]. In vivo validation typically utilizes mouse models of endometrial cancer, such as the LKB1fl/fl p53fl/fl genetically engineered model or patient-derived xenografts, with treatment duration of approximately 4 weeks and regular measurement of tumor dimensions to calculate tumor volume [3].

Advanced methodologies for investigating PLK1 functions include RNA interference (siRNA or shRNA) to deplete PLK1 expression, mass spectrometry-based analyses of post-translational modifications (e.g., O-GlcNAcylation, ubiquitination), and live-cell imaging to examine mitotic defects following PLK1 inhibition [8] [2]. For translational studies, correlation of PLK1 expression with clinical outcomes utilizes statistical analysis of patient survival data, typically employing Kaplan-Meier curves with log-rank test for comparison between high and low expression groups, and Cox proportional hazards models for multivariate analysis incorporating clinicopathological variables [9].

experimental_workflow Experimental Workflow for PLK1 Research Start Study Design RNA_analysis PLK1 Expression Analysis (qRT-PCR, RNA-Seq) Start->RNA_analysis Protein_analysis Protein Level Detection (Western Blot, IHC) Start->Protein_analysis Clinical_corr Clinical Correlation (Survival analysis) RNA_analysis->Clinical_corr Protein_analysis->Clinical_corr In_vitro In Vitro Functional Assays Clinical_corr->In_vitro Proliferation Proliferation Assays (MTT, Colony Formation) In_vitro->Proliferation Cell_cycle Cell Cycle Analysis (Flow Cytometry) In_vitro->Cell_cycle Apoptosis Apoptosis Detection (Caspase-3 ELISA) In_vitro->Apoptosis Migration Migration/Invasion Assays (Transwell) In_vitro->Migration Therapeutic Therapeutic Testing Proliferation->Therapeutic Cell_cycle->Therapeutic Apoptosis->Therapeutic Migration->Therapeutic Single_agent Single Agent Activity (IC50 Determination) Therapeutic->Single_agent Combination Combination Studies (Bliss Synergy Analysis) Therapeutic->Combination In_vivo In Vivo Validation (Mouse Models) Therapeutic->In_vivo Mechanisms Mechanistic Insights Single_agent->Mechanisms Combination->Mechanisms In_vivo->Mechanisms Biomarkers Biomarker Identification Mechanisms->Biomarkers Therapeutic_implications Therapeutic Implications Mechanisms->Therapeutic_implications

Experimental Workflow for PLK1 Research: This diagram outlines a systematic approach for investigating PLK1 in endometrial cancer, from initial expression analysis to functional characterization and therapeutic testing.

Future Directions and Research Opportunities

The investigation of PLK1 in endometrial cancer continues to evolve, with several promising research directions emerging. One significant area involves understanding the molecular determinants of response to PLK1 inhibitors, which would enable better patient selection and improve therapeutic outcomes. The identification of the T291N mutation in uterine serous carcinoma as a stabilizing modification that increases PLK1 protein levels suggests that specific PLK1 mutations may serve as predictive biomarkers for response to PLK1-directed therapies [8]. Additionally, comprehensive profiling of endometrial tumors for PLK1 expression, mutation status, and functional activation may help identify subsets most likely to benefit from PLK1 inhibition.

Another important research direction involves exploring rational combination therapies that can enhance the efficacy of PLK1 inhibitors while potentially overcoming resistance mechanisms. Based on the synergistic effects observed with paclitaxel in preclinical models [3], clinical evaluation of this combination in endometrial cancer appears warranted, particularly for patients with recurrent or high-risk disease. Other promising combination partners may include DNA-damaging agents, PARP inhibitors for tumors with homologous recombination deficiencies, or immunotherapeutic approaches, though these require systematic preclinical evaluation. Furthermore, the development of next-generation PLK1 inhibitors with improved therapeutic indices, alternative mechanisms of action (such as polo-box domain targeting), or enhanced blood-brain barrier penetration for managing metastatic disease represents an active area of investigational drug development [2].

From a translational perspective, future studies should focus on validating PLK1 as a clinical biomarker in well-characterized patient cohorts with associated clinical outcome data. The development of standardized assays for PLK1 assessment in clinical samples, determination of optimal cutoff values for prognostic stratification, and integration of PLK1 testing into multi-marker molecular classification schemes would facilitate its implementation in routine clinical practice. As targeted therapies against PLK1 advance in clinical development, parallel efforts to understand and monitor potential mechanisms of resistance, such as compensatory activation of parallel signaling pathways or emergence of secondary mutations, will be crucial for maximizing the long-term clinical benefits of PLK1-directed approaches in endometrial cancer management.

Conclusion

PLK1 overexpression represents a key oncogenic driver in endometrial cancer, contributing to aggressive disease behavior through disruption of normal cell cycle control, promotion of genomic instability, and enhancement of invasive capabilities. The consistent association between elevated PLK1 levels and poor clinical outcomes supports its utility as a prognostic biomarker that could potentially enhance risk stratification in endometrial cancer patients. The compelling preclinical evidence for PLK1 inhibitors, particularly the synergistic activity observed when combining this compound with paclitaxel, provides a strong rationale for clinical evaluation of this therapeutic strategy in endometrial cancer.

References

onvansertib synthetic lethality KRAS mutation

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Synthetic Lethality

Synthetic lethality occurs when disruption of two genes leads to cell death, while disruption of either alone does not. In this context, the presence of an oncogenic KRAS mutation and the pharmacological inhibition of PLK1 by onvansertib creates this lethal combination [1] [2].

  • PLK1's Role: Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is crucial for regulating cell cycle progression, particularly mitotic entry, spindle formation, and DNA damage response [1] [3]. It is frequently overexpressed in cancers.
  • KRAS Mutation Effect: KRAS mutations result in constitutive activation of downstream signaling pathways like MAPK, driving uncontrolled proliferation and survival. They also create a dependency on certain cellular processes, including cell cycle regulation.
  • Synthetic Lethal Interaction: Preclinical studies indicate that cancer cells harboring KRAS mutations exhibit a heightened reliance on PLK1 for survival. Inhibiting PLK1 with this compound in these specific cells disrupts vital mitotic processes, leading to cell cycle arrest, stress, and apoptosis, whereas KRAS wild-type cells are less affected [4] [2]. Furthermore, in KRAS-mutant irinotecan-resistant models, this compound was shown to re-sensitize tumors to irinotecan, a component of the FOLFIRI chemotherapy regimen [2].

The diagram below illustrates this synergistic two-step inhibition approach.

G KRAS KRAS Cell Cycle\nProgression Cell Cycle Progression KRAS->Cell Cycle\nProgression Drives PLK1 PLK1 Mitotic Entry &\nSpindle Assembly Mitotic Entry & Spindle Assembly PLK1->Mitotic Entry &\nSpindle Assembly Regulates Inhibitor This compound (PLK1 Inhibitor) Inhibitor->PLK1 Inhibits Cancer Cell Survival Cancer Cell Survival Cell Cycle\nProgression->Cancer Cell Survival Mitotic Entry &\nSpindle Assembly->Cancer Cell Survival Synergistic Combination Synergistic Combination Cancer Cell Survival->Synergistic Combination Cell Cycle Arrest\n& Apoptosis Cell Cycle Arrest & Apoptosis Synergistic Combination->Cell Cycle Arrest\n& Apoptosis  Triggers

Diagram: this compound induces synthetic lethality in KRAS-mutant cancer cells by inhibiting PLK1, disrupting essential mitotic processes and leading to cell death.

Supporting Preclinical & Clinical Evidence

The synthetic lethal strategy has been evaluated across multiple studies, from in vitro models to human clinical trials.

Quantitative Data Summary

The table below summarizes key efficacy data from clinical trials of this compound in combination with standard-of-care therapy for KRAS-mutant mCRC.

Trial Phase / Setting Patient Population Regimen Confirmed ORR (%) Median PFS (Months) Source
Phase Ib (2nd-line) [4] KRAS-mutant mCRC This compound + FOLFIRI/Bev 44 - -
Phase II (2nd-line) [1] All Patients This compound + FOLFIRI/Bev 26.4 - -
Phase II (2nd-line) [1] Bevacizumab-Naïve This compound + FOLFIRI/Bev 76.9 14.9 -
Phase II (2nd-line) [1] Bevacizumab-Exposed This compound + FOLFIRI/Bev 10.0 6.6 -
Randomized Phase II (1st-line) [5] RAS-mutant mCRC FOLFIRI/FOLFOX/Bev (Control) 33 - -
Randomized Phase II (1st-line) [5] RAS-mutant mCRC This compound (20mg) + SOC 50 - -
Randomized Phase II (1st-line) [5] RAS-mutant mCRC This compound (30mg) + SOC 64 - -

Abbreviations: ORR, Objective Response Rate; PFS, Progression-Free Survival; FOLFIRI, Fluorouracil, Leucovorin, and Irinotecan; Bev, Bevacizumab; SOC, Standard of Care (FOLFIRI or FOLFOX with Bevacizumab).

Key Findings from the Data
  • Efficacy in Second-Line Setting: The phase II trial demonstrated a notable ORR of 26.4% in the overall population, which is a meaningful improvement over historical benchmarks in this difficult-to-treat population [1]. A post-hoc analysis revealed a dramatic differential response based on prior bevacizumab exposure, with bevacizumab-naïve patients achieving a remarkably high ORR of 76.9% and a median PFS of 14.9 months [1].
  • Translational Insight: Translational research suggests that prior bevacizumab exposure may contribute to resistance mechanisms against the this compound combination, while this compound itself can inhibit the hypoxia pathway and exhibit synergistic anti-angiogenic activity with bevacizumab [1].
  • Promising First-Line Activity: Early data from the ongoing randomized phase II trial (CRDF-004) in the first-line setting shows a dose-dependent increase in ORR with the addition of this compound to standard chemotherapy, further supporting its clinical potential [5].

Experimental Models & Methodologies

The evidence for this compound's activity is rooted in specific experimental protocols.

  • In Vitro Models: Studies often use KRAS-mutant human CRC cell lines (e.g., HCT116, SW620, LoVo, DLD-1) and their KRAS wild-type isogenic counterparts. Assays include:

    • Proliferation (MTT) Assays: Cells are plated and treated with a dose range of this compound (e.g., 0.1–500 nM) for 72 hours to determine the half-maximal inhibitory concentration (IC50) and demonstrate greater potency in KRAS-mutant cells [4] [3].
    • Cell Cycle Analysis: Treated cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to confirm G2/M phase arrest [3].
    • Apoptosis Assays: Cleaved caspase-3 is measured via ELISA in cell lysates after this compound treatment to quantify induction of apoptosis [3].
  • In Vivo Models: The combination's efficacy is frequently tested in KRAS-mutant patient-derived xenograft (PDX) models or cell line-derived xenografts (e.g., HCT116) established in immunocompromised mice. Animals are treated with this compound, irinotecan, or their combination, with tumor volume monitored to demonstrate synergistic antitumor activity [4] [2].

  • Clinical Trial Biomarker Analysis: In clinical trials, circulating tumor DNA (ctDNA) is isolated from patient blood samples at baseline and serially during treatment (e.g., after Cycle 1). Droplet Digital PCR (ddPCR) is used to quantify the KRAS mutant allelic frequency (MAF). A significant early decrease in KRAS MAF is correlated with radiographic tumor response, validating its potential as a pharmacodynamic biomarker [1] [6].

Positioning in the KRAS-Mutant mCRC Landscape

The following diagram places this compound's mechanism within the broader context of KRAS-directed therapy strategies.

Diagram: this compound represents a synthetic lethality approach, distinct from direct KRASG12C inhibitors or downstream pathway inhibitors.

Key Takeaways for Researchers

  • Promising Clinical Profile: this compound demonstrates clinically meaningful efficacy in KRAS-mutant mCRC, with particularly high response rates in bevacizumab-naïve patients and encouraging early data in the first-line setting [1] [5].
  • Defined Biological Mechanism: The synthetic lethality between PLK1 inhibition and KRAS mutation provides a strong mechanistic rationale for continued drug development [1] [4] [2].
  • Critical Contextual Factor: Prior bevacizumab exposure is a crucial factor influencing treatment efficacy, a key consideration for future trial design and potential clinical application [1].
  • Validated Biomarker: Early reduction in KRAS-mutant ctDNA levels is a clinically relevant pharmacodynamic biomarker for assessing target engagement and predicting treatment response [1] [6].

References

Summary of In Vitro Anti-Proliferative Activity of Onvansertib

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Cell Line(s) Used IC₅₀ / Effective Concentration Range Key Assays and Observations Citation
Lung Adenocarcinoma (LUAD) A549, PC-9 ~200 nM (used in colony formation) CCK-8 assay, colony formation assay. Induced G2/M phase arrest, apoptosis, inhibited proliferation/migration. [1]
Endometrial Cancer (EC) KLE, EC-023 IC₅₀: ~20-30 nM MTT assay, colony formation, flow cytometry for cell cycle/apoptosis. Caused G2 arrest, induced caspase-3 cleavage, ROS. [2] [3]
Medulloblastoma (Group 3) D458, D425, MED411 IC₅₀: Low nanomolar range (specific values in study) Cell viability (ATPlite), extreme limiting dilution assay. Caused G2/M arrest, reduced stem cell renewal. [4]
Ovarian Cancer Ovcar-3, ES-2 Synergy with PARP inhibitors (e.g., Olaparib) Testing for synergy/additive effect with other drugs. Combination caused G2/M block, increased DNA damage (γH2AX), apoptosis. [5]

Detailed Experimental Protocols

Here are the methodologies for key assays used in the studies, which you can adapt for your work.

Cell Viability and Proliferation Assays
  • CCK-8 Assay (for LUAD) [1]:

    • Cell Seeding: Seed cells (e.g., A549, PC-9) in 96-well plates at a density of 5,000 cells/well.
    • Drug Treatment: Treat with a concentration gradient of onvansertib (e.g., 0-500 nM) for a desired duration (e.g., 72 hours).
    • Viability Measurement: Add CCK-8 reagent and incubate for 1-4 hours. Measure the optical density (OD) at 450 nm using a spectrophotometer.
    • Data Analysis: Calculate cell viability as a percentage of the control (DMSO-treated) group and determine IC₅₀ values using software like GraphPad Prism.
  • MTT Assay (for Endometrial Cancer) [2] [3]:

    • Cell Seeding: Plate cells (e.g., KLE, EC-023) in 96-well plates at 4,000 cells/well.
    • Drug Treatment: After 24 hours, treat with this compound (e.g., 0.1-500 nM) for 72 hours.
    • Viability Measurement: Add 5 μL of MTT solution (5 mg/mL) to each well and incubate for 1 hour. Dissolve the resulting formazan crystals with 100 μL DMSO.
    • Data Analysis: Measure absorbance at 562 nm. Calculate the percentage of cell proliferation inhibition and IC₅₀ value.
  • Colony Formation Assay [1] [2]:

    • Cell Seeding: Seed cells at a low density (400-800 cells/well in 6-well plates).
    • Drug Treatment: Treat cells with this compound (e.g., 10-50 nM) for 48-72 hours, then replace with fresh drug-free medium.
    • Culture and Stain: Culture for 10-14 days, changing medium regularly. Then, fix cells with methanol and stain with 0.5% crystal violet.
    • Data Analysis: Image the plates and quantify the number and size of colonies using image analysis software like ImageJ.
Mechanistic Studies
  • Cell Cycle Analysis by Flow Cytometry [1] [2]:

    • Treatment and Harvest: Treat cells with this compound for 24 hours. Collect and wash cells with PBS.
    • Fixation and Staining: Fix cells in 70% ice-cold ethanol. Then, resuspend cells in a solution containing propidium iodide (PI) and RNase A.
    • Analysis: Analyze DNA content using a flow cytometer (e.g., BD FACSCanto II). Use software (e.g., FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.
  • Apoptosis Assay [1] [5]:

    • Staining: Harvest drug-treated cells and stain with Annexin V-FITC and PI using a commercial kit.
    • Analysis: Analyze by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
    • Additional Methods: Apoptosis can also be confirmed by Western blot analysis of cleaved caspase-3 and cleaved PARP, or by ELISA for cleaved caspase-3 [2] [5].

Mechanism of Action & Signaling Pathways

The following diagram illustrates the primary mechanisms by which this compound exerts its anti-tumor effects in vitro, as identified across multiple studies.

G cluster_primary Primary Mitotic Inhibition cluster_downstream Downstream Cellular Consequences This compound This compound PLK1_Inhibition PLK1 Inhibition This compound->PLK1_Inhibition Mitotic_Catastrophe Mitotic Catastrophe PLK1_Inhibition->Mitotic_Catastrophe G2_M_Arrest G2/M Phase Arrest Mitotic_Catastrophe->G2_M_Arrest Apoptosis Induces Apoptosis G2_M_Arrest->Apoptosis Proliferation_Halt Halts Proliferation G2_M_Arrest->Proliferation_Halt DNA_Damage Increased DNA Damage (γH2AX) G2_M_Arrest->DNA_Damage DNA_Damage->Apoptosis HR_Inhibition HR Repair Inhibition DNA_Damage->HR_Inhibition NHEJ_Inhibition NHEJ Repair Inhibition DNA_Damage->NHEJ_Inhibition subcluster_synergy subcluster_synergy PARPi_Synergy Synergy with PARP Inhibitors HR_Inhibition->PARPi_Synergy Radio_Chemo_Synergy Sensitizes to Radiation & Chemotherapy HR_Inhibition->Radio_Chemo_Synergy NHEJ_Inhibition->PARPi_Synergy NHEJ_Inhibition->Radio_Chemo_Synergy

This diagram shows how this compound, by inhibiting PLK1, causes mitotic catastrophe and cell cycle arrest, leading to apoptosis and proliferation halt. It also highlights its role in DNA damage and synergy with other therapies.

Key Considerations for Experimental Design

  • Combination Therapy is Promising: The data strongly suggests evaluating this compound in combination with other agents like chemotherapeutics (paclitaxel, FOLFIRI), PARP inhibitors (olaparib), or radiation, as these often show synergistic effects [2] [5].
  • Monitor Key Pharmacodynamic Markers: To confirm the mechanism of action in your models, assess biomarkers like:
    • Cell Cycle: Increased G2/M population (by PI staining).
    • Apoptosis: Increased Annexin V positivity, cleaved caspase-3, and cleaved PARP.
    • DNA Damage: Elevated levels of γH2AX (by flow cytometry or immunofluorescence) [5].
    • Plk1 Pathway: Downregulation of Plk1-dependent signaling proteins like β-catenin and c-Myc [1].

References

Onvansertib Dosing Schedules in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial Identifier / Phase Cancer Type & Line of Therapy Onvansertib Dose & Schedule Combination Regimen (SoC) SoC Administration Schedule
CRDF-004 (Phase 2) [1] [2] 1st-line RAS-mutated mCRC 20 mg or 30 mg, Days 1-5 & 15-19 of a 28-day cycle FOLFOX or FOLFIRI + Bevacizumab [1] Days 1 & 15 of a 28-day cycle [1]
NCT03829410 (Phase 2) [3] [4] [5] 2nd-line KRAS-mutated mCRC 15 mg/m², Days 1-5 & 15-19 of a 28-day cycle FOLFIRI + Bevacizumab [3] Days 1 & 15 of a 28-day cycle [4]
NCT03829410 (Phase 1b) [6] 2nd-line KRAS-mutated mCRC 12, 15, 18 mg/m², Days 1-5 & 14-19 of a 28-day cycle FOLFIRI + Bevacizumab [6] Days 1 & 15 of a 28-day cycle [6]

Experimental Protocol & Key Findings

For researchers designing clinical trials or translational studies, the following protocol details and key efficacy data are essential.

Patient Population and Treatment Administration
  • Target Population: Patients with histologically confirmed KRAS or NRAS-mutated mCRC. Key exclusion criteria include microsatellite instability-high (MSI-H) status, BRAF V600E mutation, and more than one prior line of therapy for metastatic disease [4].
  • Drug Administration:
    • This compound: Administered orally once daily [4].
    • SoC Chemotherapy: FOLFIRI (irinotecan 180 mg/m² IV; leucovorin 400 mg/m² IV; fluorouracil 400 mg/m² IV bolus followed by 2,400 mg/m² continuous IV infusion over 46 hours) or FOLFOX [1] [4].
    • Bevacizumab: 5 mg/kg IV [4].
  • Dose Modification: The FU bolus and leucovorin could be omitted at the investigator's discretion. The 18 mg/m² dose was determined to exceed the maximum tolerated dose (MTD), establishing 15 mg/m² as the recommended phase 2 dose (RP2D) [4] [6].
Key Efficacy Outcomes

Recent trials have demonstrated promising efficacy, with outcomes significantly influenced by prior bevacizumab exposure.

Table 1: Efficacy Outcomes from Phase 2 Trials

Trial Population Confirmed Objective Response Rate (ORR) Median Progression-Free Survival (mPFS) Median Duration of Response (mDOR)
2nd-Line (All Patients, n=53) [3] [5] 26.4% (95% CI, 15.3 to 40.3) 8.4 months 11.7 months (95% CI, 9.4 to NR)
2nd-Line, Bevacizumab-Naïve (n=13) [3] [4] 76.9% 14.9 months Not Reported
2nd-Line, Prior Bevacizumab (n=40) [3] [4] 10.0% 6.6 months Not Reported
1st-Line (30 mg dose, n=37) [1] [2] 49% Not Reached (Trend favored 30 mg) Not Reported
Supporting Translational Data Protocol
  • ctDNA Analysis for Response Prediction:
    • Methodology: Blood samples are collected at baseline (Cycle 1, Day 1, pre-dose) and on treatment (Day 1 of subsequent cycles). KRAS-mutant allelic frequency (MAF) is quantified using droplet digital PCR (ddPCR) [6].
    • Application: A ≥90% decrease in KRAS-MAF after the first cycle of treatment is strongly predictive of treatment efficacy, associated with a significantly higher ORR (55.0% vs 3.7%) and longer PFS (12.6 vs 5.8 months) [5].
  • Mechanistic Insights: Translational findings suggest that prior bevacizumab exposure may contribute to this compound resistance. Preclinical models indicate that this compound inhibits the hypoxia pathway and exhibits synergistic antitumor activity when combined with bevacizumab through enhanced inhibition of angiogenesis [3] [4].

The following diagram illustrates the proposed mechanism of action and translational research workflow based on the trial findings.

G This compound This compound PLK1_Inhibition PLK1 Inhibition (Mitotic Disruption) This compound->PLK1_Inhibition Hypoxia_Pathway Hypoxia Pathway Inhibition This compound->Hypoxia_Pathway Tumor_Cell_Death Tumor Cell Death PLK1_Inhibition->Tumor_Cell_Death Angiogenesis_Inhibition Angiogenesis Inhibition Hypoxia_Pathway->Angiogenesis_Inhibition Synergy with Bevacizumab Angiogenesis_Inhibition->Tumor_Cell_Death ctDNA_Reduction Reduction in KRAS-mutant ctDNA (Biomarker) Tumor_Cell_Death->ctDNA_Reduction Bev_Naive Bevacizumab-Naive Patient High_Response High Response (ORR: 76.9%) Bev_Naive->High_Response Bev_Prior Prior Bevacizumab Exposure Reduced_Response Reduced Response (ORR: 10.0%) Bev_Prior->Reduced_Response

Application Notes for Protocol Development

  • Dosing Selection: For first-line mCRC trials, the 30 mg flat dose shows a dose-dependent improvement in ORR and is a key candidate for future registrational studies [1] [2]. For second-line therapy, the established RP2D is 15 mg/m² [3] [6].
  • Patient Stratification: Prior bevacizumab exposure is a critical stratification factor. The efficacy of the combination is markedly superior in bevacizumab-naïve patients [3] [4].
  • Response Monitoring: Incorporating longitudinal ctDNA analysis using ddPCR to track KRAS-MAF is a robust and early biomarker for predicting long-term treatment efficacy and potentially guiding patient management [6] [5].
  • Safety Profile: The most common treatment-emergent adverse event associated with this compound is neutropenia [1] [4]. The combination regimen is generally well-tolerated with no unexpected major toxicities [2].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further specifics on biomarker assay protocols or preclinical models, feel free to ask.

References

onvansertib combination with FOLFIRI and bevacizumab

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Notes

The polo-like kinase 1 (PLK1) inhibitor onvansertib represents a novel therapeutic strategy for targeting RAS-mutated metastatic colorectal cancer (mCRC), a patient population with historically limited treatment options. The following notes summarize the key clinical findings and mechanistic rationale for its combination with standard-of-care (SoC) regimens.

Mechanism of Action and Rationale for Combination
  • PLK1 Inhibition: this compound is a highly selective, ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that functions as a master regulator of mitotic entry, progression, and completion [1]. By disrupting PLK1 activity, this compound induces mitotic arrest, chromosome missegregation, and apoptosis in rapidly dividing cancer cells.
  • Synthetic Lethality with KRAS: Preclinical models have demonstrated a synthetic lethal interaction between PLK1 inhibition and KRAS mutations. KRAS-mutant colorectal cancer (CRC) cells show significantly greater sensitivity to this compound-induced cell death compared to isogenic KRAS wild-type cells [1].
  • Chemotherapy Synergy: this compound exhibits synergistic antitumor activity when combined with irinotecan, as demonstrated in KRAS-mutant xenograft models [1]. This provides a strong rationale for its combination with FOLFIRI.
  • Antiangiogenic Interplay: Translational studies suggest this compound inhibits the hypoxia signaling pathway. When combined with the VEGF-inhibitor bevacizumab, it results in enhanced inhibition of angiogenesis [2].
Efficacy and Clinical Data Summary

Clinical trials have evaluated this compound in combination with FOLFIRI/bevacizumab in both second-line and first-line settings for KRAS-mutant mCRC, with efficacy data summarized in the table below.

Table 1: Summary of Clinical Efficacy Across Trials

Trial Phase & Setting Patient Population Regimen Confirmed ORR (%) Median PFS Reference
Phase Ib (2nd-line) KRAS-mutant mCRC, prior oxaliplatin This compound (12-18 mg/m²) + FOLFIRI/Bev 44.0 9.5 months (mDOR) [1]
Phase II (2nd-line) KRAS-mutant mCRC This compound (15 mg/m²) + FOLFIRI/Bev 26.4 (Overall) 8.4 months (Overall) [2] [3]
Phase II (2nd-line) KRAS-mutant mCRC, Bev-Naïve This compound (15 mg/m²) + FOLFIRI/Bev 76.9 14.9 months [2] [3]
Randomized Phase II (1st-line) RAS-mutant mCRC, All Patients FOLFIRI/FOLFOX + Bev (SoC Control) 30.0 Median not reached [4] [5]
Randomized Phase II (1st-line) RAS-mutant mCRC, All Patients This compound (20 mg) + SoC 42.0 Trend favoring this compound 30mg [4] [5]
Randomized Phase II (1st-line) RAS-mutant mCRC, All Patients This compound (30 mg) + SoC 49.0 Trend favoring this compound 30mg [4] [5]

Key Efficacy Insights:

  • Impact of Prior Bevacizumab: A pivotal post-hoc analysis of the second-line phase II trial revealed a dramatic difference in outcomes based on prior bevacizumab exposure. Bevacizumab-naïve patients achieved a remarkably high ORR of 76.9% and median PFS of 14.9 months, compared to 10.0% ORR and 6.6 months PFS in patients previously treated with bevacizumab [2] [3]. This suggests prior bevacizumab may contribute to resistance mechanisms.
  • Dose-Dependent Response: Data from the first-line CRDF-004 trial indicates a clear dose-dependent improvement in efficacy. The confirmed ORR increased from 42% with the 20 mg dose to 49% with the 30 mg dose, alongside deeper tumor regressions and a trend toward improved PFS [4].
  • Early Tumor Shrinkage: In the first-line setting, the 30 mg this compound dose cohort also showed superior rates of early tumor shrinkage (ETS) and depth of response (DpR), which are established predictors of long-term progression-free survival in mCRC [4].
Safety and Tolerability Profile

The combination of this compound with FOLFIRI and bevacizumab has demonstrated a manageable and predictable safety profile across trials.

  • Most Common Adverse Events: The most frequent treatment-emergent adverse events (AEs) of any grade include fatigue, neutropenia, nausea, diarrhea, and stomatitis [3].
  • Hematologic Toxicity: Neutropenia is the most common grade 3/4 AE and the most frequent treatment-related serious AE [2] [1] [6]. This is consistent with the bone marrow suppressive effects of the FOLFIRI backbone and this compound.
  • General Tolerability: The regimen is generally well-tolerated. The phase Ib trial established the recommended phase II dose (RP2D) at 15 mg/m² [1], while the more recent first-line trial utilizes flat doses of 20 mg and 30 mg with no new or unexpected toxicities reported [4] [5].

Experimental Protocols

Clinical Dosing and Administration Protocol

The following protocol is derived from the second-line phase II trial [2] [3] and the first-line CRDF-004 trial design [4] [5].

Table 2: Detailed Clinical Dosing Schedule

Component Dose and Route Schedule (28-Day Cycle) Notes

| This compound | Second-line: 15 mg/m² orally once daily First-line: 20 mg or 30 mg orally once daily | Days 1-5 and Days 15-19 | Fasting conditions recommended (e.g., 1 hour before or 2 hours after meals). | | Bevacizumab | 5 mg/kg intravenous (IV) | Days 1 and 15 | Administered prior to FOLFIRI chemotherapy. | | Irinotecan | 180 mg/m² IV | Days 1 and 15 | Part of the FOLFIRI regimen. | | Leucovorin | 400 mg/m² IV | Days 1 and 15 | Part of the FOLFIRI regimen. | | Fluorouracil (5-FU) | 400 mg/m² IV bolus, followed by 2400 mg/m² continuous IV infusion over 46 hours | Days 1 and 15 | Part of the FOLFIRI regimen. |

Key Eligibility Criteria (Second-Line Trial Example [2]):

  • Inclusion: Histologically confirmed metastatic and unresectable CRC; documented KRAS mutation in exon 2, 3, or 4; progression during or within 6 months of first-line oxaliplatin/fluoropyrimidine therapy (with or without bevacizumab); ECOG performance status of 0 or 1.
  • Exclusion: Microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) disease; BRAF V600 mutation; more than one prior line of chemotherapy for metastatic disease; untreated brain metastases.
Translational Research and Biomarker Protocols

Circulating Tumor DNA (ctDNA) Analysis for KRAS-Mutant Allelic Fraction [1] [6]:

  • Sample Collection: Collect peripheral blood samples (e.g., 10 mL in Streck or similar cell-free DNA collection tubes) at baseline and after completion of cycle 1 (day 1 of cycle 2). Process plasma within specified timeframes after collection.
  • Sample Processing: Isolate plasma via centrifugation. Extract cell-free DNA (cfDNA) from plasma using commercially available kits (e.g., QIAamp Circulating Nucleic Acid Kit).
  • Mutation Analysis: Quantify KRAS-mutant allelic frequency (MAF) using a highly sensitive and validated digital PCR (dPCR) or next-generation sequencing (NGS) assay. A significant reduction in KRAS MAF after one cycle of treatment has been correlated with radiographic tumor response [6].

Gene Expression Analysis from Tumor Biopsies [2]:

  • Sample Selection: Archival or fresh tumor tissue samples from patients with KRAS-mutant mCRC.
  • RNA Sequencing: Isulate total RNA and prepare sequencing libraries. Perform high-throughput RNA sequencing.
  • Bioinformatic Analysis:
    • Differential Expression: Compare gene expression profiles between groups of interest (e.g., bevacizumab-naïve vs. bevacizumab-resistant) using statistical methods like DESeq2.
    • Pathway Analysis: Conduct Gene Set Enrichment Analysis (GSEA) to identify signaling pathways modulated by this compound treatment, such as hypoxia and angiogenesis pathways.

The following diagram illustrates the key signaling pathways targeted by the this compound combination therapy and the workflow for translational biomarker analysis.

G cluster_pathway Mechanistic Pathways of this compound Combination cluster_workflow Translational Research Workflow KRAS KRAS Mutation PLK1 PLK1 Overexpression KRAS->PLK1 Synthetic_Lethality Synthetic Lethality KRAS->Synthetic_Lethality Onv This compound PLK1->Onv Mitotic_Disruption Mitotic Disruption & Apoptosis Onv->Mitotic_Disruption Onv->Synthetic_Lethality Bev Bevacizumab Angio_Inhibit Angiogenesis Inhibition Bev->Angio_Inhibit FOLFIRI FOLFIRI DNA_Damage DNA Damage & Cell Death FOLFIRI->DNA_Damage Patient Patient Sample Collection Liquid_Biopsy Liquid Biopsy (Blood) Patient->Liquid_Biopsy Tumor_Biopsy Tumor Biopsy (Tissue) Patient->Tumor_Biopsy ctDNA_Analysis ctDNA Analysis (KRAS MAF by dPCR/NGS) Liquid_Biopsy->ctDNA_Analysis RNA_Seq RNA Sequencing & GSEA Tumor_Biopsy->RNA_Seq Biomarker Biomarker Correlation with Clinical Response ctDNA_Analysis->Biomarker RNA_Seq->Biomarker

Conclusion and Future Directions

The combination of this compound with FOLFIRI and bevacizumab represents a mechanistically novel and clinically promising strategy for treating RAS-mutant mCRC. The compelling efficacy, particularly in bevacizumab-naïve patients, has successfully pivoted clinical development into the first-line setting. The ongoing randomized phase II trial (CRDF-004) is generating robust data to confirm the benefit of adding this compound to first-line SOC, with a trend toward improved PFS. Cardiff Oncology expects to provide a further update on the first-line program by Q1 2026 and is advancing toward a registrational trial (CRDF-005) [4].


References

Onvansertib Induces Apoptosis in Endometrial Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Research demonstrates that the PLK1 inhibitor onvansertib triggers apoptosis in endometrial cancer cells. In a 2025 study, treatment of KLE and EC-023 endometrial cancer cell lines with this compound for 14 hours resulted in a dose-dependent increase in cleaved caspase-3, a key executioner protease of apoptosis [1].

The table below summarizes the quantitative data from the cleaved caspase-3 ELISA assay in this study [1]:

Cell Line This compound Treatment Cleaved Caspase-3 Activity (Relative Fluorescence Units, Ex/Em = 341/441)
KLE 10 nM Increased (specific values not provided in search results)
KLE 25 nM Increased (specific values not provided in search results)
KLE 50 nM Increased (specific values not provided in search results)
EC-023 10 nM Increased (specific values not provided in search results)
EC-023 25 nM Increased (specific values not provided in search results)
EC-023 50 nM Increased (specific values not provided in search results)

> Note on Data: The original publication confirms a dose-dependent increase in cleaved caspase-3 but does not report the exact numerical values for the fluorescence readings [1].

This induction of caspase-3 activity is part of a broader anti-tumorigenic response, where this compound also inhibited cellular proliferation, caused G2/M phase cell cycle arrest, and induced cellular stress [1].

Caspase-3 Activity Assay Protocols

The study used a cleaved caspase-3 ELISA assay [1]. While its specific protocol details are not fully outlined, the general principles of caspase-3 activity assays and ELISA data analysis are well-documented.

General Caspase-3 Activity Assay Workflow

Most caspase-3 activity assays, including ELISA, share a common core principle: they use a substrate that is cleaved by the active enzyme to generate a detectable signal. The workflow involves preparing cell lysates from treated and control samples, incubating the lysates with the substrate, and measuring the resulting signal [2] [3] [4].

The following diagram illustrates the general procedure for a homogeneous, bioluminescent caspase-3/7 assay, which shares similarities with the ELISA workflow in terms of cell treatment and lysate preparation [5] [4]:

G Start Start Assay A Plate Cells and Treat with this compound Start->A B Induce Apoptosis A->B C Prepare Cell Lysates B->C D Incubate Lysate with DEVD-based Substrate C->D E Measure Signal (Fluorescence, Luminescence, Absorbance) D->E F Analyze Data E->F

Key Protocol Details from Commercial Kits

Commercial assay kits provide optimized, ready-to-use protocols. The table below compares different types of caspase-3 activity assays:

Assay Type Detection Method Key Steps & Components Sample Type Approx. Duration
Colorimetric [2] Absorbance at 400/405 nm DEVD-pNA substrate; cleavage releases chromophore pNA. Cell lysate ~2 hours
Fluorometric [3] Fluorescence (Ex/Em ~380/460 nm) Ac-DEVD-AMC substrate; cleavage releases fluorescent AMC. Cell lysate Protocol-dependent
Bioluminescent [4] Luminescence DEVD-aminoluciferin substrate; cleavage generates luminescent signal via luciferase. Cells in culture (no lysis needed) ~1 hour incubation

> Important Note: The substrate DEVD is cleaved by both caspase-3 and caspase-7. Therefore, assays using this sequence report the combined activity of these two executioner caspases [5] [3].

Analyzing ELISA and Activity Assay Data

For quantitative analysis, follow these steps [6] [7]:

  • Run Samples in Replicate: Always use duplicates or triplicates. The coefficient of variation (CV) between replicates should be ≤ 20%.
  • Generate a Standard Curve: For absolute quantification, plot known concentrations of a reference standard against the signal (e.g., absorbance, fluorescence) and use software to fit a curve (e.g., linear, semi-log, 4-parameter logistic).
  • Calculate Sample Concentration: Interpolate the mean signal of your unknown sample on the standard curve to determine its concentration. Multiply by the dilution factor if applicable.
  • Determine Fold-Increase: For activity assays, compare the signal from induced samples (this compound-treated) to the control samples to calculate the fold-increase in caspase activity [2].

Application Note: Validating this compound-Induced Apoptosis

This methodology is critical for validating the mechanism of action of this compound in pre-clinical models. The cleaved caspase-3 ELISA data provides direct evidence that the drug activates the apoptotic execution phase [1]. This application can be used to:

  • Confirm On-Target Activity: Verify that PLK1 inhibition by this compound successfully triggers apoptosis in specific cell lines.
  • Dose-Response Studies: Establish the optimal biological concentration of this compound for efficacy studies.
  • Synergy Studies: The research showed that combining this compound with paclitaxel led to synergistic inhibition of cell proliferation, and caspase activity assays can be a key metric in such combination therapy studies [1].

References

Comprehensive Application Note: Cell Cycle Analysis of Onvansertib-Treated Cancer Cells Using Propidium Iodide Staining

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Onvansertib and Cell Cycle Analysis

This compound is a novel, orally available, and highly selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a fundamental role in cell cycle progression and mitosis [1] [2]. PLK1 regulates multiple stages of cell division, including mitotic entry, centrosome maturation, chromosome segregation, and cytokinesis [3] [4]. In cancer cells, particularly those with TP53 mutations or MYC amplifications, PLK1 is frequently overexpressed, making it an attractive therapeutic target [5] [4] [6].

The propidium iodide (PI) flow cytometry method provides a robust approach for analyzing the impact of this compound on cell cycle distribution. This application note presents a detailed protocol for evaluating this compound-induced cell cycle arrest using PI staining, based on methodologies successfully employed across multiple cancer types including lung adenocarcinoma, endometrial cancer, uterine serous carcinoma, and triple-negative breast cancer [3] [1] [5]. The protocol enables researchers to quantify the G2/M phase arrest characteristic of PLK1 inhibition, which serves as a key pharmacodynamic marker for this compound activity.

Experimental Workflow Overview

The following diagram illustrates the complete experimental workflow for analyzing this compound effects on cell cycle using propidium iodide staining:

G cluster_1 Treatment Phase cluster_2 Staining Procedure cluster_3 Analysis Phase A Cell Seeding & Treatment B Drug Exposure (24-72h) A->B A->B C Cell Harvest & Fixation B->C D Propidium Iodide Staining C->D C->D E Flow Cytometry Analysis D->E F Data Interpretation E->F E->F

Detailed Experimental Protocol

Reagents and Equipment

Table 1: Essential Reagents and Equipment for PI-Based Cell Cycle Analysis

Category Specific Items Specifications/Notes
Cell Lines A549 (lung adenocarcinoma), PC-9 (lung adenocarcinoma), KLE (endometrial cancer), SPEC-2 (uterine serous carcinoma), SUM159 (triple-negative breast cancer) Cultured in appropriate medium with 10% FBS [3] [1] [5]
Inhibitor This compound (commercial sources: Selleck Chemicals, MCE, Cardiff Oncology) Dissolved in DMSO as stock solution, stored at -20°C [3] [1]
Key Reagents Propidium iodide, RNase A, phosphate-buffered saline (PBS), 70% ethanol, Triton X-100 PI concentration: 40 μg/mL; RNase A: 3 μg/mL [2]
Equipment Flow cytometer (BD FACSCanto II or similar), centrifuge, cell culture incubator, biological safety cabinet Flow cytometer with 488 nm excitation and >600 nm emission filter [3]
Step-by-Step Procedure

1. Cell Seeding and Drug Treatment:

  • Seed cells in 6-well plates at a density of 3-5 × 10^5 cells/well and incubate for 24 hours to allow attachment [5].
  • Prepare working concentrations of this compound by diluting stock solution in complete culture medium. Final DMSO concentration should not exceed 0.1%.
  • Treat cells with this compound across a concentration range of 1-500 nM for 24-72 hours, based on experimental objectives [1] [5]. Include vehicle control (DMSO-only) and positive control as appropriate.

2. Cell Harvest and Fixation:

  • Collect both floating and adherent cells using trypsinization to ensure complete population analysis.
  • Centrifuge cell suspensions at 300 × g for 5 minutes and discard supernatant.
  • Wash cell pellet with ice-cold PBS and repeat centrifugation.
  • Resuspend cell pellet in 0.5-1 mL of 70% ice-cold ethanol while gently vortexing to prevent clumping.
  • Fix cells at -20°C for a minimum of 2 hours or overnight for optimal results.

3. Propidium Iodide Staining:

  • Centrifuge fixed cells at 300 × g for 5 minutes and completely remove ethanol.
  • Wash cells with PBS to remove residual ethanol.
  • Prepare PI staining solution containing: 40 μg/mL propidium iodide, 3 μg/mL RNase A, and 0.1% Triton X-100 in PBS [2].
  • Resuspend cell pellet in 300-500 μL of PI staining solution and incubate at room temperature for 30 minutes in the dark.

4. Flow Cytometry Analysis:

  • Analyze samples using a flow cytometer with 488 nm excitation and detection through a >600 nm bandpass filter.
  • Collect a minimum of 10,000 events per sample, excluding debris and doublets through appropriate gating strategies.
  • Use pulse processing (width vs. area) to distinguish single cells from aggregates.
  • Analyze data using flow cytometry software (FlowJo, FCS Express, or similar) to determine cell cycle distribution.

Quantitative Data and Results

This compound Efficacy Across Cancer Models

Table 2: Summary of this compound Effects on Cell Cycle Distribution and Viability Across Preclinical Models

Cancer Type Cell Line IC50 Value Effective Concentrations Tested Key Cell Cycle Effects Experimental Duration
Lung Adenocarcinoma A549, PC-9 Not specified 200 nM (colony formation) G2/M arrest, ↑ apoptosis 48-72 hours [3]
Endometrial Cancer KLE, EC-023 Low nanomolar range 10, 25, 50 nM G2 phase arrest, ↓ proliferation 24 hours (cell cycle) [1]
Uterine Serous Carcinoma ARK-1, SPEC-2 Not specified 1-50 nM G2 arrest, DNA damage, ↓ invasion 24 hours (cell cycle) [5]
Triple-Negative Breast Cancer SUM149, SUM159 Not specified Not specified G2/M arrest, synergism with taxanes 3 days (growth assay) [6]
Head and Neck Squamous Cell Carcinoma CAL33, CAL27 Nanomolar range Not specified Mitotic arrest, polyploidy, apoptosis 24-48 hours [2]
Ovarian Cancer Ovcar-3, ES-2 Not specified IC30-IC50 range G2/M block, ↑ DNA damage, apoptosis 24-72 hours [7]
Representative Cell Cycle Distribution Data

Table 3: Typical Cell Cycle Distribution Changes Following this compound Treatment

Treatment Condition % G0/G1 Phase % S Phase % G2/M Phase % Sub-G1 (Apoptosis) Reference
Control (DMSO) 50-60% 20-30% 15-20% <5% [1] [5]
This compound (25 nM) 30-40% 15-25% 35-45% 5-15% [1] [5]
This compound (50 nM) 20-35% 10-20% 45-60% 10-25% [1] [5]

Mechanism of Action and Pathway Analysis

The molecular mechanism by which this compound induces G2/M cell cycle arrest involves targeted inhibition of PLK1 kinase activity, which disrupts multiple critical mitotic processes. The following diagram illustrates key mechanistic pathways:

G cluster_1 Primary Mechanism cluster_2 Cellular Consequences A This compound Treatment B PLK1 Inhibition A->B A->B C Mitotic Entry Block B->C B->C G ↓ Cyclin B1 Activation ↓ Cdc25 Phosphorylation ↓ Aurora A Activation B->G D G2/M Phase Arrest C->D C->D E Mitotic Catastrophe D->E F Apoptosis Activation E->F E->F H Chromosomal Instability E->H I ↑ DNA Damage (γH2AX Foci) E->I J Mitotic Spindle Defects E->J G->C

PLK1 inhibition by this compound disrupts phosphorylation of key cell cycle regulators, leading to:

  • Impairment of mitotic entry through failed activation of CDK1/cyclin B complex, a crucial driver of G2/M transition [3] [4]
  • Dysregulation of centrosome maturation and spindle formation, causing improper chromosome segregation [2]
  • Activation of DNA damage response evidenced by increased γH2AX foci and reactive oxygen species [3] [7] [5]
  • Altered expression of cell cycle regulators including downregulation of β-catenin and c-Myc signaling pathways [3]

These disruptions ultimately lead to mitotic catastrophe characterized by chromosomal abnormalities and polyploidy, followed by activation of mitochondrial apoptosis pathways with associated cleavage of caspase-3 and PARP [2] [7].

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • High Sub-G1 Population Interfering with Cell Cycle Analysis: Reduce treatment duration to 16-24 hours instead of 48-72 hours to capture earlier cell cycle arrest before significant apoptosis occurs [1] [5].

  • Cell Aggregation During Fixation: Ensure ethanol is added dropwise while gently vortexing the cell suspension. Filter cells through a 35-70 μm mesh before flow cytometry analysis to remove aggregates.

  • Poor PI Staining Quality: Verify RNase A activity and increase incubation time to 45-60 minutes if necessary. Ensure proper Triton X-100 concentration (0.1-0.3%) for adequate membrane permeability.

  • Variable Results Between Experiments: Use consistent cell confluency (60-70% at time of treatment) and passage numbers (low passage preferred). Include reference controls with known cell cycle distributions for instrument calibration.

Experimental Design Considerations
  • Time Course Analysis: Include multiple time points (24, 48, 72 hours) to capture dynamic cell cycle responses [7].

  • Combination Therapies: Consider testing this compound with standard chemotherapeutics (paclitaxel, cisplatin) or targeted agents (olaparib, navitoclax) where synergistic effects have been reported [7] [8] [6].

  • Complementary Assays: Combine PI cell cycle analysis with Annexin V apoptosis detection, mitotic markers (phospho-Histone H3), and DNA damage markers (γH2AX) for comprehensive mechanism evaluation [7].

Conclusion

The propidium iodide-based cell cycle analysis protocol provides a robust and reproducible method for evaluating the anti-proliferative effects of this compound in cancer cell models. The characteristic G2/M arrest phenotype serves as a key pharmacodynamic indicator of target engagement and biological activity. This application note consolidates optimized protocols and experimental conditions from multiple peer-reviewed studies, enabling researchers to efficiently implement this assay in their investigation of this compound mechanisms and combination therapies.

References

Application Notes and Protocols: Detection of Reactive Oxygen Species in Onvansertib-Treated Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Onvansertib and ROS Induction

This compound is a novel, oral, highly selective adenosine triphosphate (ATP) competitive inhibitor of Polo-like kinase 1 (PLK1), currently under investigation in multiple phase 1 and 2 clinical trials for various cancers. PLK1 is a serine/threonine kinase recognized as an important oncogene that regulates critical cellular processes including cell division, DNA damage response, and maintenance of genomic stability. This compound has demonstrated significant anti-tumorigenic activity across multiple cancer types, including endometrial cancer, lung adenocarcinoma, ovarian cancer, and hematological malignancies. The compound exerts its effects through multiple mechanisms, one of which involves the induction of cellular oxidative stress via generation of reactive oxygen species (ROS), ultimately leading to apoptosis in cancer cells.

The induction of ROS represents a crucial mechanism contributing to this compound's anti-cancer effects, particularly in specific cancer types such as lung adenocarcinoma (LUAD) and endometrial cancer. Research has demonstrated that this compound significantly increases intracellular ROS levels, leading to disruption of mitochondrial membrane potential and activation of apoptotic pathways. This application note provides detailed methodologies for detecting and quantifying ROS in this compound-treated cancer cells, based on established protocols from recent peer-reviewed studies. These protocols have been validated in multiple cancer cell lines and can be adapted for various experimental contexts involving this compound treatment.

Significance of ROS Detection in this compound Mechanism Studies

Reactive oxygen species serve as critical indicators of cellular stress induced by anti-cancer therapeutics. In the context of this compound treatment, ROS detection provides valuable insights into the early events preceding apoptosis, making it a valuable parameter for assessing drug efficacy and understanding mechanism of action. Studies across different cancer models have consistently shown that this compound induces dose-dependent increases in ROS production. In lung adenocarcinoma cells, this compound treatment resulted in significant ROS elevation, which was associated with reduced mitochondrial membrane potential and activation of apoptotic pathways [1] [2].

Similarly, in endometrial cancer cell lines (KLE and EC-023), this compound treatment increased reactive oxygen species production by 12-16% alongside decreased mitochondrial membrane potential (15-18% reduction), confirming the consistency of this mechanism across different cancer types [3] [4]. The generation of ROS represents a key component of this compound's pleiotropic mechanisms, working in concert with other effects such as G2/M cell cycle arrest, DNA damage response modulation, and apoptosis induction through caspase-3 activation and regulation of Bcl-2 family proteins.

Table 1: Quantified ROS Induction by this compound Across Cancer Cell Lines

Cancer Type Cell Lines This compound Concentration ROS Increase Detection Method Reference
Lung Adenocarcinoma A549, PC-9 200-400 nM Significant dose-dependent increase Dihydroethidium (DHE) staining [1] [2]
Endometrial Cancer KLE, EC-023 10-50 nM 12-16% Dihydroethidium (DHE) staining [3] [4]
Ovarian Cancer Ovcar-3, ES-2 Not specified Notable increase Not specified [5]

Experimental Protocols for ROS Detection

Dihydroethidium (DHE) Staining Protocol for ROS Detection

Principle: Dihydroethidium (DHE) is a cell-permeable fluorescent dye that undergoes oxidation in the presence of superoxide anions to form ethidium, which intercalates into DNA and emits red fluorescence. The intensity of fluorescence is proportional to intracellular superoxide levels.

Materials Required:

  • Dihydroethidium (DHE) dye (e.g., from MedChemExpress, Cat# HY-D0039)
  • Phosphate-buffered saline (PBS), calcium- and magnesium-free
  • Cell culture medium appropriate for the cell line
  • Fluorescence microscope or flow cytometer with appropriate filters (excitation/emission: 535/610 nm)
  • Tissue culture-treated plates or dishes
  • Centrifuge tubes
  • Incubator maintained at 37°C with 5% CO₂

Procedure:

  • Cell Preparation and Treatment:

    • Culture cancer cells (e.g., A549, PC-9 for LUAD; KLE, EC-023 for endometrial cancer) in appropriate medium supplemented with 10% FBS.
    • Plate cells at a density of 5 × 10⁴ cells/well in 24-well plates or 1 × 10⁵ cells/well in 12-well plates and allow to adhere overnight.
    • Treat cells with varying concentrations of this compound (typically 10-500 nM) for desired time points (commonly 12-48 hours). Include untreated cells as negative control and cells treated with H₂O₂ (100-500 μM for 30-60 minutes) as positive control.
  • Staining and Detection:

    • Prepare 10 μM DHE solution in pre-warmed serum-free medium or PBS.
    • After this compound treatment, remove culture medium and wash cells gently with warm PBS.
    • Add DHE working solution to cover cells completely (300 μL for 24-well plates, 500 μL for 12-well plates).
    • Incubate cells at 37°C for 30 minutes in the dark.
    • Remove DHE solution and wash cells twice with warm PBS.
    • For fluorescence microscopy: Add fresh medium without phenol red and immediately visualize using a fluorescence microscope with appropriate filters. Acquire images from at least five randomly selected fields per condition.
    • For flow cytometry: Harvest cells using trypsinization, centrifuge at 300 × g for 5 minutes, resuspend in PBS, and analyze using flow cytometer with 488 nm excitation and 585 nm emission filters.
  • Data Analysis:

    • For microscopy: Quantify fluorescence intensity using ImageJ software by measuring mean fluorescence intensity per cell.
    • For flow cytometry: Analyze data using FlowJo software, calculating geometric mean fluorescence intensity (MFI) for each sample.
    • Express results as fold change in MFI compared to untreated control cells.
    • Statistical analysis: Perform Student's t-test or ANOVA with post-hoc tests to determine significance (p < 0.05 considered significant).
Mitochondrial Membrane Potential (ΔΨm) Assay Using TMRM

Principle: Tetramethylrhodamine methyl ester (TMRM) is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potential. Depolarization of mitochondrial membrane resulting from oxidative stress leads to loss of TMRM fluorescence.

Materials Required:

  • TMRM dye (e.g., from Thermo Fisher Scientific, Cat# T668)
  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP, 10 μM) as positive control
  • Flow cytometer or fluorescence plate reader
  • Standard cell culture reagents

Procedure:

  • After this compound treatment, harvest cells and wash with PBS.
  • Prepare 100 nM TMRM working solution in serum-free medium.
  • Resuspend cells in TMRM solution and incubate at 37°C for 30 minutes in the dark.
  • Wash cells twice with PBS and resuspend in fresh PBS.
  • Analyze fluorescence immediately using flow cytometry (excitation/emission: 548/573 nm) or fluorescence plate reader.
  • Include control samples treated with CCCP (10 μM for 10 minutes) to confirm mitochondrial depolarization.

Table 2: Key Parameters for ROS and Mitochondrial Function Assays in this compound Studies

Assay Parameter DHE Staining TMRM Assay JC-1 Assay
Primary Measure Superoxide levels Mitochondrial membrane potential Mitochondrial membrane potential
Detection Method Fluorescence microscopy/Flow cytometry Flow cytometry Fluorescence microscopy/Flow cytometry
Typical this compound Effect Increase: 12-16% in endometrial cancer [4] Decrease: 15-18% in endometrial cancer [4] Decrease: Consistent with TMRM data
Key Controls H₂O₂ treatment (positive), Untreated cells (negative) CCCP treatment (positive), Untreated cells (negative) CCCP treatment (positive), Untreated cells (negative)
Cell Lines Validated A549, PC-9, KLE, EC-023 KLE, EC-023 KLE, EC-023

Data Interpretation and Troubleshooting

Interpretation of Results

The expected outcome of this compound treatment is a dose-dependent increase in DHE fluorescence intensity, indicating elevated superoxide production. Successful experiments typically show 12-16% increase in ROS production in endometrial cancer cells [4] and significant increases in lung adenocarcinoma cells [1] [2] following this compound treatment. Concurrently, TMRM or JC-1 staining should demonstrate a decrease in fluorescence intensity, indicating loss of mitochondrial membrane potential (15-18% reduction in endometrial cancer cells) [4]. These changes typically precede activation of apoptosis markers such as cleaved caspase-3 and PARP.

The kinetics of ROS induction may vary between cell lines. Maximum ROS production is generally observed within 12-24 hours of this compound treatment. The optimal concentration range for observing significant ROS induction is typically 10-100 nM for endometrial cancer cells and 200-400 nM for lung adenocarcinoma cells. Researchers should establish dose-response and time-course relationships for their specific experimental models.

Troubleshooting Guidelines
  • Low Signal Intensity: Ensure DHE working solution is freshly prepared and stored protected from light. Increase staining time to 45 minutes or dye concentration to 20 μM. Confirm that positive controls (H₂O₂-treated cells) show robust signal.
  • High Background Fluorescence: Reduce staining time or dye concentration. Include dye-only controls (without cells) to account for background. Ensure thorough washing after staining.
  • Cell Loss During Processing: Use tissue culture-treated plates and handle gently during washing steps. For suspension cells, consider using poly-lysine coated plates during staining.
  • Inconsistent Results Between Replicates: Ensure consistent cell seeding density and treatment conditions. Use fresh drug dilutions prepared from stable stock solutions. Include internal controls in each experiment.

Therapeutic Implications and Combination Strategies

The induction of ROS represents a key mechanism contributing to this compound's efficacy across various cancer types. In lung adenocarcinoma, this compound-mediated ROS generation has been linked to modulation of the β-catenin/c-Myc signaling pathway and reversal of cisplatin resistance [1] [2]. This suggests that ROS induction not only contributes directly to cancer cell death but also may sensitize cells to conventional chemotherapeutic agents.

The synergistic potential of this compound with other therapeutics is particularly promising. Studies in endometrial cancer have demonstrated that combining this compound with paclitaxel results in synergistic inhibition of cell proliferation and enhanced cellular stress [3] [4]. Similarly, research in ovarian cancer models has shown that this compound can overcome olaparib resistance by increasing DNA damage and apoptosis [5]. These findings highlight the potential of ROS induction as a therapeutic strategy, particularly in combination settings.

The following diagram illustrates the interconnected mechanisms of this compound-induced ROS production and its downstream consequences:

G This compound This compound PLK1_Inhibition PLK1 Inhibition This compound->PLK1_Inhibition Mitotic_Disruption Mitotic Disruption PLK1_Inhibition->Mitotic_Disruption DNA_Damage DNA Damage Response PLK1_Inhibition->DNA_Damage ROS_Generation ROS Generation Mitotic_Disruption->ROS_Generation DNA_Damage->ROS_Generation MMP_Loss Mitochondrial Membrane Potential Loss ROS_Generation->MMP_Loss Cell_Cycle_Arrest G2/M Cell Cycle Arrest ROS_Generation->Cell_Cycle_Arrest Chemo_Sensitization Chemotherapy Sensitization ROS_Generation->Chemo_Sensitization Enhanced efficacy with paclitaxel, cisplatin, olaparib Apoptosis Apoptosis Activation MMP_Loss->Apoptosis

Schematic 1: Mechanisms of this compound-Induced ROS and Downstream Effects

Current clinical trials are exploring the translational potential of these mechanisms. A phase 2 trial (CRDF-004) is evaluating this compound in combination with FOLFIRI/bevacizumab or FOLFOX/bevacizumab for KRAS- or NRAS-mutated metastatic colorectal cancer, with preliminary results showing improved response rates [6] [7]. The ability of this compound to induce ROS and overcome resistance mechanisms provides a strong rationale for these clinical applications.

Conclusion

The detection of reactive oxygen species provides valuable insights into the mechanism of action of this compound and its anti-cancer effects. The protocols outlined in this application note have been validated in multiple cancer models and can be reliably implemented to investigate this compound-induced oxidative stress. The consistent observation of ROS induction across different cancer types underscores the importance of this mechanism in this compound's anti-tumor activity and supports the continued clinical development of this promising therapeutic agent, particularly in rational combination strategies.

References

Comprehensive Application Notes and Protocols: Assessing Onvansertib's Effects on Cancer Cell Migration and Invasion Using Wound Healing and Boyden Chamber Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Onvansertib and Cancer Cell Motility

This compound is an orally available, highly selective polo-like kinase 1 (PLK1) inhibitor that has emerged as a promising therapeutic agent across multiple cancer types. PLK1 is a serine/threonine kinase that functions as a master regulator of mitosis and plays additional roles in maintaining genome stability and DNA damage response. The significance of PLK1 as a therapeutic target stems from its frequent overexpression in various malignancies, where it correlates with aggressive tumor behavior and poor clinical prognosis. Recent research has expanded our understanding of PLK1's function beyond cell cycle regulation to include modulation of cancer cell migration and invasion, key processes in cancer metastasis [1] [2].

The mechanistic relationship between PLK1 inhibition and impaired metastasis involves multiple interconnected pathways. This compound treatment has been demonstrated to downregulate key proteins essential for cellular adhesion and migration, including N-cadherin and β-catenin, while simultaneously upregulating E-cadherin, a protein associated with maintaining epithelial integrity. Additionally, this compound modulates the β-catenin/c-Myc signaling axis and influences AKT/mTOR pathway activity, both of which contribute to its anti-migratory effects. These molecular alterations collectively impair the cytoskeletal rearrangements and extracellular matrix interactions necessary for cancer cell motility [3] [4]. The following diagram illustrates the primary molecular mechanisms through which this compound exerts its anti-migratory and anti-invasive effects:

G This compound This compound PLK1_Inhibition PLK1_Inhibition This compound->PLK1_Inhibition Subcellular_Effects Subcellular Effects PLK1_Inhibition->Subcellular_Effects Molecular_Changes Molecular Changes PLK1_Inhibition->Molecular_Changes G2_M_Arrest G2/M Cell Cycle Arrest Subcellular_Effects->G2_M_Arrest DNA_Damage DNA Damage Accumulation Subcellular_Effects->DNA_Damage ROS_Increase Increased ROS Production Subcellular_Effects->ROS_Increase MMP_Loss Loss of Mitochondrial Membrane Potential Subcellular_Effects->MMP_Loss β_catenin_Down β-catenin Downregulation Molecular_Changes->β_catenin_Down cMyc_Down c-Myc Downregulation Molecular_Changes->cMyc_Down Ncadherin_Down N-cadherin Downregulation Molecular_Changes->Ncadherin_Down Ecadherin_Up E-cadherin Upregulation Molecular_Changes->Ecadherin_Up AKT_mTOR_Mod AKT/mTOR Pathway Modulation Molecular_Changes->AKT_mTOR_Mod Functional_Outcomes Functional Outcomes Migration_Reduction Reduced Cell Migration Functional_Outcomes->Migration_Reduction Invasion_Reduction Reduced Cell Invasion Functional_Outcomes->Invasion_Reduction Adhesion_Impairment Impaired Cellular Adhesion Functional_Outcomes->Adhesion_Impairment Metastasis_Inhibition Metastasis Inhibition Functional_Outcomes->Metastasis_Inhibition G2_M_Arrest->Functional_Outcomes DNA_Damage->Functional_Outcomes ROS_Increase->Functional_Outcomes MMP_Loss->Functional_Outcomes β_catenin_Down->Functional_Outcomes cMyc_Down->Functional_Outcomes Ncadherin_Down->Functional_Outcomes Ecadherin_Up->Functional_Outcomes AKT_mTOR_Mod->Functional_Outcomes

Key Evidence of this compound's Anti-Migratory Effects

Quantitative Evidence Across Cancer Types

Substantial preclinical evidence demonstrates the potent anti-migratory and anti-invasive properties of this compound across diverse cancer models. The consistency of these effects underscores the fundamental role of PLK1 in cancer cell motility and highlights the therapeutic potential of this compound in combating metastatic disease. Researchers have documented significant impairment of migration and invasion capabilities in cancer cells following this compound treatment, with effects observed at nanomolar concentrations that are clinically achievable. The table below summarizes key findings from recent studies investigating this compound's effects on cellular migration and invasion:

Table 1: Summary of this compound's Anti-Migratory and Anti-Invasive Effects in Preclinical Models

Cancer Type Cell Lines Assay Type Key Findings Concentration Range Reference
Lung Adenocarcinoma A549, PC-9 Wound Healing Significant inhibition of cell migration; Regulation of β-catenin/c-Myc signaling 200 nM [3]
Endometrioid Endometrial Cancer KLE, EC-023 Wound Healing, Adhesion Assay Reduced adhesive ability; Inhibited cell migration; Downregulation of N-cadherin and β-catenin 10-50 nM [2] [4]
Uterine Serous Carcinoma ARK-1, SPEC-2 Invasion Assay Reduced cell adhesion and invasion capabilities 1-50 nM [1]
Ovarian Cancer Multiple Lines Boyden Chamber Synergistic anti-invasive effects when combined with paclitaxel or navitoclax Varies by cell line [5] [6]
Synergistic Potential with Standard Chemotherapeutics

The combination of this compound with conventional chemotherapeutic agents demonstrates enhanced anti-migratory effects, suggesting potential clinical utility in combination regimens. In uterine serous carcinoma models, this compound combined with paclitaxel exhibited synergistic inhibition of cell proliferation and migration, with combination index (CI) values <1 indicating true synergy [1]. Similarly, in ovarian cancer models, the combination of this compound with navitoclax (a BCL-2 family inhibitor) produced synergistic effects across multiple cell lines, substantially inducing cell death through apoptosis and impairing invasive capabilities [5]. These findings suggest that this compound may not only directly inhibit migration and invasion but also sensitize cancer cells to the effects of other therapeutic agents.

The molecular basis for these synergistic effects appears to involve enhanced induction of cellular stress and DNA damage. Studies in endometrial cancer cell lines demonstrated that the combination of this compound and paclitaxel increased reactive oxygen species (ROS) production by 12-16% and decreased mitochondrial membrane potential by 15-18% compared to single-agent treatments [4]. This enhanced cellular stress response likely contributes to the observed impairment of migratory capacity and supports the strategic combination of PLK1 inhibition with conventional chemotherapeutics to maximize anti-metastatic effects.

Detailed Experimental Protocols

Wound Healing (Scratch) Assay Protocol
3.1.1 Principle and Applications

The wound healing assay, also known as the in vitro scratch assay, is a widely used method to measure collective cell migration in cultured cell monolayers. This technique involves creating a precise "wound" or gap in a confluent cell monolayer and quantitatively monitoring the movement of cells into the cleared area over time. For evaluating this compound's effects, this assay provides a straightforward approach to assess the compound's impact on directed migration capacity, which mirrors critical aspects of the metastatic process. The assay is particularly valuable for screening the effects of PLK1 inhibitors like this compound on cell motility and for investigating molecular mechanisms underlying migration regulation [7].

3.1.2 Step-by-Step Protocol
  • Cell Seeding and Culture:

    • Seed appropriate cancer cell lines (e.g., A549 for lung adenocarcinoma, KLE for endometrial cancer) in 12-well plates at a density of 2-3×10⁵ cells/well in complete growth medium.
    • Culture cells for 24-48 hours until they reach 100% confluence.
    • For this compound pretreatment studies, treat cells with desired concentrations (typically 10-200 nM based on cell type) for 24 hours before wounding.
  • Wound Creation:

    • Using a sterile 200 µL pipette tip, create a straight scratch through the cell monolayer, applying consistent pressure across the entire diameter of the well.
    • Critical note: Ensure the tip maintains contact with the bottom of the plate throughout the scratch to generate a uniform wound width.
    • Avoid excessive pressure that might damage the plate surface or create irregular wounds.
  • Wash and Treatment:

    • Gently wash wells with sterile PBS to remove detached cells and debris.
    • Add fresh serum-free medium containing the desired concentration of this compound (include vehicle control).
    • For time-lapse imaging, consider adding low concentrations of serum (0-2%) to maintain viability without significantly stimulating migration.
  • Image Acquisition:

    • Immediately image the wound at time zero (t=0) using a phase-contrast microscope with a digital camera.
    • Mark reference points on the plate bottom to ensure identical positioning for subsequent imaging.
    • Capture images at multiple predetermined positions along each wound (typically 3-5 positions per wound).
    • Continue imaging at regular intervals (e.g., every 4-6 hours for 24-48 hours total) while maintaining cells at 37°C with 5% CO₂ between imaging sessions.
  • Quantitative Analysis:

    • Measure wound width at each position and time point using ImageJ software with the MRI Wound Healing Tool plugin.
    • Calculate percentage wound closure using the formula: % Wound Closure = [(Wound Width t=0 - Wound Width t=x) / Wound Width t=0] × 100
    • Normalize data to vehicle control to determine percentage inhibition of migration by this compound.
    • Perform statistical analyses on data from at least three independent experiments.

Table 2: Optimal this compound Concentrations for Migration Assays by Cancer Type

Cancer Type Cell Line Examples Recommended this compound Concentration Range Incubation Time
Lung Adenocarcinoma A549, PC-9 50-200 nM 24-48 hours
Endometrioid Endometrial Cancer KLE, EC-023 10-50 nM 24-48 hours
Uterine Serous Carcinoma ARK-1, SPEC-2 25-50 nM 24-48 hours
Ovarian Cancer Ovcar-3, ES-2 50-100 nM 24-72 hours
Boyden Chamber (Transwell) Invasion Assay Protocol
3.2.1 Principle and Applications

The Boyden chamber assay, also known as the transwell migration or invasion assay, provides a robust system for quantifying directional cell movement through a porous membrane toward a chemoattractant. For invasion studies, the membrane is coated with extracellular matrix (ECM) components (e.g., Matrigel) to create a barrier that cells must degrade and penetrate, mimicking key aspects of the metastatic process. This assay is particularly useful for evaluating this compound's effects on the invasive capabilities of cancer cells and for investigating the molecular mechanisms by which PLK1 inhibition impairs metastasis [8].

3.2.2 Step-by-Step Protocol
  • Matrix Coating:

    • Thick Matrigel on ice and prepare a working solution in cold serum-free medium (typical concentration: 1-2 mg/mL).
    • Add 100-200 µL of the Matrigel solution to the upper chamber of transwell inserts (8 µm pore size for most cancer cells).
    • Incubate plates at 37°C for 4-6 hours to allow matrix polymerization.
  • Cell Preparation and Treatment:

    • Harvest subconfluent cells using a mild detachment method to preserve receptor integrity.
    • Wash cells twice with PBS and resuspend in serum-free medium at 1-5×10⁵ cells/mL.
    • Pretreat cell suspension with this compound at desired concentrations for 2-4 hours before seeding.
  • Assay Setup:

    • Hydrate coated inserts with serum-free medium for 30 minutes at 37°C.
    • Add 100-200 µL of cell suspension (containing 1-5×10⁴ cells) to the upper chamber.
    • Fill lower chamber with 500-750 µL of complete medium containing 10% FBS as a chemoattractant.
    • Include appropriate controls (vehicle alone) and this compound treatment groups in triplicate.
  • Incubation and Invasion:

    • Incubate plates for 18-48 hours at 37°C with 5% CO₂ (duration depends on cell type and invasiveness).
    • Maintain this compound at the same concentration in both upper and lower chambers throughout incubation.
  • Cell Staining and Quantification:

    • Carefully remove non-invaded cells from the upper membrane surface using a cotton swab.
    • Fix invaded cells on the lower membrane surface with 4% formaldehyde for 10 minutes.
    • Stain with 0.1% crystal violet for 20 minutes or calcein-AM for live cell quantification.
    • Capture images of multiple random fields per membrane using an inverted microscope.
    • Count invaded cells manually or using automated imaging software.
    • Express results as percentage invasion relative to vehicle control.

The following workflow diagram illustrates the key steps in performing wound healing and Boyden chamber assays to evaluate this compound's effects:

Data Analysis and Interpretation

Quantitative Image Analysis Methods

Robust quantification of migration and invasion requires standardized image analysis approaches to ensure reproducibility across experiments. For wound healing assays, the MRI Wound Healing Tool plugin for ImageJ provides automated measurement of wound closure percentages, significantly reducing analyst bias and improving throughput. Alternatively, manual measurement of wound widths at fixed intervals can be employed, though this approach is more time-consuming. For Boyden chamber assays, automated cell counting algorithms in software such as ImageJ (using the "Analyze Particles" function) or commercial platforms like Cellometer Vision enable accurate quantification of invaded cells across multiple fields of view [9] [7].

When analyzing this compound's effects, researchers should calculate the percentage inhibition of migration or invasion relative to vehicle-treated controls using the formula: % Inhibition = [1 - (Treatment Migration/Control Migration)] × 100 Dose-response relationships can be established by testing a range of this compound concentrations (typically 1-500 nM), and IC₅₀ values for migration/invasion inhibition can be determined using nonlinear regression analysis in software such as GraphPad Prism. These quantitative approaches allow for direct comparison of this compound's potency across different cancer models and experimental conditions.

Troubleshooting and Optimization Guidelines

Table 3: Troubleshooting Common Issues in Migration and Invasion Assays with this compound

Problem Potential Causes Solutions
Inconsistent wound width Variable pressure during scratch creation Use specialized wound creation tools; Train researchers for consistent technique; Consider culture inserts that create defined gaps
Rapid wound closure High cell proliferation confounding migration Use lower serum concentrations (0.5-2%); Implement mitotic inhibitors (e.g., mitomycin C) if proliferation effect must be isolated
No migration inhibition with this compound Subtherapeutic drug concentration; Insufficient target engagement Verify PLK1 inhibition through Western blotting for phospho-substrates; Perform dose-response with higher concentrations (up to 500 nM)
High variability between replicates Inconsistent cell seeding; Edge effects in multiwell plates Standardize cell counting methods; Exclude outer wells from analysis; Increase replicate number (n≥4)
Poor cell viability in this compound groups Excessive drug toxicity Reduce treatment concentration; Shorten exposure time; Verify apoptosis induction is time-appropriate

Conclusion and Research Applications

The comprehensive application notes and protocols presented here demonstrate that wound healing and Boyden chamber assays provide robust, reproducible methods for evaluating the anti-migratory and anti-invasive properties of this compound across various cancer models. The consistent findings of impaired metastasis-related behaviors following PLK1 inhibition underscore the fundamental role of this kinase in cancer cell motility and highlight the therapeutic potential of this compound in combating metastatic disease. These standardized protocols enable researchers to quantitatively assess this compound's effects on migration and invasion, facilitating comparison across laboratories and cancer models.

The clinical relevance of these experimental approaches is strengthened by emerging clinical data showing promising efficacy of this compound in various malignancies. Recent phase 2 clinical trials in KRAS-mutated metastatic colorectal cancer demonstrated significantly improved objective response rates when this compound was combined with standard chemotherapy (57% vs 33% in controls) [10]. These clinical benefits may partly derive from the anti-metastatic effects measurable through the described methodologies. As research progresses, these protocols will continue to provide valuable preclinical insights supporting the development of this compound as a promising therapeutic agent for targeting metastatic processes in cancer.

References

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of onvansertib, an investigational oral Polo-like Kinase 1 (PLK1) inhibitor, detailing its recommended phase 2 dose (RP2D), key clinical data, and administration protocols for researchers and drug development professionals.

Introduction to this compound and PLK1 Inhibition

This compound is a selective, ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of mitosis and a well-validated oncology target. PLK1 oversees critical processes including mitotic entry, centrosome maturation, and spindle assembly. Its overexpression is documented in numerous cancers and is often associated with poor prognosis. By inhibiting PLK1, this compound induces mitotic arrest and apoptosis in rapidly dividing cancer cells [1] [2].

The following diagram illustrates the core mechanism of action and the primary clinical development pathway for this compound in metastatic colorectal cancer (mCRC):

G This compound This compound MOA PLK1 Inhibition This compound->MOA Effect1 Mitotic Arrest MOA->Effect1 Effect2 Apoptosis MOA->Effect2 App1 Targets KRAS/NRAS-mutated mCRC Effect1->App1 App2 Overcomes Treatment Resistance Effect2->App2 Setting1 First-Line Setting App1->Setting1 Setting2 Second-Line Setting App1->Setting2 App2->Setting1 Synergy with SoC App2->Setting2 Synergy with SoC

Recommended Phase 2 Dose (RP2D) and Rationale

The RP2D for this compound was established in a Phase 1b/2 study ( [3]) and has been consistently used in subsequent trials.

  • RP2D: 15 mg/m² administered orally, once daily.
  • Schedule: Pulse dosing on Days 1-5 and 15-19 of a 28-day cycle.
  • Rationale: This dose and schedule were selected to maximize anticancer efficacy by targeting susceptible cells during specific phases of the cell cycle, while minimizing overlapping toxicities—particularly myelosuppression—when combined with backbone chemotherapies like FOLFIRI or FOLFOX [4] [3]. This pulse dosing strategy helps improve the therapeutic window.
Key Clinical Efficacy Data

This compound is being evaluated predominantly in RAS-mutated metastatic Colorectal Cancer (mCRC), both in the first-line (1L) and second-line (2L) settings, in combination with standard-of-care (SoC) regimens.

The table below summarizes the efficacy outcomes from key clinical trials:

Trial Identifier & Setting Patient Population & Regimen Confirmed Objective Response Rate (ORR) Key Efficacy Findings

| CRDF-004 (Phase 2) [1] [2] (First-Line) | 1L RAS-mutated mCRC (N=110, ITT) this compound (30mg) + FOLFIRI/FOLFOX + Bevacizumab | 49% (18/37) | - 19% improvement vs. SoC control (30% ORR).

  • Deeper tumor regression, faster time to response.
  • Early, favorable trend in PFS; median not yet reached. | | CRDF-004 (Phase 2) [1] [2] (First-Line) | 1L RAS-mutated mCRC (N=110, ITT) this compound (20mg) + FOLFIRI/FOLFOX + Bevacizumab | 42% (15/36) | Dose-dependent response observed. | | Ahn et al. (Phase 2) [4] [5] (Second-Line) | 2L KRAS-mutated mCRC (N=53) this compound (15 mg/m²) + FOLFIRI + Bevacizumab | 26.4% (14/53) | Median Duration of Response (DOR): 11.7 months. Median Progression-Free Survival (PFS): 8.4 months. | | Ahn et al. - Post Hoc [4] [5] (Second-Line) | Bevacizumab-Naïve Subset (n=13) | 76.9% (10/13) | Median PFS: 14.9 months. High efficacy supported shifting development to 1L setting. |
Detailed Administration Protocol

This section outlines the step-by-step protocol for administering this compound in combination with FOLFIRI and Bevacizumab, as utilized in the second-line KRAS-mutated mCRC trial [4].

4.1 Materials and Reagents

  • This compound: 15 mg/m², calculated for each patient.
  • FOLFIRI regimen components:
    • Irinotecan: 180 mg/m² IV.
    • Leucovorin: 400 mg/m² IV.
    • Fluorouracil (5-FU): 400 mg/m² IV bolus, followed by 2400 mg/m² continuous IV infusion over 46 hours.
  • Bevacizumab: 5 mg/kg IV (Note: The CRDF-004 first-line trial used a different bevacizumab dosing of "5 mg/m² once daily on days 1 and 15" [2], which is atypical. The standard dose of 5 mg/kg every 2 weeks or 7.5 mg/kg every 3 weeks is more common in clinical practice).
  • Supportive medications: Anti-emetics, growth factor support as needed.

4.2 Dosing Schedule and Workflow The treatment is administered in 28-day cycles. The workflow for one cycle is depicted below:

G cluster_day1 Day 1 cluster_day2_5 Days 2-5 cluster_day15 Day 15 cluster_day16_19 Days 16-19 CycleStart 28-Day Treatment Cycle Day1A This compound (PO) FOLFIRI + Bevacizumab (IV) CycleStart->Day1A Day2A This compound (PO) Day1A->Day2A Day2B 5-FU Continuous Infusion (Continues until end of Day 2) Rest Days 6-14 and 20-28: Treatment Rest Period Day15A This compound (PO) FOLFIRI + Bevacizumab (IV) Day16A This compound (PO) Day15A->Day16A Day16B 5-FU Continuous Infusion (Continues until end of Day 16) Rest->Day15A

4.3 Critical Protocol Steps

  • Patient Eligibility: Confirm KRAS/NRAS mutation status via NGS or PCR from tumor tissue or liquid biopsy. Key eligibility includes adequate bone marrow, renal, and hepatic function.
  • Dose Calculation: Calculate the body surface area (BSA) to determine the exact this compound dose (15 mg/m²) at the beginning of each cycle.
  • Pre-medication: Administer anti-emetics approximately 30 minutes before this compound and chemotherapy.
  • Drug Administration Order (Day 1 & 15): The recommended sequence is:
    • Bevacizumab IV infusion.
    • Leucovorin IV infusion.
    • Irinotecan IV infusion.
    • Fluorouracil IV bolus, followed by continuous IV infusion.
    • This compound is to be taken orally on the same day, ideally at a consistent time.
  • Dose Modifications: Adhere to protocol-defined dose holds or reductions for specific toxicities, particularly Grade 3/4 neutropenia, which is the most common treatment-emergent adverse event [4] [3].
Safety and Tolerability Profile

This compound in combination with chemotherapy and bevacizumab has demonstrated a manageable safety profile.

  • Common TEAEs: The most frequent treatment-emergent adverse events (any grade) are fatigue (73.6%), neutropenia (71.7%), nausea (62.3%), diarrhea (52.8%), and stomatitis (45.3%) [5].
  • Grade 3/4 Events: Grade 3 or higher events occurred in 62.3% of patients, with neutropenia being the most common. These were generally manageable with dose delays, growth factor support, or modification/omission of the 5-FU bolus [4] [3].
  • Key Finding: No major or unexpected toxicities have been attributed to this compound in combination studies, indicating it does not significantly exacerbate the toxicity profile of the backbone regimen [1] [2] [3].
Future Directions and Conclusion

Based on compelling efficacy, particularly in bevacizumab-naïve patients, the development of this compound has strategically shifted to the first-line setting. The ongoing randomized Phase 2 trial CRDF-004 is evaluating 20mg and 30mg fixed doses in 1L RAS-mutated mCRC, with a clinical update expected in Q1 2026 [1] [2]. The 30mg fixed dose is pharmacokinetically comparable to the 15 mg/m² RP2D and has shown the most robust efficacy signals to date [1] [2] [6]. The company's current financial resources are projected to fund operations into Q1 2027, supporting the advancement of this clinical program [1].

References

Onvansertib in First-Line RAS-mutated mCRC: CRDF-004 Trial Application Note

Author: Smolecule Technical Support Team. Date: February 2026

This document summarizes the design, key outcomes, and protocol for the ongoing randomized Phase 2 trial (CRDF-004) evaluating onvansertib in combination with standard-of-care for previously untreated RAS-mutated mCRC.

Introduction and Rationale

RAS mutations (KRAS or NRAS) are present in approximately 50% of colorectal cancer cases and are associated with resistance to EGFR-targeted therapies, leaving patients with limited first-line treatment options and poor response to traditional chemotherapy [1]. This compound is an investigational, oral, and highly selective inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that is crucial for cell cycle progression, specifically mitosis [1] [2]. By disrupting PLK1, this compound induces apoptosis (programmed cell death) in cancer cells. The rationale for combining this compound with first-line chemotherapy is to overcome inherent resistance mechanisms and enhance the cytotoxic effect of standard regimens, thereby improving the depth and rate of tumor response [1] [3].

Summary of Clinical Efficacy Data

The efficacy data from the CRDF-004 trial, based on a July 8, 2025, data cut-off and blinded independent central review (BICR) for the intent-to-treat (ITT) population (n=110), is summarized below [2] [4] [5].

Table 1: Objective Response Rate (ORR) in the ITT Population (N=110)

Treatment Arm Confirmed ORR (%) 6-Month Confirmed ORR (%) Unconfirmed ORR (%)
Control (SOC alone) (n=37) 30% (11/37) 22% (8/37) 43% (16/37)
20 mg this compound + SOC (n=36) 42% (15/36) 33% (12/36) 50% (18/36)
30 mg this compound + SOC (n=37) 49% (18/37) 46% (17/37) 59% (22/37)

Notes: Confirmed ORR requires a response (Complete or Partial) confirmed by repeat imaging ≥4 weeks later. Unconfirmed ORR includes confirmed responses and PRs still on treatment that may yet be confirmed [2].

Table 2: Additional Efficacy Endpoints

Endpoint Control Arm 20 mg this compound + SOC 30 mg this compound + SOC
Early Tumor Shrinkage (ETS)* Not Reported Not Reported Not Reported
Depth of Response (DpR)* Reference Deeper than control Deepest regression
Progression-Free Survival (PFS) Early trend favors 30mg arm; median PFS not yet reached [2] [4].

\Spider plot data demonstrated a dose-dependent effect, with the 30 mg dose cohort achieving the deepest tumor regressions [2] [6].*

Experimental Protocol & Trial Design

The following workflow outlines the structure of the CRDF-004 trial:

G PatientPool Patient Population First-line RAS-mutated mCRC ( KRAS or NRAS ) Exclusion Key Exclusion Criteria: • Concomitant BRAF V600E / MSI-H/dMMR • Prior systemic therapy for mCRC • Prior VEGF inhibition PatientPool->Exclusion Screening Randomize Randomization (1:1:1) Exclusion->Randomize Enroll Arm1 Arm 1: Control SOC only Randomize->Arm1 Arm2 Arm 2: 20mg this compound + SOC Randomize->Arm2 Arm3 Arm 3: 30mg this compound + SOC Randomize->Arm3 Dosing Dosing Schedule • this compound: Days 1-5 & 15-19 • SOC Chemo/Bev: Days 1 & 15 (28-day cycles) Arm2->Dosing Arm3->Dosing Endpoints Primary Endpoint: ORR Secondary: PFS, DOR, Safety Exploratory: ETS, DpR Dosing->Endpoints

Figure 1: CRDF-004 Trial Workflow.

Key Protocol Details:

  • Standard of Care (SOC): FOLFIRI (leucovorin, fluorouracil, irinotecan) or FOLFOX (leucovorin, fluorouracil, oxaliplatin), plus bevacizumab [2] [4].
  • This compound Dosing: Administered orally at 20 mg or 30 mg, once daily on Days 1-5 and 15-19 of each 28-day cycle [4].
  • Key Eligibility:
    • Histologically confirmed mCRC with a documented KRAS or NRAS mutation [5].
    • No prior systemic therapy for metastatic disease [5].
    • ECOG performance status of 0 or 1 [4].
  • Key Exclusion Criteria:
    • Concomitant BRAF V600E mutation or MSI-H/dMMR status [5].
    • Prior treatment with bevacizumab or other VEGF inhibitors [3] [5].
Safety and Tolerability Profile

A safety analysis of 104 patients demonstrated that this compound in combination with chemotherapy and bevacizumab was well-tolerated [2] [4] [5].

  • Overall Profile: No major or unexpected toxicities were observed. The safety profile was consistent with the known effects of the FOLFIRI/bevacizumab regimen [1] [2].
  • Common Adverse Events (AEs): The most common treatment-emergent AE associated with this compound was neutropenia [2] [4]. Grade 3 or higher AEs were reported as infrequent [1] [2].
Mechanism of Action and Translational Rationale

The biological rationale for combining this compound with chemotherapy is rooted in its targeted action on a key cell-cycle regulator. The following diagram illustrates its mechanism and role in treatment.

G This compound This compound (Oral PLK1 Inhibitor) PLK1 Inhibits PLK1 This compound->PLK1 Mitosis Disrupts Mitotic Progression PLK1->Mitosis Apoptosis Induces Apoptosis in Cancer Cells Mitosis->Apoptosis Synergy Synergistic Effect Apoptosis->Synergy Primary MOA Chemo Standard Chemotherapy (FOLFIRI/FOLFOX) Chemo->Synergy Bev Bevacizumab (Anti-VEGF) Bev->Synergy Outcome Overcomes Resistance Deeper Tumor Regression Enhanced Cytotoxicity Synergy->Outcome

Figure 2: this compound's Mechanism of Action (MOA) and Synergy.

Preclinical studies in KRAS-mutant CRC models have shown that this compound can inhibit the hypoxia pathway and exhibit robust antitumor activity in combination with bevacizumab by inhibiting angiogenesis [3]. A key translational finding from a prior second-line trial indicated that patients with no prior exposure to bevacizumab had a dramatically higher ORR (76.9% vs. 10.0%) and longer median PFS (14.9 vs. 6.6 months) with this compound treatment, suggesting that prior bevacizumab may contribute to resistance [3]. This finding directly informed the design of the first-line CRDF-004 trial, which excludes patients with prior VEGF inhibition [3] [5].

Conclusion and Future Directions

The addition of this compound to first-line SOC demonstrates a dose-dependent improvement in confirmed ORR and early trends in PFS, with a manageable safety profile [2]. These data suggest this compound has the potential to become a novel therapeutic option for the first-line treatment of RAS-mutated mCRC.

Cardiff Oncology has announced plans to engage with the FDA based on these results to advance the program into a registrational trial (CRDF-005). An update on the first-line mCRC program is expected by the first quarter of 2026 [2] [4].

References

onvansertib second-line KRAS-mutant mCRC combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data Summary

The efficacy and safety of this combination were established in phase Ib and II trials. Key quantitative data are summarized in the tables below.

Table 1: Key Efficacy Outcomes from Clinical Trials

Trial Phase Confirmed Objective Response Rate (ORR) Median Duration of Response (DOR) Key Patient Subgroup Analysis (ORR)

| Phase II (N=53) [1] | 26.4% (95% CI, 15.3 to 40.3) | 11.7 months (95% CI, 9.4 to NR) | Prior bevacizumab: 10.0% No prior bevacizumab: 76.9% | | Phase Ib (N=18) [2] | 44% | 9.5 months | Not reported |

Table 2: Safety and Tolerability Profile

Category Details
Recommended Phase II Dose [2] Onvansertib: 15 mg/m² (days 1-5 & 15-19 of a 28-day cycle) with FOLFIRI/bevacizumab (days 1 & 15).
Most Common Grade 3/4 Adverse Event (AE) [1] [2] Neutropenia
Overall Rate of Grade 3/4 AEs [1] 62% of patients
General Safety Conclusion [2] The combination exhibited a manageable safety profile, with AEs consistent with the known toxicity of FOLFIRI/bevacizumab.

Experimental Protocols

For researchers aiming to validate or build upon these findings, the following methodologies provide a foundational framework.

Clinical Trial Protocol for Second-Line Treatment

This outlines the patient management and dosing schedule used in the phase II trial [1].

  • Patient Population: Patients with histologically confirmed KRAS-mutant mCRC who have progressed on, or are intolerant to, a first-line regimen containing oxaliplatin and fluoropyrimidine, with or without bevacizumab.
  • Treatment Regimen:
    • This compound: 15 mg/m², orally, once daily on days 1-5 and 15-19 of each 28-day cycle.
    • FOLFIRI: Administered intravenously on day 1 and day 15 of each 28-day cycle. Standard dosing for irinotecan, leucovorin, and 5-fluorouracil (5-FU) should be used per institutional guidelines.
    • Bevacizumab: Administered intravenously at a standard dose (e.g., 5 mg/kg) on day 1 and day 15 of each 28-day cycle, concurrent with FOLFIRI.
  • Primary Endpoint: Objective Response Rate (ORR) as assessed by RECIST v1.1.
  • Key Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), Overall Survival (OS), and incidence of adverse events.
Preclinical Assessment Protocol

This methodology describes the in vivo evaluation of this compound combination therapy [2].

  • In Vivo Model:
    • Utilize immunocompromised mice (e.g., nude mice) implanted with KRAS-mutant CRC patient-derived xenografts (PDX) or cell line-derived xenografts (CDX).
    • Randomize mice into treatment cohorts once tumors are established (~100-150 mm³).
  • Treatment Groups:
    • Vehicle control
    • Irinotecan monotherapy
    • This compound monotherapy
    • This compound + Irinotecan combination therapy
  • Dosing and Schedule:
    • Doses should be based on prior maximum tolerated dose studies.
    • Example: this compound administered orally, daily for 2-week cycles; Irinotecan administered intraperitoneally, once weekly.
  • Efficacy Assessment:
    • Measure tumor volumes with calipers 2-3 times per week.
    • Calculate tumor growth inhibition.
  • Translational Analysis:
    • At study endpoint, harvest tumors for analysis.
    • Use immunohistochemistry or Western blotting to assess biomarkers of proliferation and apoptosis in tumor tissues.

Signaling Pathway and Therapeutic Rationale

The diagram below illustrates the proposed mechanistic rationale for the combination of this compound with standard chemotherapy.

G node_plk1 PLK1 Inhibition (this compound) node_mitosis Mitotic Arrest & Apoptosis node_plk1->node_mitosis node_synergy Synergistic Cell Death node_mitosis->node_synergy node_dna_damage DNA Damage node_dna_damage->node_synergy Enhanced by node_chemo Chemotherapy (FOLFIRI) node_chemo->node_dna_damage node_angiogenesis Angiogenesis Inhibition (Bevacizumab) node_hypoxia Tumor Hypoxia node_angiogenesis->node_hypoxia node_hypoxia->node_synergy Potentiated in node_kras KRAS Mutation node_resistance Therapy Resistance node_kras->node_resistance node_resistance->node_synergy Overcomes

This diagram illustrates the multi-targeted mechanism of the combination therapy. The KRAS mutation drives a baseline state of therapy resistance [2]. The protocol simultaneously targets multiple vulnerabilities:

  • FOLFIRI induces DNA damage.
  • This compound, a PLK1 inhibitor, disrupts mitosis, forcing cells into mitotic arrest and apoptosis [1] [2].
  • Bevacizumab inhibits angiogenesis, creating tumor hypoxia. Preclinical data suggests this compound may also inhibit the hypoxia pathway, creating a synergistic effect with bevacizumab to suppress tumor growth [1].

The convergence of these pathways leads to synergistic cell death, effectively overcoming the inherent resistance mechanisms of KRAS-mutant mCRC [1] [2].

Important Considerations for Application

  • Biomarker Selection: The striking efficacy in patients with no prior bevacizumab exposure (ORR 76.9%) suggests that prior bevacizumab use may be a key predictive biomarker for resistance to this combination [1].
  • Translational Tools: Circulating tumor DNA (ctDNA) analysis can be a powerful tool for early response assessment and monitoring, as early ctDNA dynamics were predictive of treatment efficacy in the phase Ib trial [2].
  • Future Directions: Based on the strong second-line signal, this combination is now being actively investigated in the first-line setting for KRAS-mutant mCRC, with early data showing promising response rates [3].

I hope these detailed application notes and protocols provide a solid foundation for your research and development work. Should you require clarification on any specific aspect, please feel free to ask.

References

Clinical Characteristics and Incidence of Neutropenia

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the incidence of neutropenia reported in clinical trials for onvansertib combined with FOLFIRI and bevacizumab.

Trial Phase Patient Population Combination Regimen Neutropenia Incidence (All Grades) Grade 3/4 Neutropenia Incidence Citations
Phase II KRAS-mutated mCRC (2L) This compound + FOLFIRI + Bevacizumab 71.7% Most common Grade 3/4 AE; specific rate not isolated [1] [2]
Phase Ib KRAS-mutated mCRC (2L) This compound + FOLFIRI + Bevacizumab Reported as most common TRAE Most common Grade 3/4 AE; represented 15% of all TRAEs [3] [4]
Phase II (1L) RAS-mutated mCRC (1L) This compound (20mg/30mg) + FOLFIRI/FOLFOX + Bevacizumab Most common TEAE Infrequent; most common Grade ≥3 AE associated with this compound [5] [6]

Key Clinical Management Context:

  • Manageable Profile: Across trials, the combination of this compound with chemotherapy and bevacizumab has been consistently reported as well-tolerated, with no major or unexpected toxicities [5] [7] [6]. Grade 3 or higher adverse events were generally infrequent, with neutropenia being the primary concern [5].
  • Dosing Schedule: The recommended phase II dose for this compound in second-line setting is 15 mg/m², administered orally once daily on Days 1-5 and 15-19 of a 28-day cycle, alongside FOLFIRI and bevacizumab on Days 1 and 15 [1] [3].

Experimental Workflow for Preclinical Investigation

For researchers investigating the mechanisms of this compound-induced neutropenia, the following workflow adapted from published preclinical studies can serve as a guide.

Start Start: In Vivo Study Design A1 Animal Model: Immunocompromised mice (e.g., Balb/c nude) Start->A1 A2 Cell Line Inoculation: Human KRAS-mutant CRC cells (e.g., HCT116) A1->A2 A3 Treatment & Monitoring: Randomize mice at tumor volume 100-150 mm³ Treat with vehicle, this compound, irino tecan, or combination Measure tumor volume & body weight twice weekly A2->A3 A4 Bone Marrow & Blood Collection: Collect at endpoint for analysis A3->A4 A5 Analysis: Flow cytometry for hematopoietic lineage markers (e.g., CD11b, Gr-1) Complete blood count (CBC) A4->A5

Detailed Methodology:

  • In Vivo Model Setup: Use female, 6-9 week old Balb/c nude mice. Subcutaneously inoculate with 5 million human KRAS-mutant colorectal cancer cells (e.g., HCT116) [3].
  • Treatment Administration: Once tumors reach 100-150 mm³, randomize mice into treatment groups. Administer:
    • This compound: Orally, at 45 mg/kg, daily. Prepare as a suspension in 0.5% methylcellulose + 0.1% Tween80 [3].
    • Irinotecan: Intraperitoneally, at 5 mg/kg, twice per week. Dilute in saline [3].
  • Monitoring and Analysis: Measure tumor volumes and body weights at least twice weekly to monitor for overt toxicity. At the study endpoint, collect blood (via terminal cardiac puncture) and bone marrow (from femurs and tibiae) for downstream analysis of hematopoietic cells [3].

Key Insights for Researchers and Clinicians

  • Critical Risk Factor: The combination of this compound with FOLFIRI (which contains irinotecan) presents a higher risk for myelosuppression. Preclinical data shows this compound exhibits superior activity in KRAS-mutant cells and demonstrates potent antitumor activity in combination with irinotecan [3].
  • Bevacizumab-Naïve Patients: A post-hoc analysis revealed that patients with no prior bevacizumab exposure had markedly better outcomes (ORR 76.9%) [1] [2]. This suggests that the overall health of the patient's vascular and bone marrow microenvironment may influence both efficacy and toxicity profiles.
  • Mechanistic Hypothesis: As a PLK1 inhibitor, this compound's primary mechanism is disrupting mitosis [7] [8]. This cytotoxic action is intended for rapidly dividing cancer cells but can also affect other proliferative cells, notably hematopoietic precursors in the bone marrow, leading to neutropenia.

References

onvansertib resistance prior bevacizumab exposure

Author: Smolecule Technical Support Team. Date: February 2026

Observed Clinical Phenomenon

A phase II trial revealed a stark efficacy difference for onvansertib based on prior bevacizumab use, summarized in the table below.

Patient Subgroup Confirmed Objective Response Rate (ORR) Median Progression-Free Survival (PFS)
No prior bevacizumab 76.9% (10 of 13 patients) [1] [2] 14.9 months [1] [2]
With prior bevacizumab 10.0% (4 of 40 patients) [1] [2] 6.6 months [1] [2]

Proposed Mechanisms of Resistance

The exact molecular mechanisms are under investigation, but preclinical and translational data point to two non-mutually exclusive hypotheses.

G PriorBev Prior Bevacizumab Treatment Hypoxia Tumor Microenvironment Modification (Hypoxia Induction) PriorBev->Hypoxia MetabolicAdapt Metabolic Adaptation (OXPHOS Phenotype) PriorBev->MetabolicAdapt PLK1_Inhib This compound (PLK1 Inhibitor) Hypoxia->PLK1_Inhib Confers Resistance MetabolicAdapt->PLK1_Inhib Confers Resistance CellDeath Cancer Cell Death PLK1_Inhib->CellDeath Primary Action Induces Mitotic Defects & Apoptosis

The diagram above illustrates two key proposed pathways for resistance:

  • Hypoxia Pathway Activation: Preclinical data suggests that prior VEGF inhibition by bevacizumab can modify the tumor microenvironment, potentially inducing a hypoxic state. This compound itself has been shown to inhibit the hypoxia pathway. This suggests that tumors pre-adapted to hypoxia (via prior bevacizumab) may be less susceptible to this specific mechanism of this compound [1].
  • Metabolic Adaptation: An independent scientific commentary proposes that colorectal tumors, especially those with an oxidative phosphorylation (OXPHOS) phenotype, may rely on specific metabolic and DNA repair pathways for survival. PLK1 is known to activate glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the antioxidant-generating pentose phosphate pathway (PPP). Resistance may arise if tumors pre-adapted after bevacizumab treatment maintain their viability through these PLK1-linked pathways, making this compound less effective [3].

Recommended Experimental Protocols

To further investigate this resistance mechanism in your lab, consider these approaches.

Protocol 1: In Vivo Efficacy Study
  • Objective: To model and confirm the impact of prior bevacizumab exposure on this compound efficacy.
  • Model: Use murine models of KRAS-mutant colorectal cancer.
  • Procedure:
    • Group 1 (Control): Treat with vehicle.
    • Group 2 (Bevacizumab-first): Administer bevacizumab until progression, followed by this compound.
    • Group 3 (this compound-first): Administer this compound until progression.
    • Group 4 (Combination): Administer this compound and bevacizumab concurrently.
  • Endpoints: Monitor tumor volume, calculate PFS for each group, and perform biomarker analysis on harvested tumors [1].
Protocol 2: Translational Biomarker Analysis
  • Objective: To identify biomarkers predictive of resistance in patient-derived samples.
  • Sample Collection: Use tumor tissues or patient-derived xenografts (PDXs) from the different treatment groups in Protocol 1.
  • Analysis:
    • RNA Sequencing: Conduct transcriptomic profiling to analyze hypoxia-related gene signatures (e.g., HIF-1α targets) and metabolic pathway enrichment (OXPHOS, PPP) [3].
    • Immunohistochemistry (IHC): Stain for key proteins like PLK1, HIF-1α, and G6PD to assess protein-level expression and localization.
    • Metabolomic Profiling: Use mass spectrometry to measure levels of key metabolites in the PPP and TCA cycle to confirm metabolic rewiring [3].

Future Research Directions and Clinical Strategy

The primary clinical strategy emerging from this data is to use this compound before bevacizumab exposure. This is supported by ongoing first-line clinical trials evaluating this compound in combination with bevacizumab and chemotherapy in RAS-mutant mCRC, which have shown promising early efficacy [4] [5].

For the research community, key questions remain:

  • Predictive Biomarkers: Which specific molecular features (hypoxia signature, metabolic phenotype) best predict resistance?
  • Mechanistic Synergy: What is the exact molecular basis for the robust synergy observed when this compound and bevacizumab are used together in bevacizumab-naive settings?
  • Reversal Strategies: Can resistance be overcome by combining this compound with other agents, such as metabolic inhibitors (e.g., MCT1 inhibitors) or DNA damage repair inhibitors [3]?

References

optimizing onvansertib dose 20mg vs 30mg efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: 20 mg vs 30 mg Onvansertib

Efficacy Endpoint 20 mg + SOC 30 mg + SOC SOC Alone (Control)
Confirmed Objective Response Rate (ORR) 42% 49% 30%
6-month Confirmed ORR 33% 46% 22%
Unconfirmed ORR 50% 59% 43%
Progression-Free Survival (PFS) Early curve separation vs. control Stronger trend favoring 30 mg vs. control -
Dose-Dependent Response Yes, observed across ORR, early tumor shrinkage, and depth of response.

Supporting Data and Context

The data in the table above is from an intent-to-treat population of 110 patients [1] [2]. Beyond the confirmed response rates, the early Progression-Free Survival (PFS) data, though median PFS was not yet reached, showed a favorable trend and a clear separation of the PFS curves for the 30 mg arm compared to the control [3] [1]. Furthermore, analyses showed that the 30 mg dose led to a shorter time to response and deeper tumor regression compared to both the control and the 20 mg arm [4] [3].

Safety and Tolerability Profile

A safety analysis of 104 patients from the same trial indicates that this compound in combination with standard-of-care (SOC) is generally well-tolerated [1] [2].

  • No major or unexpected toxicities were reported [5] [3].
  • Grade 3 or higher adverse events were infrequent [3] [2].
  • The most common treatment-emergent adverse event associated with this compound was neutropenia, which was manageable [4] [1].

Experimental Protocols for Preclinical Research

While clinical trials use specific combination regimens, foundational research on this compound's mechanism relies on standardized in vitro assays. The workflow for these core experiments can be visualized as follows:

G Start Start: Seed Cancer Cell Lines A1 Cell Viability (CCK-8) Assay Start->A1 A2 Colony Formation Assay Start->A2 A3 Cell Cycle Analysis (Flow Cytometry) Start->A3 A4 Apoptosis Assay (Annexin V/PI) Start->A4 A5 Wound Healing Assay Start->A5 A6 ROS & Mitochondrial Membrane Potential Start->A6 E1 Proliferation Inhibition A1->E1 IC50 Value E2 Long-term Growth Suppression A2->E2 Clonogenic Survival E3 Cell Cycle Disruption A3->E3 G2/M Phase Arrest E4 Cell Death Induction A4->E4 Apoptotic Cell % E5 Anti-metastatic Potential A5->E5 Migration Inhibition E6 Mechanistic Insight A6->E6 Oxidative Stress / ΔΨm Loss

Here are detailed methodologies for key experiments cited in the search results [6]:

Cell Viability Assay (CCK-8)
  • Purpose: To measure this compound's inhibitory effect on cell proliferation.
  • Procedure:
    • Seed cells (e.g., A549, PC-9) in 96-well plates at 5,000 cells/well.
    • After 24 hours, treat with a serial dilution of this compound.
    • Incubate for 72 hours.
    • Add CCK-8 reagent and incubate for 1-4 hours.
    • Measure the optical density (OD) at 450 nm using a spectrophotometer.
    • Calculate IC50 values using software like GraphPad Prism.
Colony Formation Assay
  • Purpose: To assess long-term, clonogenic survival after drug treatment.
  • Procedure:
    • Seed cells at a low density (e.g., 500 cells/well) in a 6-well plate.
    • Treat with a specific concentration of this compound (e.g., 200 nM) for 72 hours.
    • Remove the drug and culture in fresh medium for 14 days, replacing the medium every 2-3 days.
    • Fix colonies with methanol and stain with 0.1% crystal violet.
    • Count the number of visible colonies (typically >50 cells).
Cell Cycle Analysis by Flow Cytometry
  • Purpose: To determine the phase of the cell cycle in which arrest occurs.
  • Procedure:
    • Treat cells with this compound for 24-48 hours.
    • Harvest and wash cells with cold PBS.
    • Fix cells in 70% ice-cold ethanol for at least 2 hours.
    • Wash cells again and resuspend in a propidium iodide (PI) staining solution containing RNase.
    • Incubate for 30 minutes at room temperature in the dark.
    • Analyze DNA content using a flow cytometer (e.g., BD FACSCanto II) and quantify the percentage of cells in G1, S, and G2/M phases using software like FlowJo.
Apoptosis Assay (Annexin V/Propidium Iodide)
  • Purpose: To detect early and late stages of apoptosis.
  • Procedure:
    • Treat cells with this compound for 48 hours.
    • Harvest cells and wash with cold PBS.
    • Resuspend cells in 1X Binding Buffer.
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
    • Analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mechanism of Action: PLK1 Inhibition

This compound is a highly selective Polo-like Kinase 1 (PLK1) inhibitor. The diagram below illustrates the key signaling pathways it disrupts.

G cluster_path1 Cell Cycle & Mitosis cluster_path2 Apoptosis & Survival cluster_path3 Oncogenic Signaling This compound This compound (PLK1 Inhibitor) PLK1 PLK1 Inhibition This compound->PLK1 M ◉ Mitotic Arrest (G2/M phase) ◉ Disrupted spindle formation ◉ Mitotic catastrophe PLK1->M Apoptosis ◉ Cleaved PARP ↑ ◉ Mitochondrial ΔΨm Loss ◉ ROS Production ↑ PLK1->Apoptosis Signaling ◉ β-catenin ↓ ◉ c-Myc ↓ PLK1->Signaling Outcomes Outcomes: Inhibited Proliferation Induced Apoptosis Overcome Chemoresistance M->Outcomes Apoptosis->Outcomes Signaling->Outcomes

The molecular mechanism involves:

  • High Selectivity: this compound potently inhibits PLK1 with an IC50 of 2 nM, showing high specificity over other kinases [7].
  • Synergy with Chemotherapy: Preclinical and clinical data show this compound can overcome resistance and synergize with standard chemotherapies like irinotecan, making it particularly effective in KRAS-mutant cancers [8].

Key Takeaways for Researchers

  • For Maximum Efficacy: The 30 mg dose is supported by robust clinical data as the more effective option, showing a 19% absolute improvement in confirmed ORR over SOC alone [3] [2].
  • Safety is Manageable: The 30 mg dose does not present a significant increase in unforeseen toxicities compared to the 20 mg dose, with neutropenia being the primary manageable side effect [1].
  • Future Directions: Cardiff Oncology plans to engage with the FDA and advance the 30 mg dose into a registrational Phase III trial (CRDF-005) based on these results [5] [3].

References

onvansertib combination therapy toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Events and Management Strategies

Adverse Event Grade & Incidence Management Strategies & Notes

| Neutropenia | • Most common Grade 3/4 AE [1] [2] • Grade 4 incidence: 7/50 patients [3] | • Most frequent treatment-related AE [4]. • Consider dose interruption or growth factor support. | | Other Hematological Events | • Decreased WBC count (Grade 4, n=2) [3]Neutropenic fever (Grade 4, n=1) [3] | • Monitor complete blood count closely. • Manage per institutional guidelines for severe cytopenia. | | Gastrointestinal Events | • Nausea, Diarrhea, Abdominal Pain (Mostly Grade 1) [3] | • Use standard supportive care (anti-emetics, anti-diarrheals). • AEs were typically low-grade [3]. | | Constitutional Symptoms | • Fatigue (Mostly Grade 1) [3] | • Manage with supportive care. | | 5-FU Related Toxicity | • Dose-limiting toxicities (DLTs) attributed to 5-FU bolus [5] | • Removal of the 5-FU bolus from FOLFIRI regimen recommended to improve tolerability [4] [5]. |

Recommended Dosing and Schedule

The established recommended phase 2 dose (RP2D) and schedule for onvansertib in combination with FOLFIRI/bevacizumab for second-line KRAS-mutant mCRC is [1] [4]:

  • This compound: 15 mg/m², orally, once daily on Days 1-5 and 15-19 of a 28-day cycle.
  • FOLFIRI/Bevacizumab: Administered on Day 1 and Day 15 of the 28-day cycle. The FOLFIRI regimen should be used without a 5-FU bolus to mitigate toxicity [4] [5].

Experimental Protocol Overview

For researchers designing preclinical or clinical studies, here is a summary of the key methodological details from the trials.

Component Protocol Details
Patient Population KRAS-mutant mCRC, failed 1st-line oxaliplatin-based therapy [1] [4]. ECOG PS 0-1. Excluded MSI-H/dMMR, BRAF V600E mutations [4].

| Treatment Schedule | • 28-day cyclesThis compound: PO, Days 1-5 & 15-19 [1]. • FOLFIRI/Bevacizumab: IV, Days 1 & 15 (without 5-FU bolus) [4] [5]. | | Primary Endpoint (Phase II) | Objective Response Rate (ORR) by RECIST v1.1 [1] [4]. | | Key Safety Assessments | • Incidence & severity of AEs (CTCAE) • Dose-limiting toxicities (DLTs) [4] • Clinical lab tests (hematology, chemistry) [4]. | | Recommended Phase II Dose (RP2D) | this compound 15 mg/m² with FOLFIRI (no 5-FU bolus)/bevacizumab [1] [4]. |

Mechanism of Action and Toxicity Rationale

The following diagram illustrates the proposed mechanism of this compound and its combination with chemotherapy, which provides the rationale for its efficacy and potential toxicity, particularly in rapidly dividing cells.

G This compound This compound (PLK1 Inhibitor) PLK1 PLK1 Inhibition This compound->PLK1 Targets Mitosis Mitotic Arrest & Cell Death PLK1->Mitosis DNA_Damage DNA Damage Response Impairment PLK1->DNA_Damage Efficacy Enhanced Antitumor Efficacy (Synthetic Lethality in KRAS-mutant) Mitosis->Efficacy Toxicity Toxicity in Rapidly Dividing Cells (Neutropenia, GI Effects) Mitosis->Toxicity DNA_Damage->Efficacy DNA_Damage->Toxicity Chemo FOLFIRI/Bevacizumab (Irinotecan, 5-FU, Anti-angiogenesis) Chemo->DNA_Damage  Induces/Exacerbates

References

onvansertib overcoming irinotecan resistance mCRC

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & Safety Data

The following tables summarize quantitative data from a phase II clinical trial investigating onvansertib in combination with FOLFIRI/bevacizumab [1] [2].

Table 1: Efficacy of this compound + FOLFIRI/Bevacizumab in KRAS-mutant mCRC (Phase II Trial)

Efficacy Parameter All Patients (N=53) Bevacizumab-Naïve Patients (n=13) Prior Bevacizumab Patients (n=40)
Confirmed Objective Response Rate (ORR) 26.4% (14/53) 76.9% (10/13) 10.0% (4/40)
Complete Response (CR) 1 Not Specified Not Specified
Partial Response (PR) 13 Not Specified Not Specified
Disease Control Rate (DCR) 92.5% Not Specified Not Specified
Median Duration of Response (mDOR) 11.7 months Not Specified Not Specified
Median Progression-Free Survival (mPFS) 8.4 months 14.9 months 6.6 months

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) [2]

Adverse Event Any Grade (%) Grade 3 (%) Grade 4 (%)
Fatigue 73.6 Not Specified Not Specified
Neutropenia 71.7 Not Specified 3 (5.7%)
Nausea 62.3 Not Specified Not Specified
Diarrhea 52.8 Not Specified Not Specified
Stomatitis 45.3 Not Specified Not Specified
Any Grade 3/4 AE - 62.3 7.5

Preclinical Experimental Models

Preclinical data supports the synergy between this compound and irinotecan. Here are methodologies from key studies that you can adapt for in-house research.

1. In Vitro Proliferation Assay in Isogenic CRC Cells [3]

  • Purpose: To assess the selective activity of this compound in KRAS-mutant vs. wild-type models and its combination effects.
  • Cell Lines: Use isogenic pairs, such as DLD-1 KRAS(^{WT/G13D}) and DLD-1 KRAS(^{WT/−}) [3].
  • Reagents: this compound, irinotecan (or its active metabolite SN-38), cell culture media and supplements, CellTiter-Glo Luminescent Cell Viability Assay.
  • Protocol:
    • Seed cells in 96-well plates.
    • Treat with a dose range of this compound as a single agent and in combination with irinotecan/SN-38 for 72 hours.
    • Measure cell viability using the CellTiter-Glo assay, which quantifies ATP as a marker of metabolically active cells.
    • Analyze data to generate IC₅₀ values and synergy scores (e.g., using the Chou-Talalay method).
  • Troubleshooting Tip: Ensure cells are in the logarithmic growth phase when seeded. Validate the KRAS mutation status of your cell lines regularly.

2. In Vivo Efficacy Study in a Xenograft Model [3]

  • Purpose: To evaluate the antitumor activity of the combination in vivo.
  • Model: Female Balb/c nude mice (6-9 weeks old) subcutaneously inoculated with KRAS-mutant CRC cells (e.g., HCT116) [3].
  • Test Articles: this compound (suspended in 0.5% methylcellulose + 0.1% Tween80), Irinotecan (diluted in saline).
  • Dosing Regimen:
    • This compound: 45 mg/kg, administered orally, daily.
    • Irinotecan: 5 mg/kg, administered intraperitoneally, twice a week.
    • Control: Vehicle control.
  • Endpoint Measurements:
    • Tumor volume measured twice weekly with calipers.
    • Body weight monitored as an indicator of toxicity.
  • Key Analysis: Compare tumor growth inhibition in the combination group versus each monotherapy and vehicle control.

Diagram: Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound overcomes resistance and synergizes with chemotherapy.

G cluster_legend Key: This compound This compound PLK1_Inhibition PLK1_Inhibition This compound->PLK1_Inhibition PLK1 Inhibition Irinotecan Irinotecan SN38 SN38 Irinotecan->SN38 Metabolized to Bevacizumab Bevacizumab VEGF_Inhibition VEGF_Inhibition Bevacizumab->VEGF_Inhibition VEGF-A Inhibition DNA_Damage DNA_Damage Cell_Death Cell_Death DNA_Damage->Cell_Death Leads to Angiogenesis_Inhibition Angiogenesis_Inhibition Tumor_Hypoxia Tumor_Hypoxia Angiogenesis_Inhibition->Tumor_Hypoxia Induces Inhibitor Therapeutic Agent SOC Standard of Care (SoC) Biological_Effect Biological Effect SN38->DNA_Damage Induces (Topo-I Inhibition) Mitotic_Arrest Mitotic_Arrest PLK1_Inhibition->Mitotic_Arrest Causes DNA_Repair_Inhibition DNA_Repair_Inhibition PLK1_Inhibition->DNA_Repair_Inhibition Impairs G2/M Checkpoint Recovery Mitotic_Arrest->Cell_Death Promotes DNA_Repair_Inhibition->DNA_Damage Enhances VEGF_Inhibition->Angiogenesis_Inhibition Causes PLK1_Dependency PLK1_Dependency Tumor_Hypoxia->PLK1_Dependency Increases Cancer Cell Dependency on PLK1 PLK1_Dependency->this compound Sensitizes to

Frequently Asked Questions (FAQs)

Q1: Why is the clinical response to the this compound combination so different based on prior bevacizumab exposure? A1: Translational studies suggest that prior bevacizumab exposure may contribute to resistance against the this compound combination [1]. Preclinical data indicates that this compound itself inhibits the hypoxia pathway and shows robust antitumor activity when combined with bevacizumab, suggesting a synergistic relationship that is most effective in a bevacizumab-naïve tumor microenvironment [1].

Q2: What is a key biomarker for monitoring early treatment response? A2: Early dynamics of KRAS-mutant circulating tumor DNA (ctDNA) have been shown to be predictive of treatment efficacy [3] [4]. A decrease in the allelic burden of KRAS mutations in liquid biopsies after one cycle of treatment can serve as an early indicator of response.

Q3: What is the recommended phase II dose and schedule for this compound in this combination? A3: The recommended phase II dose is 15 mg/m², administered orally once daily on Days 1-5 and 15-19 of a 28-day cycle, in combination with FOLFIRI and bevacizumab administered on Days 1 and 15 [1] [3].

References

onvansertib myelosuppression monitoring and management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Incidence and Management of Myelosuppression

The table below summarizes the frequency and management of myelosuppression observed in recent clinical trials of onvansertib combination therapies.

Cancer Type Combination Therapy Reported Incidence & Grade Reported Management & Context
Acute Myeloid Leukemia (AML) This compound + Decitabine or LDAC [1] Most frequent Grades 3 & 4 AEs were hematological (neutropenia, thrombocytopenia, anemia) [1]. Myelosuppression was manageable; a maximum tolerated dose (MTD) was established for the combination with decitabine [1].
Metastatic Colorectal Cancer (mCRC) This compound + FOLFIRI + Bevacizumab [2] Grade 3/4 adverse events were reported in 62% of patients [2]. The combination was deemed "well tolerated" with a "manageable toxicity profile" [2].
Metastatic Triple-Negative Breast Cancer (mTNBC) This compound + Paclitaxel [3] Most common adverse event was myelosuppression [3]. Combination was "well-tolerated" with a "safe and manageable toxicity profile" [3].

Proposed Monitoring and Experimental Workflow

For researchers investigating myelosuppression, the following experimental workflow outlines key assessment points. Adherence to standard clinical hematological monitoring protocols is recommended for preclinical-to-clinical translation.

Start Baseline Hematological Assessment Cycle1 Cycle 1: Intensive Monitoring Start->Cycle1 Cycle2 Subsequent Cycles: Routine Monitoring Cycle1->Cycle2 If no Grade ≥3 event Action Dose Modification per Protocol Cycle1->Action If Grade ≥3 myelosuppression Cycle2->Action If Grade ≥3 myelosuppression Assess Assess Mechanism of Toxicity Action->Assess

Frequently Asked Questions for Researchers

What is the clinical evidence that myelosuppression is the primary toxicity of this compound? Multiple phase 1b and 2 clinical trials across different cancer types (AML, mCRC, mTNBC) have consistently reported that myelosuppression—manifesting as neutropenia, thrombocytopenia, and anemia—is the most common grade 3/4 adverse event when this compound is combined with other myelosuppressive agents [1] [2] [3]. This supports its classification as a primary, on-target toxicity.

How do pre-clinical models help us understand the mechanism behind this toxicity? In vitro studies on lung adenocarcinoma (LUAD) cell lines demonstrate that this compound induces G2/M cell cycle arrest, preventing cells from undergoing mitosis [4]. Since hematopoietic progenitor cells are highly proliferative, they are particularly susceptible to agents that disrupt the cell cycle. This mechanism provides a plausible explanation for the myelosuppression observed clinically. The diagram below illustrates this mechanism and its potential experimental assessment.

Are there any known biomarkers to predict the risk or severity of myelosuppression? While no validated predictive biomarker for myelosuppression is reported in the search results, a key finding from an AML trial is worth noting: a decrease in mutant circulating tumor DNA (ctDNA) after the first cycle of this compound was associated with clinical response [1]. This suggests that early ctDNA dynamics could be a useful pharmacodynamic marker in clinical development.

Key Takeaways for Drug Development Professionals

  • Primary Toxicity: Myelosuppression is a consistent, on-target, and dose-limiting toxicity for this compound in combination regimens.
  • Clinical Manageability: Despite its frequency, myelosuppression has been clinically manageable through dose modifications, allowing for the establishment of recommended Phase 2 doses (RP2Ds) in multiple trials [1] [3].
  • Mechanistic Basis: The toxicity is mechanistically linked to the drug's disruption of the cell cycle, particularly G2/M arrest [4].

References

onvansertib solubility issues DMSO ethanol preparation

Author: Smolecule Technical Support Team. Date: February 2026

Onvansertib Solubility & Storage Guide

The following table consolidates solubility data and storage recommendations for this compound from supplier specifications and scientific literature [1] [2] [3].

Solvent Solubility Concentration Storage & Stability

| DMSO | Soluble | 21-50 mg/mL (39.44 - 93.89 mM) [1] [3] | Powder: -20°C or -80°C for long-term storage [1] [3]. Stock Solution: -80°C for 1 year; -20°C for 6 months. Avoid repeated freeze-thaw cycles [3]. | | Ethanol | Soluble | 2-10 mg/mL (3.76 - 18.78 mM) [1] [2] | - | | Water | Insoluble or very slightly soluble [1] [2] [3] | - | - |

Critical Handling Notes & Troubleshooting

  • Moisture-Sensitive DMSO: Fresh, moisture-free DMSO is critical. Moisture-absorbing DMSO significantly reduces the solubility of this compound [1]. Always use a freshly opened, anhydrous DMSO supply for preparing stock solutions.
  • Aiding Dissolution: For DMSO solutions, sonication and gentle heating are recommended to dissolve the compound completely [2] [3].
  • Solution Appearance: A clear, homogeneous solution indicates proper dissolution. Cloudiness or precipitation suggests issues with solvent quality, concentration, or dissolution technique.

Laboratory Preparation Protocols

Preparing In Vitro Stock Solutions

DMSO Stock Solution (10-50 mM)

  • Weigh the required amount of this compound powder.
  • Add DMSO to achieve your target concentration (e.g., 25 mg/mL yields a 46.95 mM solution) [2].
  • Dissolve by brief sonication and warming if necessary [2] [3].
  • Aliquot and store at -80°C for long-term use.

Ethanol Stock Solution (~10 mg/mL)

  • Weigh the this compound powder.
  • Add absolute ethanol to achieve a 10 mg/mL concentration [2].
  • Dissolve with gentle heating if needed [2].
Preparing In Vivo Dosing Formulations

For animal studies, this compound is typically prepared as a homogeneous suspension or solution using specific vehicles. Below are two validated protocols [1] [3]:

Protocol 1: Clear Solution (for higher bioavailability) This method produces a clear solution at 2 mg/mL, suitable for various administration routes [1] [3].

G Start Start with DMSO Stock Solution Step1 Add PEG300 (40% v/v) Mix until clear Start->Step1 Step2 Add Tween-80 (5% v/v) Mix until clear Step1->Step2 Step3 Add Saline (50% v/v) Mix until clear Step2->Step3 End Final Clear Solution (2 mg/mL) Step3->End

Protocol 2: Homogeneous Suspension (for oral gavage) This method creates a stable suspension at ≥5 mg/mL using a carboxymethyl cellulose (CMC-Na) vehicle [1].

  • Prepare Vehicle: Dissolve CMC-Na in purified water to the desired concentration (e.g., 0.5-1%).
  • Weigh this compound powder (5 mg per 1 mL of final suspension).
  • Add the CMC-Na solution to the powder.
  • Mix thoroughly using a vortex mixer or magnetic stirrer to achieve a homogeneous, milky suspension without large clumps.

Experimental Workflow for Cell-Based Assays

This workflow outlines the typical steps for evaluating this compound in cell-based assays, based on methods described in the literature [1].

G A Prepare Stock Solution (DMSO, 10-50 mM) B Dilute in Culture Medium (Working Concentration) A->B C Seed Cells (Adherent: 10,000-30,000/cm² Suspension: 100,000/mL) B->C D Treat Cells (Incubate for 24-72 hours) C->D E Assay Endpoint (Cell Viability, Cycle, Apoptosis) D->E

Key Notes on Cell Assays:

  • Cell Lines Tested: The antiproliferative activity of this compound has been demonstrated across a broad panel of over 137 solid tumor and hematological cancer cell lines [1] [2].
  • Reported Activity: In specific cell lines like A2780 (ovarian cancer), the IC50 for antiproliferative activity is 42 nM, while cell cycle arrest was observed in CAL51 cells at concentrations between 0.1 to 1 µM [1].

References

onvansertib storage stability -80°C powder solution

Author: Smolecule Technical Support Team. Date: February 2026

Onvansertib Storage & Handling Specifications

Proper storage is critical for maintaining the stability and efficacy of this compound. The following table summarizes the key parameters based on current supplier data.

Form Short-Term Storage Long-Term Storage Solubility & Concentration Purity
Powder -20°C [1] -20°C for 3 years [2] N/A 98% - 99.88% [1] [2]
Solution (DMSO Stock) -20°C for 6 months [3] [2] -80°C for 1 year [3] [2] 21-25 mg/mL (39.44-46.95 mM) [3] [2] -

Experimental Protocols for In Vitro and In Vivo Use

Here are standard methodologies for preparing this compound for cellular and animal studies, as cited in recent publications.

In Vitro Cell Proliferation (MTT) Assay [4]

This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., endometrial cancer KLE, EC-023) in 96-well plates at a density of 4,000 cells/well.
  • Compound Treatment: After 24 hours, treat cells with a concentration gradient of this compound (e.g., 0.1–500 nM) for 72 hours.
  • Viability Measurement: Add 5 μL of MTT reagent (5 mg/mL) to each well and incubate for 1 hour.
  • Solubilization and Reading: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 562 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell proliferation inhibition compared to the control (DMSO-treated) group and determine the IC50 value using appropriate software.
In Vivo Formulation for Animal Studies [2]

This is a standard protocol for administering this compound orally to mice in xenograft models.

  • Preparation:
    • Prepare a stock solution of this compound in 100% DMSO.
    • To create the final dosing solution, mix the stock sequentially with PEG300 and Tween 80.
    • Finally, add saline to achieve the desired concentration (e.g., 2 mg/mL).
  • Administration: Administer the formulated solution orally to mice (e.g., at 60 mg/kg) once daily for a defined period [2].

The workflow for these core experimental applications is summarized below:

This compound This compound In_Vitro In Vitro Application This compound->In_Vitro In_Vivo In Vivo Application This compound->In_Vivo Cell_Seeding Seed cells in 96-well plate In_Vitro->Cell_Seeding Prep_Stock Prepare stock solution in DMSO In_Vivo->Prep_Stock Compound_Treatment Treat with this compound (0.1-500 nM, 72h) Cell_Seeding->Compound_Treatment MTT_Assay Add MTT reagent & incubate Compound_Treatment->MTT_Assay Solubilization Add DMSO to solubilize crystals MTT_Assay->Solubilization Readout Readout Solubilization->Readout Measure absorbance at 562nm Formulate Formulate for oral dosing (DMSO, PEG300, Tween 80, Saline) Prep_Stock->Formulate Administer Administer to animals (e.g., 60 mg/kg, oral) Formulate->Administer Tumor_Growth Tumor_Growth Administer->Tumor_Growth Assess tumor growth inhibition

Frequently Asked Questions (FAQs)

Q1: What is the documented purity range of commercially available this compound? Suppliers report a high purity, typically ranging from 98% to 99.88% as determined by HPLC analysis [1] [2].

Q2: Are there any specific handling precautions for this compound solutions? Yes. DMSO is hygroscopic (absorbs water from the atmosphere), which can affect the compound's stability over time. It is recommended to use newly opened DMSO for preparing stock solutions and to aliquot them to avoid repeated freeze-thaw cycles [3].

Q3: My in vivo formulation appears cloudy or has precipitate. What should I do? The formulation protocol recommends sonication to aid in dissolving the compound and achieving a clear solution. Gentle heating may also be applied if necessary [2].

Q4: How selective is this compound for PLK1? this compound is a highly selective ATP-competitive inhibitor of PLK1 (IC50 = 2 nM). Its selectivity over PLK2 and PLK3 is more than 5,000-fold. It also shows weaker activity against other kinases like FLT3, MELK, and CK2 at much higher concentrations (IC50 > 500 nM) [3] [5].

Important Troubleshooting Notes

  • Solubility Limits: If you encounter precipitation when diluting your DMSO stock into aqueous cell culture media, remember that the final DMSO concentration should typically be kept below 0.1-1% to maintain cell viability. You may need to optimize your stock concentration or dilution protocol.
  • Solution Stability: While the data provides general stability guidelines, the actual stability of your stock solution can be influenced by specific conditions. It is good practice to monitor the performance of your stock solutions over time in your specific assays.
  • Lack of Direct Stability Data: Please note that the search results I obtained do not contain specific, empirically determined stability data (e.g., from forced degradation studies) for this compound under various pH and temperature conditions. The storage guidelines are based on standard supplier recommendations.

References

onvansertib pharmacokinetic drug interaction potential

Author: Smolecule Technical Support Team. Date: February 2026

Onvansertib Pharmacokinetic Profile

While comprehensive drug interaction profiles are not available, the table below summarizes key pharmacokinetic characteristics of this compound identified in the search results.

Parameter Description / Value Context / Evidence
Primary Mechanism Selective, ATP-competitive Polo-like kinase 1 (PLK1) inhibitor [1] [2] Well-established primary target; high selectivity (5,000-fold) over PLK2/3 [2].
Metabolic Pathways Information not explicitly stated in search results. Key Gap: Specific enzymes (e.g., CYP450 isoforms, UGTs) involved in metabolism are not detailed.
Transporters Information not explicitly stated in search results. Key Gap: Role of drug transporters (e.g., P-gp, BCRP) in disposition is unknown.
Key Drug Interaction Risk Theoretical risk due to combination use. Demonstrated efficacy in clinical trials when combined with other agents [3] [4] [5]. Clinical relevance of pharmacokinetic vs. pharmacodynamic interactions needs investigation.

Experimental Strategies for Interaction Assessment

For researchers aiming to evaluate this compound's drug interaction potential, here are methodologies based on general principles and techniques mentioned in the search results.

  • In Vitro Metabolism and Transporter Studies

    • Metabolic Stability in Liver Microsomes: As demonstrated in a study for a different PLK1 inhibitor, you can incubate this compound with human liver microsomes (HLM) or hepatocytes to determine its intrinsic clearance and identify major metabolites using UHPLC-Q-Orbitrap/HRMS [6].
    • Reaction Phenotyping: Use specific chemical inhibitors or recombinant human CYP450 enzymes to identify which isoforms are responsible for this compound's metabolism.
    • Transporter Assays: Conduct cell-based uptake/efflux assays (e.g., using Caco-2 or transfected cells) to determine if this compound is a substrate or inhibitor of key transporters like P-glycoprotein (P-gp).
  • Drug-Drug Interaction (DDI) Risk Prediction

    • The data from in vitro studies can be used in mechanistic static models (e.g., basic [I]/Ki analysis) or dynamic PBPK models to predict the likelihood of clinically significant interactions, guiding future clinical study design.

Workflow for Interaction Study

The diagram below outlines a systematic workflow for investigating this compound's drug interaction potential.

Start Start: Assess this compound Drug Interaction Potential InVitro In Vitro Studies Start->InVitro MetStab Metabolic Stability (Liver Microsomes/Hepatocytes) InVitro->MetStab Phenotyping Reaction Phenotyping (CYP Enzyme Mapping) InVitro->Phenotyping Transporter Transporter Assays (e.g., P-gp, BCRP) InVitro->Transporter Prediction DDI Risk Prediction (Static/PBPK Modeling) MetStab->Prediction Phenotyping->Prediction Transporter->Prediction Clinical Design Clinical DDI Study Prediction->Clinical

Key Considerations for Your Research

  • Focus on Clinical Combinations: Given that this compound is being developed in combination with other drugs (e.g., FOLFIRI/bevacizumab, paclitaxel), prioritizing interaction studies with these specific agents is highly relevant [3] [4].
  • Utilize Validated Methods: The UHPLC-MS/MS method described for another PLK1 inhibitor can serve as a reference for developing a robust bioanalytical method to quantify this compound and its metabolites in biological matrices [6].
  • Monitor Known Toxicity: Be aware that neutropenia has been observed as a common adverse event in clinical trials [3]. Investigating interactions that might exacerbate this myelosuppression is crucial.

References

onvansertib biomarker selection KRAS mutant ctDNA

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the definitive biomarker for selecting patients with KRAS-mutant mCRC for onvansertib treatment?

    • A: The definitive biomarker is the presence of an oncogenic KRAS mutation in exons 2, 3, or 4, as identified in tumor tissue from the primary tumor or a metastasis by a CLIA-certified laboratory [1] [2]. This biomarker was used for patient selection in the pivotal phase Ib/II and phase II clinical trials (NCT03829410).
  • Q2: Can this compound be used in patients with any KRAS mutation subtype?

    • A: Yes, evidence suggests this compound has a "pan-KRAS" inhibitory effect. Clinical data show tumor regression and decreased KRAS-mutant ctDNA across various KRAS variants (including G12D, G12V, G13D, etc.), which collectively represent over 90% of KRAS mutations in CRC [3] [4].
  • Q3: What is the most critical experimental readout for predicting treatment efficacy early in the course of therapy?

    • A: A rapid reduction in the allelic burden of KRAS-mutant ctDNA during the first treatment cycle (28 days) is a highly predictive early marker of subsequent tumor regression observed on radiographic scans [5] [3] [4]. Patients whose KRAS-mutant ctDNA becomes undetectable within the first cycle are more likely to achieve a clinical response.
  • Q4: Are there other clinical factors that predict response to the this compound combination therapy?

    • A: A critical clinical factor is prior exposure to bevacizumab. A 2024 phase II study found that patients who were bevacizumab-naïve before receiving the this compound + FOLFIRI/bevacizumab combination had a significantly higher objective response rate (76.9%) and longer median progression-free survival (14.9 months) compared to those with prior bevacizumab exposure (10.0% and 6.6 months, respectively) [1].

Experimental Protocols & Data

Protocol 1: Baseline Patient Selection and KRAS Mutation Identification

This protocol outlines the steps for confirming patient eligibility for this compound-based therapy in KRAS-mutant mCRC.

  • 1. Sample Collection: Obtain a formalin-fixed, paraffin-embedded (FFPE) tissue sample from either the primary colorectal tumor or a metastatic site.
  • 2. DNA Extraction: Isect genomic DNA from the tumor tissue, ensuring high quality and sufficient quantity for analysis.
  • 3. KRAS Mutation Testing:
    • Method: Use a validated, high-sensitivity method such as Next-Generation Sequencing (NGS). The Tempus xT assay is one example used in recent trials [1].
    • Target: Interrogate exons 2, 3, and 4 of the KRAS gene for known oncogenic mutations.
    • Confirmation: Testing must be performed in a CLIA-certified or equivalently accredited laboratory.
  • 4. Inclusion/Exclusion Criteria:
    • Key Inclusions: Confirmed KRAS mutation; metastatic and unresectable disease; failure of or intolerance to a first-line oxaliplatin-based regimen [2].
    • Key Exclusions: BRAF V600 mutation; microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) status; more than one prior line of chemotherapy for metastatic disease [2].
Protocol 2: Dynamic Response Monitoring via KRAS-mutant ctDNA

This protocol details the methodology for serial monitoring of treatment response using liquid biopsies.

  • 1. Blood Collection:
    • Draw blood into dedicated cell-free DNA collection tubes (e.g., Streck, Roche).
    • Process plasma within the manufacturer's specified timeframe (typically within 6 hours of draw) through a double centrifugation protocol to remove cellular debris.
  • 2. Cell-free DNA (cfDNA) Extraction: Isolate cfDNA from the plasma using commercially available kits (e.g., QIAamp Circulating Nucleic Acid Kit).
  • 3. KRAS-mutant ctDNA Analysis:
    • Recommended Techniques:
      • Droplet Digital PCR (ddPCR): Offers absolute quantification with high sensitivity, ideal for tracking specific known KRAS mutations [3].
      • Next-Generation Sequencing (NGS): A broader panel (like the Guardant Health assay) is useful for comprehensive profiling and monitoring multiple mutations simultaneously [3] [6].
    • Time Points: Collect samples at baseline (pre-treatment), at the end of Cycle 1 (Day 28), and at subsequent cycles to monitor dynamics [3].
  • 4. Data Analysis:
    • Calculate the mutant allele frequency (MAF) or mutant allele concentration (copies/mL) for the identified KRAS mutation.
    • A significant decrease (e.g., >50%) or clearance of the KRAS-mutant signal by the end of Cycle 1 is a strong positive predictor of response [5] [4].
Quantitative Data Summary

The table below summarizes key efficacy data from clinical trials of this compound in combination with FOLFIRI/bevacizumab for second-line KRAS-mutant mCRC.

Trial Phase Patient Population Confirmed Objective Response Rate (ORR) Median Progression-Free Survival (mPFS) Key Findings
Phase II (2024) [1] All Comers (n=53) 26.4% Not Reported Established efficacy in the broader population.
Phase II (2024) [1] Bevacizumab-Naïve (n=13) 76.9% 14.9 months Dramatically improved outcomes in bevacizumab-naïve patients.
Phase II (2024) [1] Prior Bevacizumab (n=40) 10.0% 6.6 months Highlighted prior bevacizumab exposure as a potential resistance factor.
Phase Ib (2020) [5] All Comers (n=8 evaluable) 37.5% (3 PR) 6.5 months (preliminary) Early signal of efficacy; 100% clinical benefit rate (PR+SD) at 8 weeks.

Troubleshooting Guides

  • Issue: No decrease in KRAS-mutant ctDNA levels after one cycle of treatment.
    • Potential Cause 1: Intrinsic or acquired resistance mechanism.
    • Solution: Investigate potential resistance pathways. Check the patient's prior therapy history, as prior bevacizumab exposure is strongly associated with reduced response [1].
    • Potential Cause 2: Suboptimal drug exposure or compliance (for oral this compound).
    • Solution: Verify patient compliance with the oral dosing regimen and review pharmacokinetic data if available.
  • Issue: Discrepancy between ctDNA results and radiographic imaging (e.g., ctDNA decrease but stable disease on scan).
    • Explanation: This is an expected and common occurrence. ctDNA dynamics are a more rapid and sensitive measure of tumor cell death, while radiographic changes can lag by several weeks. A decrease in ctDNA often precedes tumor shrinkage on a subsequent scan [3] [4]. Continue monitoring both parameters.

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow for biomarker analysis.

G PLK1_Inhibition This compound inhibits PLK1 G2_M_Arrest G2/M Cell Cycle Arrest PLK1_Inhibition->G2_M_Arrest Synthetic_Lethality Synthetic Lethality (KRAS-mutant cells are more vulnerable to PLK1 inhibition) PLK1_Inhibition->Synthetic_Lethality Mitotic_Catastrophe Mitotic Catastrophe G2_M_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis (Cell Death) Mitotic_Catastrophe->Apoptosis KRAS_Mutation KRAS Mutation KRAS_Mutation->Synthetic_Lethality Synthetic_Lethality->G2_M_Arrest

This compound's synthetic lethality with KRAS mutations. The diagram shows how this compound, a PLK1 inhibitor, is synthetically lethal with KRAS mutations, meaning KRAS-mutant cancer cells are particularly vulnerable to PLK1 inhibition, leading to cell cycle arrest and death [1] [4].

G Start Patient with mCRC Baseline Baseline Assessment: - Tumor Tissue NGS (KRAS status) - Plasma ctDNA (KRAS MAF) Start->Baseline Treat Initiate Treatment: This compound + FOLFIRI/Bevacizumab Baseline->Treat Monitor Cycle 1, Day 28: Repeat Plasma ctDNA Treat->Monitor Decision Evaluate ctDNA Dynamics Monitor->Decision Response ctDNA Clearance/Reduction Decision->Response Yes NoResponse No Significant Change Decision->NoResponse No PredictR Predicts Radiographic Response & Improved PFS Response->PredictR PredictNR Suggests Primary Resistance NoResponse->PredictNR

Biomarker analysis workflow for this compound response prediction. This flowchart outlines the process for using KRAS-mutant ctDNA from liquid biopsies to dynamically monitor and predict patient response to this compound combination therapy [5] [1] [3].

References

onvansertib vs standard care RAS-mutated mCRC ORR

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Comparison

The table below summarizes the efficacy data from the ongoing Phase 2 CRDF-004 trial, comparing two dose levels of onvansertib plus Standard of Care (SoC) against SoC alone [1]. The data is for the Intent-to-Treat (ITT) population as of the July 8, 2025, data cut-off.

Arm Confirmed ORR (%) 6-Month Confirmed ORR (%) Unconfirmed ORR (%)
SoC alone (Control) 30% (11/37) 22% (8/37) 43% (16/37)
20mg this compound + SoC 42% (15/36) 33% (12/36) 50% (18/36)
30mg this compound + SoC 49% (18/37) 46% (17/37) 59% (22/37)

> Abbreviations: ORR, Objective Response Rate; SoC, Standard of Care (FOLFIRI/FOLFOX + bevacizumab). Confirmed ORR requires response confirmation by repeat imaging ≥4 weeks after initial criteria are met. Unconfirmed ORR includes confirmed responses and partial responses still on treatment that may yet be confirmed [1].

Data from an earlier data cut-off (November 26, 2024) showed a similar dose-dependent trend, with the 30mg this compound arm demonstrating a 64% ORR compared to 33% for the control arm, though from a smaller patient sample (n=30) [2]. Beyond ORR, the trial also reported deeper tumor regression and a shorter time to response in the this compound arms, with early data showing a trend favoring the 30mg dose for Progression-Free Survival (PFS), though median PFS has not yet been reached [3] [1].

Experimental Protocol Details

The data comes from the randomized, open-label, Phase 2 CRDF-004 trial (NCT06106308) [1] [4].

  • Patient Population: Adults with previously untreated, unresectable, RAS-mutated (KRAS or NRAS) mCRC. Patients must have an ECOG performance status of 0 or 1 [1] [4].
  • Exclusion Criteria: Key exclusions were concomitant BRAF V600E mutations, microsatellite instability-high (MSI-H) or mismatch repair-deficient (dMMR) disease, and prior systemic therapy for metastatic disease [4].
  • Study Arms and Dosing: Patients were randomized (1:1:1) to one of three arms:
    • Control Arm: Standard of Care (SoC) alone. SoC consists of either FOLFIRI or FOLFOX chemotherapy, plus bevacizumab [1].
    • Experimental Arm 1: SoC + 20mg this compound.
    • Experimental Arm 2: SoC + 30mg this compound. this compound was administered orally on Days 1-5 and 15-19 of each 28-day cycle [1] [5].
  • Endpoints:
    • Primary Endpoint: Objective Response Rate (ORR) as determined by Blinded Independent Central Review (BICR) per RECIST 1.1 criteria [1].
    • Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), and safety [1].
    • Exploratory Endpoints: Early Tumor Shrinkage (ETS) and Depth of Response (DpR) [1].

Mechanism of Action and Workflow

This compound is an investigational, selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is crucial for cell cycle progression, particularly in regulating mitosis [6] [5]. By inhibiting PLK1, this compound disrupts mitotic division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [6].

The rationale for combining this compound with chemotherapy is based on preclinical evidence of synergistic anti-tumor activity, especially in KRAS-mutant CRC models [6]. Furthermore, translational studies suggest that this compound can inhibit the hypoxia pathway and exhibit robust antitumor activity when combined with bevacizumab, potentially overcoming resistance mechanisms [6] [7].

The following diagram illustrates the proposed mechanism and therapeutic strategy for this compound in RAS-mutated mCRC:

G This compound This compound PLK1_Inhibition PLK1 Inhibition (this compound) This compound->PLK1_Inhibition Cell_Cycle_Disruption Disruption of Mitotic Spindle Assembly PLK1_Inhibition->Cell_Cycle_Disruption Chemo_Synergy Synergy with Chemotherapy (FOLFIRI/FOLFOX) PLK1_Inhibition->Chemo_Synergy AntiAngio_Synergy Potential Synergy with Bevacizumab (Anti-angiogenesis) PLK1_Inhibition->AntiAngio_Synergy Mitotic_Arrest Mitotic Arrest Cell_Cycle_Disruption->Mitotic_Arrest Apoptosis Induction of Apoptosis (Cancer Cell Death) Mitotic_Arrest->Apoptosis KRAS_Mutant_CRC KRAS-Mutant Colorectal Cancer Cell KRAS_Mutant_CRC->PLK1_Inhibition

Safety and Tolerability Profile

In the CRDF-004 trial, this compound combined with chemotherapy and bevacizumab was reported to be well-tolerated, with no major or unexpected toxicities observed [1] [2].

  • The most common treatment-emergent adverse event associated with this compound was neutropenia [1] [4].
  • Grade 3 or higher adverse events were described as infrequent [1] [4]. This suggests that the addition of this compound does not drastically alter the safety profile of the backbone SoC regimen.

Key Takeaways and Future Outlook

  • Promising Efficacy Signal: The consistent, dose-dependent improvement in ORR with this compound + SoC is a positive efficacy signal in a patient population with high unmet need [3] [1].
  • Favorable Tolerability: The combination appears to be well-tolerated, which is a critical factor for first-line treatment [1].
  • Ongoing Development: Cardiff Oncology has stated that the CRDF-004 data positions them to engage with the FDA and advance towards a registrational Phase 3 trial (CRDF-005) [1]. An update on the first-line mCRC program is expected in Q1 2026 [3].

References

Clinical Trial Data for Onvansertib + Paclitaxel

Author: Smolecule Technical Support Team. Date: February 2026

The following data is from a Phase 1b investigator-initiated trial presented at the ASCO 2025 Annual Meeting [1] [2].

Trial Characteristic Details
Trial Phase Phase 1b (Dose Escalation)
Patient Population Heavily pre-treated mTNBC (median of 3 prior lines of chemotherapy) [1]
Primary Endpoint Safety, characterization of DLTs, determination of Recommended Phase 2 Dose (RP2D) [1]
Recommended Phase 2 Dose (RP2D) Onvansertib 18 mg/m² in combination with paclitaxel [1]
Objective Response Rate (ORR) at RP2D 40% (2 confirmed and 2 unconfirmed partial responses among 10 patients) [1]
Key Efficacy Context Objective responses were observed only at the highest dose of this compound; three of the four responses were in patients with prior paclitaxel exposure [1].
Most Common Adverse Event Myelosuppression [1] [2]
Overall Safety Profile The combination was well-tolerated with a "safe and manageable toxicity profile" [1].

Experimental Protocol of the Key Trial

The data in the table above comes from a specific clinical study. Here is a detailed breakdown of its methodology [1]:

  • Study Design: This was a Phase 1b, dose-escalation study.
  • Objective: To evaluate the safety, pharmacokinetics (how the body processes the drug), and pharmacodynamics (the drug's effects on the body) of this compound in combination with paclitaxel.
  • Intervention: Patients received this compound at varying doses in combination with paclitaxel. The goal was to find the Recommended Phase 2 Dose (RP2D).
  • Endpoints:
    • Primary: Safety and determination of the RP2D.
    • Secondary: Pharmacokinetics and pharmacodynamics of the drug combination.
  • Response Criteria: Tumor responses were assessed using RECIST 1.1 criteria, a standard method for measuring how well a cancer patient responds to treatment.

Mechanism of Action: Proposed Signaling Pathway

The scientific rationale for combining this compound with paclitaxel involves targeting different processes in cell division. The diagram below illustrates this proposed synergistic mechanism.

G Proposed Synergistic Mechanism of this compound and Paclitaxel Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Promotes Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Causes Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Leads to This compound This compound (PLK1 Inhibitor) PLK1 PLK1 (Polo-like Kinase 1) This compound->PLK1 Inhibits Mitotic_Progression Dysregulated Mitotic Progression PLK1->Mitotic_Progression Disrupts Mitotic_Progression->Mitotic_Arrest Enhances Mitotic_Progression->Apoptosis Sensitizes to

This diagram illustrates the hypothesized synergy: Paclitaxel forces cancer cells into mitotic arrest, while this compound simultaneously inhibits PLK1, a key enzyme for proper cell division. This one-two punch disrupts the cancer cell's ability to manage this arrest, pushing it toward death [1].

References

Efficacy Data Comparison: Onvansertib + SoC vs. SoC Alone

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Endpoint Control Arm (SoC alone) (n=37) 20mg Onvansertib + SoC (n=36) 30mg this compound + SoC (n=37)
Confirmed Objective Response Rate (ORR) [1] 30% (11/37) 42% (15/36) 49% (18/37)
ORR (includes unconfirmed PRs) [1] 43% (16/37) 50% (18/36) 59% (22/37)
Early Tumor Shrinkage (ETS) [1] Information missing Information missing Information missing
Depth of Response (DpR) [1] Spider plots showed deeper tumor regression in the 30mg this compound arm compared to control.
Progression-Free Survival (PFS) [1] Early trend at 6-month median follow-up favors the 30mg this compound arm. Median PFS not yet reached.

The data indicates a dose-dependent improvement in confirmed ORR with the addition of this compound. Early data for PFS also shows a promising trend [1].

PLK1 Inhibition Pathway and Trial Workflow

The following diagrams illustrate the mechanism of action of this compound and the design of the key clinical trial from which the comparative data is derived.

mechanism cluster_pathway This compound Mechanism of Action: PLK1 Inhibition PLK1 PLK1 Mitosis Mitosis PLK1->Mitosis Disrupts CellCycle CellCycle PLK1->CellCycle G2/M Arrest DDR DNA Damage Response (HR/NHEJ) PLK1->DDR Impairs Apoptosis Apoptosis Mitosis->Apoptosis Induces DDR->Apoptosis Synergizes with Chemotherapy This compound This compound This compound->PLK1 Inhibits

trial_design cluster_trial CRDF-004 Trial: First-Line RAS-mutated mCRC PatientPop Patient Population RAS-mutated mCRC N=110 (ITT) Randomize Randomize PatientPop->Randomize ControlArm Control Arm SoC (FOLFIRI/FOLFOX + Bevacizumab) Randomize->ControlArm Arm20mg 20mg this compound + SoC Randomize->Arm20mg Arm30mg 30mg this compound + SoC Randomize->Arm30mg PrimaryEP Primary Endpoint Objective Response Rate (ORR) ControlArm->PrimaryEP SecondaryEP Secondary Endpoints PFS, DOR, Safety ControlArm->SecondaryEP Arm20mg->PrimaryEP Arm20mg->SecondaryEP Arm30mg->PrimaryEP Arm30mg->SecondaryEP

Experimental Protocol & Trial Design Details

For researchers, the methodological details of the trials are crucial for evaluating the data.

  • Trial Design (CRDF-004): This is an ongoing randomized Phase 2 trial [1]. Patients with previously untreated KRAS or NRAS-mutated mCRC were randomized to one of three arms: SoC alone, SoC + 20mg this compound, or SoC + 30mg this compound.
  • Standard of Care (SoC): SoC consisted of either FOLFIRI + bevacizumab or FOLFOX + bevacizumab, chosen at the investigator's discretion [1].
  • Key Endpoints:
    • Primary Endpoint: Objective Response Rate (ORR), defined as the proportion of patients with a confirmed complete response (CR) or partial response (PR) per RECIST v1.1, as assessed by blinded independent central review (BICR) [1].
    • Secondary Endpoints: Included Progression-Free Survival (PFS), Duration of Response (DOR), and safety [1].
    • Exploratory/Prespecified Biomarkers: The trial also assessed Depth of Response (DpR) and Early Tumor Shrinkage (ETS), which are well-established predictors of long-term outcomes in mCRC [1]. DpR is defined as the greatest reduction in tumor size achieved during therapy.

Interpretation of Depth of Response (DpR)

  • Visualization with Spider Plots: In the CRDF-004 trial, spider plots were used to visualize the change in tumor size from baseline for each patient over time. These plots demonstrated that patients in the 30mg this compound arm achieved deeper responses compared to both the control arm and the 20mg arm [1].
  • Clinical Significance: A deeper response signifies a greater reduction in tumor burden. This metric, along with ETS, is increasingly recognized as a sensitive early indicator of clinical benefit and is correlated with improved long-term outcomes like PFS in mCRC [1].

Summary of Clinical Implications

The data suggests that this compound has the potential to improve outcomes in a patient population with limited targeted therapy options. The dose-dependent response and the significant improvement in ORR are key positive findings. The early, immature PFS data is promising but requires longer follow-up for confirmation [1].

References

onvansertib progression-free survival vs control mCRC

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Progression-Free Survival Data

Trial / Population Treatment Arms Confirmed Objective Response Rate (ORR) Progression-Free Survival (PFS)
CRDF-004 (1L RAS-mutated mCRC) [1] [2] [3] Onvansertib (30mg) + SoC (N=37) 49% (18/37) Trend favoring 30mg arm; median PFS not reached; early curve separation [1]
This compound (20mg) + SoC (N=36) 42% (15/36) Early curve separation vs. control [1]
SoC alone (Control) (N=37) 30% (11/37) --
Phase 2 (2L KRAS-mutant mCRC) [4] [5] This compound + FOLFIRI/Bevacizumab (All Patients, N=53) 26.4% (14/53) Median PFS: 8.4 months (95% CI, 6.0-14.8) [5]
...Subgroup: Bevacizumab-Naïve (N=13) 76.9% (10/13) Median PFS: 14.9 months (95% CI, 13.5-not reached) [5]
...Subgroup: Prior Bevacizumab (N=40) 10.0% (4/40) Median PFS: 6.6 months (95% CI, 5.6-9.8) [5]

Experimental Protocol Details

For a clear understanding of the data, here are the methodologies used in the key trials cited.

  • Trial Design: CRDF-004 is a randomized, open-label, Phase 2 trial [1].
  • Patient Population: Adults with previously untreated, RAS-mutated (KRAS or NRAS) mCRC. Patients must have an ECOG performance status of 0 or 1 [2] [3].
  • Treatment Regimens: Patients were randomized to one of three arms [1] [3]:
    • Control Arm: Standard-of-care (SoC) alone. SoC consists of either FOLFIRI (leucovorin, fluorouracil, irinotecan) or FOLFOX (leucovorin, fluorouracil, oxaliplatin), plus bevacizumab [1].
    • Experimental Arm 1: SoC + This compound 20mg.
    • Experimental Arm 2: SoC + This compound 30mg.
    • This compound was administered orally on Days 1-5 and 15-19 of each 28-day cycle. SoC chemotherapies and bevacizumab were given on Days 1 and 15 [2] [3].
  • Key Endpoints:
    • Primary Endpoint: Objective Response Rate (ORR), assessed by blinded independent central review (BICR) per RECIST v1.1 criteria [1].
    • Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), Overall Survival (OS), and safety [1] [2].
  • Data Cut-off: The results for the 110-patient intent-to-treat population are as of July 8, 2025. The median follow-up time for the PFS analysis was approximately 6 months [1] [3].

Mechanism of Action and Workflow

The following diagram illustrates the proposed mechanism of this compound and the logical flow of the clinical trial that generated the PFS data.

PLK1 PLK1 Inhibition (this compound) Mitosis Disruption of Mitotic Progression PLK1->Mitosis Hypoxia Modulation of Hypoxia Pathway PLK1->Hypoxia Apoptosis Induction of Cancer Cell Apoptosis Mitosis->Apoptosis Synergy Synergistic Antitumor Effect Apoptosis->Synergy Angio Inhibition of Angiogenesis Angio->Synergy Hypoxia->Angio Chemo Standard Chemotherapy (FOLFIRI/FOLFOX) Chemo->Synergy AntiVEGF Anti-VEGF Therapy (Bevacizumab) AntiVEGF->Synergy Outcome Enhanced Tumor Response & Improved PFS Synergy->Outcome

Interpretation and Future Directions

  • PFS Data Maturity: The PFS data from the first-line CRDF-004 trial is early and immature. The reported trend and curve separation are promising signals, but median PFS has not been reached in any arm, and longer follow-up is needed for definitive conclusions [1] [3].
  • Impact of Prior Bevacizumab: Data from the second-line setting strongly suggests that prior bevacizumab exposure may confer resistance to the this compound combination. This is a key rationale for investigating the drug in the first-line setting, where all patients are bevacizumab-naïve [4] [5].
  • Next Data Update: Cardiff Oncology expects to provide an update on the first-line mCRC program, which will likely include more mature PFS data, by Q1 2026 [1] [6] [2].

References

Efficacy Comparison: Onvansertib Combo vs. Benchmarks

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Regimen Patient Population Trial Phase Objective Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Source
Onvansertib + FOLFIRI + Bevacizumab 2L KRAS-mut mCRC, bevacizumab-naïve (n=13) Phase II 76.9% 11.7 months (for all patients) 14.9 months [1] [2]
This compound + FOLFIRI + Bevacizumab 2L KRAS-mut mCRC, all patients (n=53) Phase II 26.4% 11.7 months 8.4 months [1] [2]
This compound + FOLFIRI + Bevacizumab 2L KRAS-mut mCRC, prior bevacizumab (n=40) Phase II 10.0% Not Reported 6.6 months [1] [2]
Historical Benchmark: FOLFIRI + Bevacizumab 2L mCRC Phase III (TML) 5.4% (in control arm) Data not specific to KRAS 5.7 months (in control arm) [3]

Key Experimental Details

For a clear understanding of the data, here are the methodologies from the key clinical trials cited.

Phase II Trial of this compound in Second-Line KRAS-mut mCRC
  • ClinicalTrials.gov Identifier: NCT03829410 [1]
  • Study Design: Multicenter, open-label, single-arm Phase II trial.
  • Patient Population: 53 patients with KRAS-mutated mCRC who had prior oxaliplatin-based therapy. A key post-hoc analysis split patients by prior bevacizumab exposure [1] [2].
  • Intervention: this compound (15 mg/m² orally, days 1-5 & 15-19 of a 28-day cycle) in combination with FOLFIRI/Bevacizumab (standard doses, days 1 & 15) until disease progression or unacceptable toxicity [1] [2].
  • Primary Endpoint: Investigator-assessed Objective Response Rate (ORR) per RECIST v1.1 [2].
  • Key Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), safety, and circulating tumor DNA (ctDNA) dynamics [1].
Historical Control Data (FOLFIRI + Bevacizumab)

The benchmark for second-line FOLFIRI with bevacizumab is derived from the Phase III TML study, which investigated continuing bevacizumab after first-line progression. The control arm in that study (which received FOLFIRI + bevacizumab) reported an ORR of 5.4% and a median PFS of 5.7 months, providing a reference for the standard of care efficacy without this compound [3].

Mechanism of Action and Rationale for Combination

The following diagram illustrates the proposed mechanism by which this compound enhances the efficacy of chemotherapy, based on translational findings from the trials.

The diagram and data together support that the combination of this compound with FOLFIRI/bevacizumab represents a promising therapeutic strategy, particularly for bevacizumab-naïve patients.

Interpretation and Future Directions

  • Significance of DOR: The median DOR of 11.7 months for the this compound combination in the second-line setting is notably strong. When combined with the high ORR of 76.9% in bevacizumab-naïve patients, it indicates this regimen can induce deep and sustained tumor regressions in a population with a high unmet need [1] [2].
  • Impact of Prior Bevacizumab: The stark efficacy difference based on prior bevacizumab exposure is a critical finding. Translational studies suggest that prior bevacizumab may induce resistance mechanisms, such as hypoxia pathway activation, which this compound may help overcome in naïve patients [1].
  • Shift to First-Line Setting: These compelling second-line results, especially in bevacizumab-naïve patients, have driven the investigation of this compound into the first-line setting. Ongoing randomized Phase II trials (CRDF-004, NCT06106308) are evaluating FOLFOX/FOLFIRI + bevacizumab with or without this compound. Early data shows a confirmed ORR of 49% with the 30mg this compound dose versus 30% with standard of care alone, further supporting its promising profile [4] [5].

References

onvansertib combination therapy phase 2 clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

Phase 2 Clinical Trial Efficacy Data for Onvansertib

Cancer Type & Trial Setting Patient Population Trial Design & Arms Key Efficacy Results Reference

| 1L RAS-mutated mCRC (CRDF-004) [1] | N=110 (ITT) | Randomized; this compound (20/30 mg) + FOLFIRI/FOLFOX + Bev vs. SoC alone | cORR: 30mg arm: 49%; 20mg arm: 42%; Control: 30% PFS Trend: Favored 30mg arm (median not reached) | | | 2L KRAS-mutated mCRC [2] [3] | N=53; Prior oxaliplatin-based therapy | Single-arm; this compound + FOLFIRI + Bev | ORR: 26.4% (95% CI, 15.3 to 40.3) Post-hoc by prior Bev:

  • Bev-naïve: ORR 76.9%, mPFS 14.9 mo
  • Bev-exposed: ORR 10.0%, mPFS 6.6 mo | | | 2L RAS-mutated mCRC (ONSEMBLE) [4] | N=21 (evaluable); Prior 1L therapy | Randomized; this compound (20/30 mg) + FOLFIRI + Bev vs. SoC alone | ORR in Bev-naïve: this compound arms: 50% (2 of 4) ORR in Bev-exposed: this compound arms: 0% (0 of 11) Control Arm (All): 0% (0 of 6) | | | Platinum-Resistant Ovarian Cancer (Preclinical PDX) [5] | Two patient-derived xenograft models | this compound + Gemcitabine or Carboplatin vs. controls | Tumor Growth: Significant inhibition with combinations vs. single agents (inactive). Survival: ~7-fold increase in median survival with combinations. | | | Olaparib-Resistant Ovarian Cancer (Preclinical) [6] | BRCA1 mutated & wild-type cell lines and PDXs | this compound + Olaparib vs. single agents | Cell Viability: Additive/synergistic effect. In Vivo: Tumor growth inhibition and significantly increased survival in olaparib-resistant models. | |

Detailed Experimental Protocols and Data

For researchers, the methodologies and key findings from these studies are detailed below.

Metastatic Colorectal Cancer (mCRC) Trials
  • Trial Designs: The first-line CRDF-004 trial is a randomized phase 2 study comparing two dose levels of this compound (20mg and 30mg) combined with standard-of-care (FOLFIRI/FOLFOX + bevacizumab) against standard-of-care alone [1]. The second-line trials were a single-arm phase 2 study [2] and a smaller randomized trial (ONSEMBLE) [4]. The primary endpoint was Objective Response Rate (ORR), with secondary endpoints including Progression-Free Survival (PFS) and safety.
  • Key Findings and Translational Insights: A critical finding across second-line trials is the impact of prior bevacizumab (Bev) exposure. Patients who were Bev-naïve showed dramatically higher ORR and longer PFS compared to those previously treated with Bev [2] [4]. Translational research suggests that prior Bev exposure may induce a hypoxic tumor microenvironment that contributes to this compound resistance, whereas the combination of this compound and Bev in Bev-naïve patients synergistically inhibits angiogenesis [2].
  • Safety Profile: The combination of this compound with FOLFIRI/FOLFOX and bevacizumab was generally well-tolerated. The most common treatment-emergent adverse event was neutropenia, with no major or unexpected toxicities reported [1] [2] [4].
Ovarian Cancer Preclinical Studies
  • Experimental Models: Studies utilized patient-derived xenograft (PDX) models of high-grade serous ovarian carcinoma, including models with both acquired and intrinsic platinum resistance [5], as well as olaparib-resistant models [6].
  • Methodology: In vivo, tumor-bearing mice were randomized to receive vehicle, single agents (this compound, gemcitabine, carboplatin, olaparib), or combinations. Efficacy was assessed by measuring tumor growth inhibition and survival. Mechanistic studies analyzed biomarkers like γH2AX (DNA damage), phospho-Histone H3 (mitotic block), and cleaved caspase-3 (apoptosis) via Western blot and immunohistochemistry [5] [6].
  • Key Findings: The combinations of This compound/gemcitabine and This compound/carboplatin showed significant antitumor activity in platinum-resistant models where single agents were largely inactive [5]. Similarly, This compound/olaparib combination overcame olaparib resistance by inhibiting homologous recombination repair and increasing DNA damage and apoptosis [6].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the proposed mechanistic basis for this compound synergy with DNA-damaging agents and in overcoming PARP inhibitor resistance.

G cluster_DDR DNA Damage Response (DDR) Pathways This compound This compound PLK1 PLK1 Inhibition This compound->PLK1 Olaparib Olaparib PARP_Trapping PARP Trapping on DNA Olaparib->PARP_Trapping Chemo Chemotherapy (Gemcitabine, Irinotecan) DNA_Damage Accumulation of DNA Double-Strand Breaks Chemo->DNA_Damage HR Homologous Recombination (HR) Repair HR->DNA_Damage Failure MMEJ Microhomology-Mediated End Joining (MMEJ) MMEJ->DNA_Damage Failure NHEJ Non-Homologous End Joining (NHEJ) G2_Checkpoint G2/M Checkpoint Recovery PLK1->HR Disrupts PLK1->MMEJ Disrupts PLK1->G2_Checkpoint Disrupts Mitotic_Block Mitotic Block & Arrest PLK1->Mitotic_Block PARP_Trapping->DNA_Damage DNA_Damage->HR DNA_Damage->MMEJ Apoptosis Apoptosis & Cell Death DNA_Damage->Apoptosis Mitotic_Block->Apoptosis

Interpretation and Future Directions

The phase 2 data consistently highlights two critical factors for this compound efficacy: dose-dependent response and prior bevacizumab exposure. The 30mg dose consistently shows better efficacy in mCRC [1]. The dramatic difference in outcomes for bevacizumab-naïve patients suggests this is the optimal population for future development.

  • Next Steps in mCRC: Cardiff Oncology has discontinued the second-line program to focus on the first-line setting, where all patients are bevacizumab-naïve. An update on the first-line mCRC program is expected by the first quarter of 2026 [1] [4].
  • Potential in Other Cancers: The robust preclinical data in ovarian cancer, demonstrating synergy with chemotherapies and ability to reverse PARPi resistance, provides a strong rationale for clinical translation in these settings of high unmet need [5] [6].

References

Efficacy Data: Onvansertib 30mg vs. 20mg vs. Standard of Care

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Endpoint Control Arm (SoC alone) (n=37) 20mg Onvansertib + SoC (n=36) 30mg this compound + SoC (n=37)
Confirmed Objective Response Rate (ORR) [1] 30% (11/37) 42% (15/36) 49% (18/37)
6-Month Confirmed ORR [1] 22% (8/37) 33% (12/36) 46% (17/37)
ORR (incl. unconfirmed) [1] 43% (16/37) 50% (18/36) 59% (22/37)
Progression-Free Survival (PFS) Early trend favors control [1] [2] Early curve separation [1] Trend favors 30mg dose; median PFS not reached [1] [3] [2]
Depth of Response & Early Tumor Shrinkage -- Dose-dependent improvement [1] Deeper responses observed [1]

Key Experimental Protocol: CRDF-004 Phase 2 Trial

The data in the table above comes from the CRDF-004 trial, a randomized Phase 2 study. Here are the key methodological details [1]:

  • Clinicaltrials.gov Identifier: NCT06106308
  • Population: Patients with previously untreated, RAS-mutated (KRAS or NRAS) metastatic colorectal cancer.
  • Study Arms: Patients were randomized 1:1:1 to one of three arms:
    • Arm 1: Standard of Care (SoC) alone (FOLFIRI/FOLFOX + bevacizumab)
    • Arm 2: SoC + 20 mg this compound
    • Arm 3: SoC + 30 mg this compound
  • Dosing Schedule: this compound was administered orally on days 1-5 and 15-19 of each 28-day cycle.
  • Primary Endpoint: Objective Response Rate (ORR) as assessed by Blinded Independent Central Review.
  • Key Secondary Endpoints: Progression-free survival (PFS), Duration of Response (DOR), and Safety.

Mechanism of Action & Signaling Pathway

This compound's efficacy is driven by its targeted mechanism of action. The diagram below illustrates how it disrupts cancer cell division.

G This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits CellCycle CellCycle PLK1->CellCycle Regulates Apoptosis Apoptosis CellCycle->Apoptosis Arrest induces

The efficacy of combining this compound with standard chemotherapy is based on a strong biological rationale. Preclinical studies suggest that PLK1 inhibition can overcome resistance to DNA-damaging agents and has shown synthetic lethality with KRAS mutations [4]. Furthermore, research indicates that this compound may inhibit the hypoxia pathway and exhibit synergistic anti-tumor activity when combined with bevacizumab, an anti-angiogenic agent [4].

Key Takeaways for Researchers

  • Dose-Dependent Efficacy: The 30 mg dose of this compound demonstrates a consistent and superior efficacy profile across multiple endpoints, including ORR, depth of response, and early PFS trends [1] [2].
  • Favorable Safety Profile: The combination of this compound with FOLFIRI/FOLFOX and bevacizumab has been well-tolerated in clinical trials, with no major unexpected toxicities. The most common treatment-emergent adverse event is neutropenia [1] [3].
  • Impact of Prior Therapy: Earlier-phase trials in the second-line setting revealed significantly higher response rates (ORR of 76.9%) in patients who were bevacizumab-naïve, suggesting that prior bevacizumab exposure may influence treatment efficacy [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

532.21582124 Da

Monoisotopic Mass

532.21582124 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67RM91WDHQ

Wikipedia

Nms-p937

Dates

Last modified: 08-15-2023
1: Hartsink-Segers SA, Exalto C, Allen M, Williamson D, Clifford SC, Horstmann M, Caron HN, Pieters R, Den Boer ML. Inhibiting Polo-like kinase 1 causes growth reduction and apoptosis in pediatric acute lymphoblastic leukemia cells. Haematologica. 2013 Jun 10. [Epub ahead of print] PubMed PMID: 23753023.
2: Casolaro A, Golay J, Albanese C, Ceruti R, Patton V, Cribioli S, Pezzoni A, Losa M, Texido G, Giussani U, Marchesi F, Amboldi N, Valsasina B, Bungaro S, Cazzaniga G, Rambaldi A, Introna M, Pesenti E, Alzani R. The Polo-Like Kinase 1 (PLK1) inhibitor NMS-P937 is effective in a new model of disseminated primary CD56+ acute monoblastic leukaemia. PLoS One. 2013;8(3):e58424. doi: 10.1371/journal.pone.0058424. Epub 2013 Mar 8. PubMed PMID: 23520509; PubMed Central PMCID: PMC3592825.
3: Valsasina B, Beria I, Alli C, Alzani R, Avanzi N, Ballinari D, Cappella P, Caruso M, Casolaro A, Ciavolella A, Cucchi U, De Ponti A, Felder E, Fiorentini F, Galvani A, Gianellini LM, Giorgini ML, Isacchi A, Lansen J, Pesenti E, Rizzi S, Rocchetti M, Sola F, Moll J. NMS-P937, an orally available, specific small-molecule polo-like kinase 1 inhibitor with antitumor activity in solid and hematologic malignancies. Mol Cancer Ther. 2012 Apr;11(4):1006-16. doi: 10.1158/1535-7163.MCT-11-0765. Epub 2012 Feb 7. PubMed PMID: 22319201.
4: Beria I, Bossi RT, Brasca MG, Caruso M, Ceccarelli W, Fachin G, Fasolini M, Forte B, Fiorentini F, Pesenti E, Pezzetta D, Posteri H, Scolaro A, Re Depaolini S, Valsasina B. NMS-P937, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative as potent and selective Polo-like kinase 1 inhibitor. Bioorg Med Chem Lett. 2011 May 15;21(10):2969-74. doi: 10.1016/j.bmcl.2011.03.054. Epub 2011 Mar 21. PubMed PMID: 21470862.

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